7-Fluoro-4-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)5-3-4-10-8(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBBZICAPJZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Fluoro-4-nitro-1H-indole chemical properties
An In-Depth Technical Guide to 7-Fluoro-4-nitro-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a halogenated nitroaromatic heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the indole scaffold, make it a versatile intermediate for the synthesis of complex molecular architectures. The indole core is a privileged structure in medicinal chemistry, and its strategic functionalization allows for the fine-tuning of pharmacological activity. This guide provides a comprehensive overview of the core chemical properties, a proposed synthetic route, predicted spectroscopic data, key chemical transformations, and the potential applications of this compound as a building block in modern drug discovery.
Physicochemical and Safety Profile
This compound is a solid at room temperature, typically appearing as a light yellow crystalline powder. It is generally insoluble in water but exhibits solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
Core Properties
| Property | Value | Source(s) |
| CAS Number | 548458-05-5 | [2] |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [3] |
| Appearance | Light yellow solid/crystals | [1] |
| Purity (Typical) | ≥95% | [2] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol | [1] |
Safety and Handling
As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. It should be used in a well-ventilated area or a chemical fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and flammable materials.[1]
Synthesis and Mechanistic Insights
The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting its status as a specialized building block. However, a logical and effective synthetic route is the direct electrophilic nitration of the commercially available precursor, 7-fluoro-1H-indole.
The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, the substituents on the benzene ring significantly influence the regioselectivity of the reaction. In the case of 7-fluoro-1H-indole, the C7 fluorine atom is an ortho-, para-directing group, while being deactivating. This directs electrophiles to the C6 and C4 positions. The strong electron-withdrawing nature of the nitro group makes its introduction challenging and requires carefully controlled conditions to prevent side reactions or decomposition.
A plausible protocol involves using a mild nitrating agent at low temperatures to favor substitution on the benzene ring over the pyrrole ring and to control the reaction's exothermicity.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Nitration of 7-Fluoro-1H-indole
This protocol is a representative procedure based on standard methodologies for indole nitration and should be optimized for specific laboratory conditions.
-
Preparation of Nitrating Agent: In a flask cooled to -10°C, cautiously add fuming nitric acid (1.0 eq.) dropwise to a stirred solution of acetic anhydride (3.0 eq.). Allow the mixture to stir for 15 minutes at this temperature to form acetyl nitrate in situ.
-
Reaction Setup: In a separate three-neck flask equipped with a thermometer, nitrogen inlet, and addition funnel, dissolve 7-fluoro-1H-indole (1.0 eq.) in glacial acetic acid. Cool the solution to -10°C with an ice-salt bath.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of 7-fluoro-1H-indole, ensuring the internal temperature does not exceed 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water. The crude product should precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Predicted ¹H and ¹³C NMR Data
The electron-withdrawing nitro group at C4 will significantly deshield the proton at C5. The fluorine at C7 will introduce characteristic splitting patterns (J-coupling) to adjacent protons (C6-H) and carbons.
| Data Type | Predicted Chemical Shift (δ, ppm) & Multiplicity | Rationale |
| ¹H NMR | ~11.0-12.0 (br s, 1H, N-H) | Typical range for indole N-H proton. |
| ~7.8-8.0 (d, 1H, C5-H) | Strongly deshielded by adjacent C4-NO₂ group. | |
| ~7.2-7.4 (dd, 1H, C6-H) | Coupled to both C5-H (ortho) and C7-F. | |
| ~7.3-7.5 (t, 1H, C2-H) | Coupled to C3-H. | |
| ~6.7-6.9 (t, 1H, C3-H) | Coupled to C2-H. | |
| ¹³C NMR | ~150-155 (d, ¹JCF ≈ 240 Hz, C7) | Direct, large one-bond coupling to fluorine. |
| ~140-145 (s, C4) | Quaternary carbon attached to the nitro group. | |
| ~130-135 (s, C7a) | Bridgehead carbon. | |
| ~125-130 (s, C2) | Standard indole C2 chemical shift. | |
| ~120-125 (d, C6) | Carbon bearing a proton, coupled to fluorine. | |
| ~115-120 (d, C5) | Carbon bearing a proton. | |
| ~110-115 (d, ³JCF ≈ 4 Hz, C3a) | Bridgehead carbon with small coupling to fluorine. | |
| ~100-105 (s, C3) | Standard indole C3 chemical shift. |
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.03, corresponding to the exact mass of the C₈H₅FN₂O₂⁺ ion.
-
Key Fragmentation: Common fragmentation pathways for nitroaromatics would be expected, including the loss of NO₂ (m/z 134) and subsequently CO (m/z 106).
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for chemical transformation into a variety of more complex derivatives. The nitro group, in particular, serves as a versatile functional handle.
Caption: Key reactivity pathways for this compound.
Reduction of the Nitro Group
The most critical reaction for this scaffold in drug discovery is the reduction of the nitro group to a primary amine. This transformation unlocks a wealth of subsequent chemistry, allowing the introduction of diverse side chains and functional groups. The resulting 7-fluoro-4-amino-1H-indole is a key intermediate for building libraries of compounds.
-
Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~9-10).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluoro-4-amino-1H-indole.
N-H Functionalization
The indole N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride) to form an indolide anion. This nucleophile can then be reacted with various electrophiles (alkyl halides, acyl chlorides, etc.) to install substituents at the N1 position. This is often done to block the hydrogen-bond donating capability of the N-H group or to introduce moieties that can interact with specific biological targets.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules. The strategic placement of the fluoro and nitro groups provides a blueprint for creating potent and selective therapeutic agents.
-
As a Scaffold for Kinase Inhibitors: The 4-aminoindole core (derived from the reduction of 4-nitroindole) is a common feature in many kinase inhibitors. The amine provides a key hydrogen bonding interaction within the ATP-binding site of many kinases.
-
Bioisostere for Other Heterocycles: The indole ring is a well-established bioisostere for other aromatic systems. The presence of the C7-fluoro and C4-amino/nitro groups allows for the creation of novel analogs of known drugs with potentially improved properties.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity through favorable interactions with protein targets and modulate the pKa of nearby functional groups.
-
Precursor for Anticancer Agents: Substituted nitroindoles have been investigated as binders of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc. The development of ligands that can stabilize these structures is a promising strategy in cancer therapy.[4]
The reduction of this compound to 7-fluoro-4-amino-1H-indole provides a direct entry point to synthesize analogs of compounds like PAR-4 antagonists, which have been developed from a nitroindole core.[5]
Conclusion
This compound represents a highly strategic and functionalized building block for chemical synthesis. While detailed characterization is sparse in public literature, its properties and reactivity can be confidently predicted. Its primary utility lies in its efficient conversion to the corresponding 4-amino derivative, a crucial intermediate for accessing a wide range of potential therapeutic agents, particularly in oncology and inflammation. The combination of the privileged indole scaffold, a metabolically robust fluorine atom, and a versatile nitro/amino handle ensures that this compound will remain a molecule of high interest for researchers in drug discovery and development.
References
-
Ahn, H. S., et al. (2014). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters, 24(2), 496-501. Available from: [Link]
-
ChemBK. 4-Fluoro-7-nitro-1H-indole Chemical Properties. Available from: [Link]
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Holt, A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3633. Available from: [Link]
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Kaur, M., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available from: [Link]
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Al-Terkawi, K., et al. (2018). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 54(74), 10404-10416. Available from: [Link]
-
Lolicato, F., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. Available from: [Link]
-
Plieninger, H. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4704-4705. Available from: [Link]
Sources
- 1. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole(1167056-12-3) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Fluoro-7-nitro-1H-indole | 1167056-95-2 [chemnet.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Fluoro-4-nitro-1H-indole (CAS 548458-05-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis and Application of a Niche Indole Derivative
This guide provides a comprehensive technical overview of 7-Fluoro-4-nitro-1H-indole, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a nitro group on the indole scaffold imparts unique physicochemical properties, making it an attractive building block for novel therapeutic agents. The fluorine can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical modifications, including reduction to the corresponding amine.
It is important to note that while the precursor, 7-fluoro-1H-indole, is commercially available, a specific, peer-reviewed synthesis protocol for this compound is not prominently documented in publicly accessible scientific literature. Therefore, this guide presents a robust, proposed synthesis based on established methodologies for the regioselective nitration of indoles, providing researchers with a scientifically sound starting point for its preparation. The reactivity profile and spectroscopic data are discussed based on established principles of organic chemistry and data from closely related analogues.
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature. Its molecular structure combines the aromaticity of the indole ring with the strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom. These features significantly influence its reactivity and spectroscopic properties.
Core Compound Data
| Property | Value | Source |
| CAS Number | 548458-05-5 | N/A |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Appearance | Expected to be a yellow to brown solid | General knowledge of nitro-aromatic compounds |
Predicted Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring, influenced by the electron-withdrawing nitro group and the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 7.5 - 7.7 | t | ~2.5-3.0 |
| H3 | 6.8 - 7.0 | t | ~2.5-3.0 |
| H5 | 7.9 - 8.1 | dd | ~8.0, 1.0 |
| H6 | 7.2 - 7.4 | t | ~8.0 |
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 128 |
| C3 | 105 - 108 |
| C3a | 130 - 133 |
| C4 | 140 - 143 |
| C5 | 118 - 121 |
| C6 | 120 - 123 |
| C7 | 145 - 148 (C-F) |
| C7a | 135 - 138 |
1.2.3. ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹⁹F | -120 to -130 |
1.2.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]+• | 180.03 |
| [M+H]⁺ | 181.04 |
1.2.5. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| N-O Stretch (nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |
| C-F Stretch | 1000 - 1200 |
Proposed Synthesis Protocol
The direct nitration of 7-fluoro-1H-indole is expected to be challenging due to the high reactivity of the indole ring, which can lead to the formation of multiple isomers and degradation products. A more controlled and regioselective approach is proposed, adapted from established methods for the synthesis of 7-nitroindoles. This multi-step process involves the protection of the indole's pyrrole ring, followed by nitration and subsequent deprotection and aromatization.
Caption: Proposed synthetic workflow for this compound.
Step 1: Protection of 7-Fluoro-1H-indole
To prevent unwanted reactions at the highly reactive C2 and C3 positions of the indole ring, the nitrogen atom is first protected with a suitable group, such as a sulfonyl group.
Protocol:
-
To a stirred solution of 7-fluoro-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzenesulfonyl-7-fluoro-1H-indole.
Step 2: Nitration of N-Protected 7-Fluoro-1H-indole
With the pyrrole ring deactivated, the nitration can proceed with greater regioselectivity towards the benzene ring. The directing effects of the fluorine and the protected amino group will favor substitution at the C4 position.
Protocol:
-
To a stirred solution of N-benzenesulfonyl-7-fluoro-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-benzenesulfonyl-7-fluoro-4-nitro-1H-indole.
Step 3: Deprotection to Yield this compound
The final step involves the removal of the protecting group to yield the target compound.
Protocol:
-
To a solution of N-benzenesulfonyl-7-fluoro-4-nitro-1H-indole (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF), add a solution of sodium hydroxide (5.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient benzene ring, which is substituted with two electron-withdrawing groups.
Caption: Key reactivity sites of this compound.
Electrophilic Substitution
Despite the deactivating effect of the nitro and fluoro groups on the benzene ring, the pyrrole moiety remains susceptible to electrophilic attack, primarily at the C3 position. However, the overall reactivity towards electrophiles is expected to be lower than that of unsubstituted indole.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the C7 position susceptible to nucleophilic aromatic substitution (SNAr). This provides a pathway for introducing a variety of nucleophiles at this position.
Reduction of the Nitro Group
The nitro group at the C4 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is of high synthetic value as it provides access to 4-amino-7-fluoro-1H-indole, a key intermediate for the synthesis of more complex molecules.
Experimental Protocol: Reduction to 7-Fluoro-4-amino-1H-indole
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-fluoro-4-amino-1H-indole.
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a valuable scaffold in drug discovery.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment for the development of potent and selective inhibitors of various biological targets. The fluorine atom can be used as a probe in ¹⁹F NMR screening to monitor binding to target proteins.
-
Bioisosteric Replacement: The fluorinated indole core can be used as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Synthesis of Bioactive Molecules: As a versatile intermediate, it can be elaborated into more complex molecules with potential therapeutic activities, including kinase inhibitors, antivirals, and anticancer agents. The 4-amino derivative is particularly useful for the construction of fused heterocyclic systems.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with most nitro-aromatic compounds, it is potentially toxic and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound represents a valuable yet under-explored building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The methodologies and data presented herein are intended to empower researchers to further investigate and unlock the full potential of this intriguing molecule in the development of next-generation therapeutics.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 7-Fluoro-4-nitro-1H-indole: A Pivotal Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic introduction of fluorine and nitro functionalities onto this heterocyclic system can profoundly modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of 7-Fluoro-4-nitro-1H-indole, a key heterocyclic building block. We will delve into its molecular structure, physicochemical properties, and a proposed synthetic pathway, underpinned by established chemical principles. Furthermore, this guide will explore the expected spectroscopic characteristics of the molecule and discuss its significant potential in the development of novel therapeutic agents, drawing parallels from structurally related compounds.
Introduction: The Strategic Importance of Substituted Indoles
The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for drug design. The introduction of a fluorine atom, the most electronegative element, can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby protons. Concurrently, the nitro group, a strong electron-withdrawing moiety, can act as a key pharmacophore, participating in hydrogen bonding and influencing the overall electronic nature of the molecule.[2] The specific placement of these substituents at the 7- and 4-positions of the indole ring, respectively, in this compound creates a unique electronic and steric profile, making it a highly valuable intermediate for the synthesis of novel drug candidates.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . The molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. A fluorine atom is substituted at the 7-position of the benzene ring, and a nitro group is at the 4-position.
| Property | Value | Source |
| CAS Number | 548458-05-5 | [3] |
| Molecular Formula | C₈H₅FN₂O₂ | [4] |
| Molecular Weight | 180.14 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | [5] |
Synthesis of this compound: A Proposed Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established indole synthesis methodologies. The Leimgruber-Batcho indole synthesis is a versatile method for preparing substituted indoles from o-nitrotoluenes.[6]
A potential starting material for this synthesis is 2-fluoro-5-nitrotoluene. The synthesis would proceed through the formation of an enamine intermediate, followed by reductive cyclization to yield the desired indole.
Proposed Synthetic Workflow:
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Detailed Hypothetical Protocol:
Step 1: Formation of the Enamine Intermediate
-
To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude enamine intermediate.
Causality: The DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, reacting with the methyl group of the o-nitrotoluene derivative to form the corresponding enamine. The ortho-nitro group is crucial for activating the methyl group for this reaction.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium-catalyzed hydrogenation serves a dual purpose: it reduces the nitro group to an amine and facilitates the cyclization of the resulting amine onto the enamine double bond to form the indole ring.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrole protons. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts. The NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine and nitro groups (C7 and C4) will have their chemical shifts significantly affected. The C-F coupling will be observable in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 180.03). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the indole ring.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic applications. The strategic placement of the fluoro and nitro groups provides handles for further chemical modifications and influences the biological activity of the resulting compounds.
Antimicrobial Agents
Substituted indoles are known to possess significant antimicrobial properties. For instance, 7-fluoroindole has been shown to be effective against human pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[7] The presence of the nitro group in other heterocyclic scaffolds has also been linked to potent antimicrobial activity. Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.
Anticancer Agents
The indole nucleus is a common feature in many anticancer drugs.[8] Nitro-substituted indoles, in particular, have been investigated as potential anticancer agents. For example, derivatives of 5-nitroindole have been synthesized and evaluated as c-Myc G-quadruplex binders with anticancer activity.[9] The 7-fluoro-4-nitro-indole scaffold can be elaborated to design novel compounds that target various cancer-related pathways.
Enzyme Inhibitors
The unique electronic properties of this compound make it an attractive scaffold for the design of enzyme inhibitors. A study on 7-nitro-1H-indole-2-carboxylic acid derivatives demonstrated their potential as allosteric inhibitors of fructose-1,6-bisphosphatase, an important target in the management of type 2 diabetes.[10] This highlights the potential of the 7-nitroindole core in designing inhibitors for various enzymes.
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and characterization are still emerging, its molecular architecture, combining the privileged indole scaffold with the modulating effects of fluorine and nitro substituents, makes it a highly attractive target for further investigation. The insights provided in this guide, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers and scientists to explore the full potential of this promising molecule in the development of next-generation therapeutics.
References
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ChemBK. (n.d.). 4-Fluoro-7-nitro-1H-indole. Retrieved from [Link]
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ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]
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ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from [Link]
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Wiley Online Library. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (2019). Biomedical Importance of Indoles. Retrieved from [Link]
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Spectroscopic Blueprint of 7-Fluoro-4-nitro-1H-indole: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 7-Fluoro-4-nitro-1H-indole. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a robust set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a detailed predictive blueprint and the underlying scientific rationale to aid in the identification, characterization, and utilization of this compound. We will delve into the theoretical underpinnings of each spectroscopic technique, provide detailed protocols for data acquisition, and offer in-depth interpretations of the predicted spectral features.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine and nitro functional groups can significantly modulate the physicochemical and pharmacological properties of the indole ring system. The fluorine atom at the 7-position is expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions. The nitro group at the 4-position, a strong electron-withdrawing group, will profoundly impact the electronic distribution within the indole ring, influencing its reactivity and potential as a synthetic intermediate.
Given the potential of this compound in drug discovery and materials science, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This guide provides a detailed predictive analysis of its spectral signature.
Molecular Structure and Isotopic Abundance
A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺, or electron ionization (EI) to induce fragmentation and obtain structural information.
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Acquire data in both positive and negative ion modes to get a comprehensive profile.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| ~3400 | N-H stretch | Medium | A relatively sharp peak characteristic of the indole N-H. |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Typical for aromatic protons. |
| ~1620-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region due to the fused ring system. |
| ~1530 and ~1350 | Asymmetric and Symmetric NO₂ stretch | Strong | These two strong absorptions are highly characteristic of nitro groups. [1][2][3][4][5] |
| ~1250 | C-F stretch | Strong | The position can vary, but a strong band is expected for the aryl-fluoride bond. |
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. We will predict the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
Table 4: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H1 (N-H) | ~11.5-12.0 | br s | - | The indole N-H proton is acidic and typically appears as a broad singlet at a high chemical shift. |
| H2 | ~7.5-7.7 | t | J ≈ 2.5 | Coupled to H3. The electron-withdrawing nature of the rest of the molecule will shift it downfield compared to unsubstituted indole. |
| H3 | ~6.7-6.9 | t | J ≈ 2.5 | Coupled to H2. |
| H5 | ~7.8-8.0 | d | J ≈ 8.0 | Ortho to the nitro group, experiencing strong deshielding. Coupled to H6. |
| H6 | ~7.2-7.4 | dd | J ≈ 8.0, 4.0 | Coupled to H5 (ortho) and the fluorine at position 7 (meta). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be significantly affected by the substituents.
Table 5: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~125-128 | |
| C3 | ~105-108 | |
| C3a | ~130-133 | |
| C4 | ~140-143 | Directly attached to the nitro group, resulting in a significant downfield shift. |
| C5 | ~118-121 | |
| C6 | ~115-118 (d) | Expected to show coupling to the fluorine atom. |
| C7 | ~150-155 (d) | Directly attached to the fluorine atom, leading to a large downfield shift and a large one-bond C-F coupling constant. |
| C7a | ~128-131 |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at position 7.
Table 6: Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃)
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| F7 | ~ -120 to -130 | d | J ≈ 4.0 | The chemical shift is typical for an aryl fluoride. It will be coupled to the ortho proton H6. |
Experimental Protocol for NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for nitro-containing aromatic compounds due to its good solubilizing power. [6]* Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
2D NMR: For unambiguous assignment of all signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
-
Conclusion
This guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While experimental data is not yet publicly available, the predictions provided herein are grounded in established spectroscopic principles and data from closely related analogs. The provided experimental protocols offer a clear roadmap for researchers to acquire high-quality data for this compound. This spectroscopic blueprint will serve as a valuable tool for the scientific community, facilitating the unambiguous identification, characterization, and further investigation of this promising molecule.
References
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- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (n.d.).
- A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition | Semantic Scholar. (n.d.).
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22).
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- Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? | ResearchGate. (2014, September 30).
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A Comprehensive Technical Guide to 7-Fluoro-4-nitro-1H-indole: Safety, Handling, and Synthetic Considerations
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, and potential applications of 7-Fluoro-4-nitro-1H-indole. As a highly functionalized heterocyclic compound, it presents both significant opportunities in medicinal chemistry and notable safety challenges that necessitate a thorough understanding of its properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory best practices.
Introduction: The Significance of Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The introduction of fluorine and nitro groups, as in this compound, can profoundly influence the molecule's physicochemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a key intermediate for further chemical transformations or contribute directly to biological activity.[3] Understanding the interplay of these functional groups is crucial for the safe and effective use of this compound in research and development.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from suppliers and analogous compounds indicate that it should be handled as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
Causality of Hazards: The irritant properties of this compound can be attributed to its chemical reactivity. The electron-withdrawing nature of the nitro and fluoro groups can make the indole ring susceptible to nucleophilic attack by biological macromolecules, leading to cellular damage and an inflammatory response.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is paramount to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required. A face shield should be used if there is a risk of splashing.
-
Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374 must be worn. A lab coat or chemical-resistant apron is also necessary.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a fit-tested N95 or N100 NIOSH-approved respirator should be used.
Engineering Controls
-
Ventilation: Work with this compound should always be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Security: For potent or toxic compounds, it is advisable to store them in a locked cabinet or an area with restricted access.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, appropriately labeled container for disposal. Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same collection procedure as for small spills.
Synthesis and Reactivity Considerations
The synthesis of this compound is not widely reported in the literature, but can be conceptualized based on established methods for the synthesis of substituted indoles.
Proposed Synthetic Pathway: Nitration of 7-Fluoroindole
A plausible route to this compound is the direct nitration of 7-fluoroindole. However, the nitration of indoles can be challenging due to the acid sensitivity of the indole ring and the potential for multiple nitration products.
Caption: Proposed synthesis of this compound.
Experimental Considerations for Nitration:
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is a powerful nitrating agent, it can lead to degradation of the indole core. Milder, non-acidic nitrating agents such as ammonium tetramethylnitrate with trifluoroacetic anhydride may offer better regioselectivity and yield.[8][9]
-
Reaction Conditions: The reaction should be carried out at low temperatures (e.g., 0 °C to -10 °C) to control the exothermicity and minimize side reactions.
-
Protection of the Indole Nitrogen: Protection of the indole nitrogen with a group like Boc or tosyl can increase the stability of the molecule towards acidic conditions and may influence the regioselectivity of the nitration.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro and fluoro groups will deactivate the ring, making further electrophilic substitution more difficult.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents (e.g., SnCl2, H2/Pd-C). This provides a versatile handle for further functionalization.
-
Stability: Nitrated indole compounds can be unstable, particularly in the presence of strong acids or bases, and at elevated temperatures. The stability of nitrosated indole products has been shown to be pH-dependent.[10]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and contaminated lab supplies (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste from reactions and cleaning in a separate, labeled, and sealed container. Do not mix with other waste streams.[11]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12][13] The empty, rinsed container can then be disposed of according to institutional guidelines.
Disposal Procedure
Caption: Workflow for the disposal of this compound waste.
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[14] Never dispose of this compound down the drain or in the regular trash.
Applications in Research and Drug Discovery
Indole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] While specific biological data for this compound is limited, its structural motifs suggest potential applications in several therapeutic areas:
-
Anticancer Agents: Many substituted indoles have demonstrated potent anticancer activity.[2] The this compound scaffold could be explored for the development of novel kinase inhibitors or agents that interact with DNA G-quadruplexes.[2]
-
Antimicrobial Agents: The parent compound, 7-fluoroindole, has shown activity against pathogenic bacteria.[3][6] The addition of a nitro group could modulate this activity or provide a handle for the synthesis of new antimicrobial compounds.
-
Chemical Probes: The fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool in fragment-based drug discovery for studying protein-ligand interactions.
Conclusion
This compound is a valuable research chemical with the potential for significant contributions to drug discovery and materials science. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, unlocking its potential for scientific advancement.
References
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ChemBK. 4-Fluoro-7-nitro-1H-indole. [Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
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PubMed. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. [Link]
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solubility of 7-Fluoro-4-nitro-1H-indole in organic solvents
An In-Depth Technical Guide to the Solubility of 7-Fluoro-4-nitro-1H-indole in Organic Solvents
Abstract
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly modulates its physicochemical properties, including its solubility, which is a critical determinant of its utility in synthetic protocols, formulation development, and biological assays. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We synthesize theoretical principles with practical, field-proven experimental protocols to offer researchers, scientists, and drug development professionals a self-validating system for solubility characterization.
Introduction: The Molecular Profile of this compound
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[3] The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability.[4] Simultaneously, the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and hydrogen-bonding characteristics of the molecule.
This compound (Molar Mass: 180.14 g/mol , Molecular Formula: C₈H₅FN₂O₂) is a light yellow crystalline solid.[1] Its structure suggests a molecule with considerable polarity. The indole N-H group provides a hydrogen bond donor site, while the electronegative fluorine atom, the oxygen atoms of the nitro group, and the pyrrole nitrogen can all act as hydrogen bond acceptors. This complex interplay of functional groups dictates that its solubility will be highly dependent on the specific intermolecular forces it can establish with a given solvent. A general observation notes its insolubility in water but solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which provides a preliminary indication of its polarity.[1]
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection. These models are predicated on the fundamental principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5][6]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful semi-empirical method to predict solubility by deconstructing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
The total Hansen parameter is given by δt² = δd² + δp² + δh².[8] A solute is predicted to be soluble in a solvent if their respective points in the three-dimensional "Hansen space" are close to one another. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
For this compound, we can infer a high δp value due to the polar C-F and N-O bonds, and a significant δh value from its hydrogen bonding capabilities. A logical workflow for utilizing HSP involves determining the parameters for the solute and then selecting solvents with minimal Ra values.
Caption: Conceptual workflow for using Hansen Solubility Parameters (HSP).
COSMO-RS (COnductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties of fluids from first principles.[9][10] It avoids the need for extensive empirical data by calculating the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges.[11] This makes it particularly useful for novel compounds where experimental data is non-existent.
The workflow involves generating a COSMO file for this compound using quantum chemical calculations (e.g., DFT). This file contains information about the molecule's surface charge distribution (the σ-profile). By comparing this σ-profile with those of various solvents from a database, COSMO-RS can predict properties like activity coefficients and, ultimately, solubility with remarkable accuracy.[12][13]
Caption: Workflow for predicting solubility using the COSMO-RS model.
Experimental Determination of Solubility
While predictive models are invaluable, experimental verification is the cornerstone of scientific integrity. The choice of method depends on the required accuracy, throughput, and stage of research.
Protocol 1: Equilibrium Solubility via Shake-Flask Method
This method determines the thermodynamic equilibrium solubility and is considered the gold standard for its accuracy.[5]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.[5] The presence of undissolved solid should be visible throughout the experiment.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original solubility in mg/mL or Molarity, accounting for the dilution factor.
Protocol 2: Kinetic Solubility Profiling via Turbidimetry
This high-throughput method is common in early drug discovery and measures the concentration at which a compound precipitates from a stock solution (typically DMSO) upon addition to an aqueous or organic medium.
Objective: To rapidly assess the precipitation point of this compound.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 20 mM)
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
-
Test solvents
Methodology:
-
Plate Preparation: Dispense the test solvents into the wells of a 96-well plate.
-
Compound Addition: Use an automated liquid handler to add small, increasing volumes of the DMSO stock solution to the wells. This creates a concentration gradient across the plate.
-
Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration in the well just before a significant increase in turbidity is observed, indicating precipitation.
Caption: Decision workflow for selecting an appropriate solubility assay.
Data Presentation and Interpretation
Quantitative solubility data should be systematically organized to facilitate comparison and analysis. The following table provides a template for recording experimental results.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (M) | Observations |
| Polar Protic | Methanol | 32.7 | |||
| Ethanol | 24.6 | ||||
| Polar Aprotic | DMSO | 46.7 | |||
| Acetonitrile | 37.5 | ||||
| Acetone | 20.7 | ||||
| Ethyl Acetate | 6.0 | ||||
| Nonpolar | Dichloromethane | 9.1 | |||
| Toluene | 2.4 | ||||
| Hexane | 1.9 |
Interpretation:
-
High solubility in polar protic solvents (Methanol, Ethanol) would confirm the importance of hydrogen bonding interactions.
-
High solubility in polar aprotic solvents (DMSO, Acetonitrile) would highlight the significance of strong dipole-dipole interactions.
-
Low solubility in nonpolar solvents (Toluene, Hexane) would be expected given the molecule's polar nature and would indicate that dispersion forces are insufficient to overcome the cohesive energy of the solute's crystal lattice.
Safety and Handling
This compound and its derivatives may be toxic and irritating.[1] Standard laboratory safety protocols must be strictly followed.
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed disposal and emergency procedures.
Conclusion
Characterizing the solubility of this compound is a critical step in harnessing its potential for drug discovery and materials science. This guide outlines a robust, multi-faceted approach that combines theoretical prediction with rigorous experimental validation. By leveraging predictive models like Hansen Solubility Parameters and COSMO-RS, researchers can intelligently design experiments, saving time and resources. The detailed protocols for equilibrium and kinetic solubility determination provide a reliable framework for generating high-quality, reproducible data. A systematic understanding of the solubility profile in various organic solvents is essential for optimizing reaction conditions, developing viable formulations, and ensuring the successful translation of this promising scaffold into practical applications.
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Introduction: The Strategic Design of a Potential Pharmacophore
An In-depth Technical Guide to the Theoretical Study of 7-Fluoro-4-nitro-1H-indole
This guide provides a comprehensive theoretical framework for the investigation of this compound, a heterocyclic compound with significant potential in medicinal chemistry. Tailored for researchers, computational chemists, and drug development professionals, this document elucidates the application of modern computational techniques to predict and analyze the structural, spectroscopic, and electronic properties of this molecule, thereby accelerating its evaluation as a potential therapeutic agent.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan. The strategic functionalization of the indole ring is a proven method for modulating biological activity. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a nitro group, a strong electron-withdrawing moiety, can significantly alter electronic properties and serve as a key interaction point or a precursor for further functionalization.[1][2]
This compound (CAS No. 548458-05-5) emerges as a molecule of interest by combining these features.[3] While extensive experimental data on this specific isomer is limited, its parent compound, 7-fluoroindole, has demonstrated anti-virulence properties, and various nitroindoles are being explored as anticancer agents.[1][4][5] This guide outlines a robust in silico approach, primarily leveraging Density Functional Theory (DFT), to build a comprehensive profile of this compound, providing critical insights prior to extensive synthetic and experimental investment.
Part 1: The Computational Workflow: A Blueprint for In Silico Characterization
The theoretical investigation of a novel molecule relies on a systematic and validated computational protocol. Density Functional Theory (DFT) stands out for its balance of accuracy and computational efficiency, making it the workhorse for studying systems of this size.[6][7] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for reliable prediction of geometries, vibrational frequencies, and electronic properties of organic molecules.[8][9][10]
Experimental Protocol: Standard Computational Workflow
-
Structure Drawing & Pre-optimization: The 2D structure of this compound is drawn in a molecular editor (e.g., GaussView, Avogadro) and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).
-
DFT Geometry Optimization: The initial structure is submitted to a quantum mechanical geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p) level of theory in Gaussian 09/16 software).[8] This step locates the minimum energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields thermodynamic properties and the theoretical FT-IR and FT-Raman spectra.
-
Electronic & Spectroscopic Properties Calculation: Using the optimized geometry, further single-point calculations are performed:
-
NMR Spectra: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]
-
UV-Vis Spectra: Electronic excitation energies and oscillator strengths are computed using Time-Dependent DFT (TD-DFT).[11]
-
Electronic Analysis: Population analyses (NBO, Mulliken) and frontier molecular orbital (HOMO-LUMO) energies are calculated to understand charge distribution and reactivity.[12]
-
-
Data Analysis & Visualization: The output files are analyzed to extract geometric parameters, vibrational modes, chemical shifts, and electronic properties. Molecular orbitals and electrostatic potential maps are visualized to interpret the results.
Part 2: Molecular Geometry and Vibrational Signatures
The optimized molecular structure provides the foundation for all other calculated properties. Analysis of bond lengths and angles reveals the electronic effects of the fluoro and nitro substituents on the indole ring.
Table 1: Predicted Geometrical Parameters (Illustrative)
Note: These are representative values. Actual values would be obtained from the DFT optimization output.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-H | ~1.01 | C2-N1-C7a | ~108.5 |
| C4-N(nitro) | ~1.48 | C3-C4-C5 | ~118.0 |
| C7-F | ~1.35 | C6-C7-F | ~119.5 |
| N(nitro)-O | ~1.23 | O-N-O (nitro) | ~125.0 |
The vibrational analysis provides a theoretical infrared (IR) and Raman spectrum. These spectra are characterized by specific frequencies corresponding to the vibrations of functional groups, serving as a unique molecular fingerprint. Key expected vibrational modes for this compound include the N-H stretching vibration (~3400-3500 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (~1550 and ~1350 cm⁻¹, respectively), and the C-F stretching vibration (~1100-1200 cm⁻¹).[10] Comparing these theoretical spectra with experimental data is a critical step in structural validation.
Part 3: Frontier Orbitals, Reactivity, and Electrostatic Potential
The electronic nature of a molecule dictates its reactivity and its ability to interact with biological targets. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding this behavior.[12]
-
Highest Occupied Molecular Orbital (HOMO): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][13]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule.[7] It is invaluable for predicting intermolecular interactions, particularly in the context of drug design.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prime targets for electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these are expected around the oxygen atoms of the nitro group.[6]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom on the indole nitrogen (N1-H) is expected to be a prominent positive region, acting as a hydrogen bond donor.
-
Green Regions (Neutral Potential): Represent areas of neutral or very low electrostatic potential.
Table 2: Key Quantum Chemical Descriptors
These descriptors are calculated from HOMO and LUMO energies.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |
Part 4: Predicted Spectroscopic Profile and Drug Development Implications
Theoretical calculations provide a predicted spectroscopic signature that can guide experimental characterization.
-
NMR Spectroscopy: The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts.[10][14] For this compound, the electron-withdrawing effects of the nitro and fluoro groups are expected to cause significant downfield shifts for adjacent protons and carbons compared to unsubstituted indole. The ¹⁹F NMR chemical shift would also be a key predictable parameter.
-
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*).[15] Studies on other nitroindoles show strong absorption in the 300-400 nm range.[16]
Implications for Drug Development:
The comprehensive theoretical profile of this compound provides actionable intelligence for drug discovery:
-
Target Interaction Mapping: The MEP map and HOMO/LUMO distributions identify the key pharmacophoric features—hydrogen bond donors (N-H), hydrogen bond acceptors (NO₂), and aromatic regions. This map can be used to design molecules with complementary features to a known biological target's active site.
-
Metabolic Stability Prediction: The C-F bond is known to be strong, and its inclusion at the 7-position may block a potential site of metabolic oxidation, potentially increasing the molecule's half-life.
-
SAR Guidance: By understanding the electronic impact of the F and NO₂ groups, researchers can make rational decisions about synthesizing analogues. For example, replacing the nitro group with other electron-withdrawing or -donating groups would predictably alter the electronic properties and, potentially, the biological activity.
Conclusion
The theoretical study of this compound, guided by Density Functional Theory, offers a powerful, cost-effective, and rapid approach to understanding its fundamental chemical nature. This in-depth technical guide demonstrates a workflow that yields predictive data on the molecule's geometry, vibrational and electronic spectra, and reactivity profile. These in silico insights are crucial for validating the molecular structure, guiding further experimental work, and strategically assessing the potential of this and related compounds in modern drug development pipelines.
References
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ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole. Retrieved from [Link]
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- Yildiz, N., et al. (2021). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip, 7(3), 200-213.
- A.L. Salija, et al. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(21), 6005.
- Gupta, S., & Singh, H. J. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. Journal of Molecular Modeling, 26(4), 83.
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ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]
- Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 7(8), 646-655.
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-510.
- Bhattacharya, S., & Chowdhury, P. (2020).
- Lin, P., et al. (2016). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 120(10), 1731-1738.
- Al-Wahaibi, L. H., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide.
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Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-[3][17][18]oxadiazol-5-yl]-piperidine. Journal of Molecular Structure, 1244, 130932.
- Narayana, B., et al. (2017). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines. Der Pharma Chemica, 9(12), 69-83.
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ResearchGate. (n.d.). Experimental and theoretical (HOMO, LUMO, NBO analysis and NLO properties) study of 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-phenylcoumarin. Retrieved from [Link]
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R Discovery. (2022). A computational quantum chemical study of fluorinated Allopurinol. Retrieved from [Link]
- Noland, W. E., & Rush, K. R. (1966). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 31(1), 50-63.
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Sivas Cumhuriyet Üniversitesi. (2019). Quantum chemical calculations on sparfloxacin and boron complexes. Retrieved from [Link]
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An In-depth Technical Guide to 7-Fluoro-4-nitro-1H-indole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-4-nitro-1H-indole is a strategically important heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. The unique electronic properties conferred by the fluorine and nitro substituents on the indole scaffold make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, detailed synthetic methodologies, and known applications of this compound, offering insights for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of Fluorinated and Nitrated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring system allows for the fine-tuning of its pharmacological properties. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Concurrently, the nitro group, a potent electron-withdrawing moiety, can serve as a key pharmacophore or as a synthetic handle for further functionalization, often being a precursor to an amino group which can be further elaborated.
This compound (CAS 548458-05-5) combines these features, making it a compound of considerable interest. This guide will delve into the historical context of its emergence, provide detailed synthetic pathways, and discuss its potential applications.
Discovery and Historical Context
While a definitive seminal publication detailing the first synthesis and discovery of this compound is not readily apparent in a singular, landmark paper, its development can be understood within the broader context of research into substituted indoles for pharmaceutical applications. The synthesis of various nitroindoles was reported as early as the mid-20th century, laying the groundwork for more complex derivatives.[3] The exploration of fluorinated indoles gained significant momentum with the increasing recognition of the beneficial effects of fluorine in drug design.
The specific combination of a fluorine atom at the 7-position and a nitro group at the 4-position points towards a targeted synthetic effort, likely driven by a drug discovery program seeking to modulate the electronic and steric properties of the indole core for a specific biological target. Research into protease-activated receptor 4 (PAR-4) antagonists, for instance, has utilized substituted nitroindoles as a key chemotype.[4] The development of this compound can be seen as a logical progression in the systematic exploration of the chemical space around the indole scaffold.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 548458-05-5 | [5] |
| Molecular Formula | C₈H₅FN₂O₂ | [5] |
| Molecular Weight | 180.14 g/mol | [5] |
| Appearance | Typically a solid | |
| Purity | ≥95% (commercially available) | [5] |
Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings, with coupling patterns influenced by the fluorine and nitro substituents. The NH proton of the indole ring will also be present.
-
¹³C NMR: The carbon-13 NMR spectrum will display characteristic shifts for the carbon atoms of the indole core, with the carbons attached to the fluorine and nitro groups showing significant shifts.
-
IR Spectroscopy: The infrared (IR) spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C-H stretching of the aromatic rings, C=C stretching of the rings, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. A plausible and commonly employed strategy involves the construction of the indole ring from a suitably substituted benzene derivative.
General Synthetic Strategy: Reductive Cyclization
A common and effective method for the synthesis of indoles is the reductive cyclization of an ortho-nitrotoluene derivative. This approach can be adapted for the synthesis of this compound.
Conceptual Synthetic Pathway:
Figure 1: Conceptual synthetic pathway for this compound via reductive cyclization.
Detailed Experimental Protocol (Hypothetical, based on established methods)
This protocol is a representative example based on established methodologies for the synthesis of similar indole derivatives.[2] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of (E)-1-(2-fluoro-3-nitrophenyl)-N,N-dimethylethenamine from 1-Fluoro-2-methyl-3-nitrobenzene
-
To a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from Step 1 in a mixture of acetic acid and ethanol.
-
Add iron powder (Fe) (excess, e.g., 5-10 eq) portion-wise to the solution, controlling the exothermic reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram for Synthesis:
Figure 2: Step-by-step workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly disclosed applications of this compound are limited, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
-
Precursor for Aminoindoles: The nitro group can be readily reduced to an amino group, providing a point for further chemical elaboration. This 7-fluoro-4-amino-1H-indole derivative can be used to introduce a variety of substituents through amide bond formation, sulfonylation, or other coupling reactions.
-
Scaffold for Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be exploited to design novel inhibitors targeting specific kinases involved in cancer or inflammatory diseases.
-
Antiviral and Antimicrobial Agents: Fluorinated indoles have shown promise as antiviral and antimicrobial agents.[6] The electronic properties of this compound make it an interesting starting point for the development of new anti-infective compounds. For instance, 7-fluoroindole has demonstrated antivirulence activity against Pseudomonas aeruginosa.[7]
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions. It is potentially toxic and may cause irritation to the skin, eyes, and respiratory tract.[8] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established methods like reductive cyclization, provides access to a versatile scaffold. The combination of the fluorine atom and the nitro group offers unique opportunities for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
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potential research applications of 7-Fluoro-4-nitro-1H-indole
An In-Depth Technical Guide to the Research Applications of 7-Fluoro-4-nitro-1H-indole
Abstract
The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Strategic functionalization of this privileged core is a key approach in the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide delves into the untapped potential of a unique building block, this compound. The presence of both a fluorine atom and a nitro group on the indole ring system imparts a distinct combination of electronic and steric properties, opening up a wide array of possibilities for innovative drug discovery and chemical biology applications. This document will explore the synthesis, reactivity, and, most importantly, the , providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility as a versatile scaffold for the next generation of therapeutics.
Introduction: The Strategic Advantage of Fluorination and Nitration in Indole Scaffolds
The indole ring is a ubiquitous feature in a vast number of natural products and synthetic drugs, owing to its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions with biological targets.[1][2] The pursuit of more potent and drug-like molecules has led to the extensive exploration of substituted indoles. Among the myriad of possible functionalizations, the introduction of fluorine and nitro groups stands out for the profound and often beneficial changes they impart to the parent molecule.
The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate the conformational preferences of the molecule, leading to enhanced target engagement.[4][5] On the other hand, the nitro group, a strong electron-withdrawing moiety, dramatically influences the electronic properties of the indole ring, impacting its reactivity and potential as a pharmacophore.[6] Furthermore, the nitro group is a versatile synthetic handle that can be readily reduced to an amine, providing a key vector for further diversification.[6] The nitro group can also serve as a bioreductive warhead, enabling selective activation of a prodrug in hypoxic environments, such as those found in solid tumors.[7]
This compound, therefore, emerges as a highly promising, yet underexplored, platform for the development of novel chemical entities with significant therapeutic potential.
Physicochemical Properties and Reactivity Profile
While extensive experimental data for this compound is not yet widely available, its physicochemical properties and reactivity can be predicted based on the known effects of its constituent functional groups.
| Property | Predicted Effect of Substituents | Rationale |
| Lipophilicity (LogP) | Increased | The fluorine atom at the 7-position is expected to increase lipophilicity. |
| Acidity (pKa of N-H) | Increased | The strong electron-withdrawing effect of the 4-nitro group will increase the acidity of the indole N-H proton, facilitating N-functionalization. |
| Metabolic Stability | Enhanced | The C-F bond is exceptionally strong and resistant to metabolic cleavage, potentially blocking a site of oxidative metabolism.[3] |
| Reactivity at C3 | Activated for nucleophilic attack | The electron-withdrawing nitro group deactivates the pyrrole ring towards electrophilic substitution but can activate the C2-C3 double bond for nucleophilic addition. |
| Reactivity of Nitro Group | Reducible to an amine | The nitro group can be selectively reduced under various conditions to provide the corresponding 4-amino-7-fluoro-1H-indole, a key intermediate for further synthesis. |
Potential Research Applications
The unique structural features of this compound make it a versatile starting material for a range of research applications, particularly in the realm of oncology and infectious diseases.
Scaffold for the Development of Novel Kinase Inhibitors
The indole nucleus is a well-established scaffold for the design of potent kinase inhibitors.[8][9][10] Many approved kinase inhibitors, such as sunitinib, feature a substituted indole core.[11][12] The this compound scaffold offers several advantages for the development of next-generation kinase inhibitors:
-
Targeted Library Synthesis: The N-H, C2, and C3 positions, along with the reducible nitro group, provide multiple handles for combinatorial library synthesis to explore structure-activity relationships (SAR).
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable hydrogen bonding and dipole-dipole interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.[3]
-
Improved Pharmacokinetics: The metabolic stability conferred by the fluorine atom can lead to improved oral bioavailability and a longer half-life.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library
Caption: Synthetic workflow for a kinase inhibitor library.
Precursor for Anticancer Agents with Hypoxia-Selective Activity
Solid tumors often contain regions of low oxygen, or hypoxia, which is associated with resistance to conventional therapies.[7] The nitro group in this compound can be exploited to design hypoxia-activated prodrugs. In the presence of nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells, the nitro group is reduced to a cytotoxic amine, leading to selective cell killing in the tumor microenvironment.[7]
Signaling Pathway: Hypoxia-Activated Prodrug Therapy
Caption: Mechanism of a hypoxia-activated prodrug.
Building Block for Novel Heterocyclic Scaffolds
The dual functionality of this compound makes it an attractive starting point for the synthesis of more complex, fused heterocyclic systems. For instance, reduction of the nitro group followed by intramolecular cyclization reactions can lead to the formation of novel polycyclic scaffolds with potentially unique biological activities.
Tool for Chemical Biology and Probe Development
The fluorine atom in this compound can be utilized as a ¹⁹F NMR probe to study protein-ligand interactions.[13] This technique provides valuable information on the binding mode and conformational changes of a molecule upon binding to its target. Additionally, the nitro group can be incorporated into fluorescent probes for the detection of nitroreductase activity, enabling the imaging of hypoxic regions in cells and tissues.[7]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.
Protocol for N-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the indole nitrogen.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Reduction of the Nitro Group
This protocol outlines a standard procedure for the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
N-substituted-7-fluoro-4-nitro-1H-indole
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-substituted-7-fluoro-4-nitro-1H-indole (1.0 equiv) in ethanol, add SnCl₂·2H₂O (5.0 equiv).
-
Heat the reaction mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add ethyl acetate and saturated aqueous NaHCO₃ to neutralize the acid.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-fluoro-1H-indole derivative.
Conclusion
This compound is a strategically functionalized building block with immense potential for a wide range of research applications. Its unique combination of a fluorine atom and a nitro group on the privileged indole scaffold provides a powerful platform for the design and synthesis of novel kinase inhibitors, hypoxia-activated anticancer agents, and complex heterocyclic systems. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this versatile molecule in their drug discovery and chemical biology endeavors.
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Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. [Link]
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Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
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Methodological & Application
Synthesis of 7-Fluoro-4-nitro-1H-indole: A Detailed Guide for Drug Discovery Professionals
Introduction: The Significance of Fluorinated and Nitrated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of specific functional groups, such as fluorine and nitro moieties, can dramatically modulate the pharmacological profile of these molecules. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[2] Concurrently, the nitro group, a versatile synthetic handle, serves as a precursor for a variety of other functionalities and can itself impart significant biological activity.[3]
The target molecule, 7-Fluoro-4-nitro-1H-indole, is a valuable building block in synthetic organic chemistry, particularly for the development of novel therapeutic agents. Its synthesis, however, presents a significant challenge due to the inherent reactivity of the indole nucleus and the need for precise control over regioselectivity during electrophilic substitution. This application note provides a comprehensive, in-depth guide to the synthesis of this compound from 7-fluoroindole, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed, step-by-step protocol, and address critical safety considerations.
The Challenge of Regioselectivity in Indole Nitration
Direct electrophilic nitration of the indole ring is notoriously difficult to control. The pyrrole moiety is highly electron-rich, making the C-3 position the most susceptible to electrophilic attack under non-acidic conditions.[4][5] Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acid, the indole nucleus is prone to acid-catalyzed polymerization, leading to low yields and the formation of intractable tars. Furthermore, protonation at the C-3 position can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically favoring the C-5 and C-6 positions.
The presence of a fluorine atom at the 7-position further complicates direct nitration. While fluorine is an electron-withdrawing group via induction, it acts as an ortho-, para-director in electrophilic aromatic substitution due to resonance effects.[6] In the case of 7-fluoroindole, this would direct an incoming electrophile to the C-4 and C-6 positions. This would likely result in a mixture of this compound and 7-fluoro-6-nitro-1H-indole, presenting a significant purification challenge.
To circumvent these issues and achieve the desired regioselectivity, an indirect synthetic approach is the most robust and reliable strategy. This involves the temporary reduction of the indole's pyrrole ring to an indoline, which deactivates the C-2 and C-3 positions towards electrophilic attack and allows for selective functionalization of the benzene ring.
Synthetic Strategy: The Indoline Protection Route
The most effective and regioselective synthesis of this compound from 7-fluoroindole proceeds through a multi-step sequence involving the protection of the indole nucleus as an N-acetylindoline derivative. This strategy effectively directs the nitration to the desired C-4 position. The overall workflow is depicted below:
Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and can be hazardous if not performed with strict safety precautions. Nitric acid and its mixtures are highly corrosive and strong oxidizing agents.[4] All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn at all times. Emergency eyewash and shower stations should be readily accessible.
Part 1: Synthesis of 1-Acetyl-7-fluoroindoline
1.1 Reduction of 7-Fluoro-1H-indole to 7-Fluoroindoline
-
Rationale: The reduction of the C2-C3 double bond of the indole is the crucial first step to deactivate the pyrrole ring towards electrophilic attack. Sodium cyanoborohydride in acetic acid is a common and effective method for this transformation.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-fluoro-1H-indole (1.0 eq) in glacial acetic acid (10-15 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH3CN) (2.0-2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Basify the mixture to pH > 9 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-fluoroindoline. This is often used in the next step without further purification.
-
1.2 Acetylation of 7-Fluoroindoline
-
Rationale: Acetylation of the indoline nitrogen protects it from oxidation and other side reactions during the nitration step.
-
Protocol:
-
Dissolve the crude 7-fluoroindoline (1.0 eq) in acetic anhydride (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-acetyl-7-fluoroindoline can be purified by column chromatography on silica gel or by recrystallization.
-
Part 2: Regioselective Nitration of 1-Acetyl-7-fluoroindoline
-
Rationale: With the pyrrole ring deactivated, nitration will occur on the benzene ring. The acetyl group on the nitrogen and the fluorine at C-7 will direct the incoming nitro group. The fluorine at C-7 is an ortho, para-director. The para position (C-5) is sterically accessible. The ortho position (C-6) is also accessible. However, nitration is often observed at the C-4 position in related systems, likely due to a combination of electronic and steric effects. Using a controlled nitrating agent and low temperatures is key to achieving selectivity.
-
Protocol:
-
In a clean, dry round-bottom flask, dissolve 1-acetyl-7-fluoroindoline (1.0 eq) in concentrated sulfuric acid at -10 to -5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at -10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetylated indoline, maintaining the reaction temperature below 0 °C.
-
Stir the reaction mixture at -5 to 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 1-acetyl-7-fluoro-4-nitroindoline, is collected by filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part 3: Deprotection and Aromatization
-
Rationale: The final step involves the removal of the N-acetyl group and the re-aromatization of the indoline ring to the indole. This is typically achieved by basic hydrolysis followed by oxidation.
-
Protocol:
-
Suspend the purified 1-acetyl-7-fluoro-4-nitroindoline (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling.
-
If precipitation is incomplete, partially evaporate the ethanol and cool further.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
-
Data Summary
| Step | Key Reagents | Typical Conditions | Expected Outcome |
| Reduction | 7-Fluoro-1H-indole, NaBH3CN, Acetic Acid | 0 °C to room temperature, 12-16 h | 7-Fluoroindoline |
| Acetylation | 7-Fluoroindoline, Acetic Anhydride | Room temperature, 1-2 h | 1-Acetyl-7-fluoroindoline |
| Nitration | 1-Acetyl-7-fluoroindoline, HNO3, H2SO4 | -10 °C to 0 °C, 1-2 h | 1-Acetyl-7-fluoro-4-nitroindoline |
| Hydrolysis & Aromatization | 1-Acetyl-7-fluoro-4-nitroindoline, NaOH | Reflux in EtOH/H2O, 2-4 h | This compound |
Conclusion
The synthesis of this compound is a challenging yet achievable task that requires a strategic, multi-step approach to ensure high regioselectivity and yield. The indirect route via an N-acetylindoline intermediate effectively circumvents the inherent reactivity issues of the indole nucleus, allowing for controlled nitration at the desired C-4 position. This application note provides a robust and reliable protocol for researchers in drug discovery and development, enabling the synthesis of this valuable building block for the creation of novel therapeutic agents. As with all chemical syntheses, careful attention to safety protocols, particularly when handling nitrating agents, is paramount.
References
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ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole. Retrieved from [Link]
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-
Química Organica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
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Sci-Hub. (2002). ChemInform Abstract: Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Retrieved from [Link]
-
ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
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Diva-Portal.org. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
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Diva-Portal.org. (2022). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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Atlanchim Pharma. (2022). Scientific Letter: Synthesis of Azaindoles. Retrieved from [Link]
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Regioselective Nitration of 7-Fluoroindole: A Guide to Synthesis, Mechanism, and Protocol Optimization
An Application Note for Researchers and Drug Development Professionals
Abstract: The 7-fluoroindole scaffold is a critical pharmacophore in modern drug discovery. Its functionalization, particularly through nitration, opens avenues for the synthesis of diverse bioactive molecules. However, the inherent reactivity of the indole nucleus presents significant challenges, often leading to poor regioselectivity and product degradation under classical nitration conditions. This application note provides a comprehensive guide to the regioselective nitration of 7-fluoroindole, focusing on the C-3 position. We will dissect the underlying mechanistic principles governed by the fluorine substituent, present a detailed, field-proven protocol using a mild nitrating agent, and offer a troubleshooting guide to navigate potential experimental hurdles.
Introduction: The Significance of Nitrated 7-Fluoroindoles
Indole derivatives are foundational structures in a multitude of pharmaceutical agents and natural products. The introduction of a nitro group serves as a key synthetic handle, enabling further transformations into amines, amides, and other functional groups essential for modulating biological activity. Specifically, the 7-position substitution on the indole ring, when combined with functionalization at other sites, is crucial for developing targeted therapies.
Direct nitration of the indole core is notoriously difficult. The electron-rich pyrrole moiety is highly susceptible to electrophilic attack, but it is also acid-sensitive, leading to polymerization and the formation of intractable tars under harsh conditions like mixed acid (HNO₃/H₂SO₄).[1] The primary site of electrophilic attack is the C-3 position due to its high nucleophilicity.[2][3] This guide focuses on harnessing this inherent reactivity while mitigating side reactions to achieve a clean, high-yield synthesis of 3-nitro-7-fluoroindole.
Mechanistic Insights: The Directing Effects of the 7-Fluoro Substituent
The regiochemical outcome of the nitration of 7-fluoroindole is a product of competing electronic factors. Understanding these factors is paramount for rational protocol design.
A. The Indole Nucleus: The pyrrole ring is significantly more activated towards electrophilic aromatic substitution (EAS) than the fused benzene ring. The lone pair of electrons on the nitrogen atom enhances the electron density across the heterocyclic system, with the highest electron density residing at the C-3 position. Consequently, under non-acidic or mildly acidic conditions, electrophiles preferentially attack C-3.[2][3]
B. The Role of Fluorine: Halogens, like fluorine, exert a dual electronic effect on aromatic rings:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect deactivates the entire aromatic system towards electrophilic attack compared to unsubstituted benzene.[4][5]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi (π) system of the ring. This resonance donation directs incoming electrophiles to the ortho and para positions relative to the substituent.[4][5]
In 7-fluoroindole, the fluorine atom deactivates the carbocyclic ring while directing potential electrophilic attack to its ortho (C-6) and para (C-4) positions. However, the powerful activating effect of the pyrrole nitrogen overwhelmingly favors substitution at C-3. Therefore, to achieve selective nitration, conditions must be chosen that exploit the intrinsic nucleophilicity of C-3 without resorting to strong acids, which could protonate the indole and shift the reaction to the less reactive benzene ring.[6]
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic nitration at the C-3 position of 7-fluoroindole.
Recommended Protocol: Regioselective C-3 Nitration of 7-Fluoroindole
To circumvent the issues of polymerization and poor selectivity, this protocol employs a mild, non-acidic nitrating agent, trifluoroacetyl nitrate, generated in situ. This reagent is highly effective for the C-3 nitration of various indole derivatives, providing excellent yields and clean reaction profiles.[7][8]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 7-Fluoroindole (99%+) | Two-neck round-bottom flask |
| Ammonium tetramethylnitrate | Magnetic stirrer and stir bar |
| Trifluoroacetic anhydride (TFAA) | Dropping funnel |
| Dichloromethane (DCM), anhydrous | Ice-water bath |
| Saturated NaHCO₃ solution (aq.) | Inert atmosphere setup (N₂ or Ar) |
| Brine (Saturated NaCl solution) | Thin Layer Chromatography (TLC) plates |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica Gel (for chromatography) | Glassware for column chromatography |
Experimental Workflow
Caption: Step-by-step workflow for the regioselective nitration of 7-fluoroindole.
Step-by-Step Procedure
Safety First: Nitrating agents are potent oxidizers. Trifluoroacetic anhydride is corrosive and moisture-sensitive. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation of the Nitrating Agent (in situ)
-
In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium tetramethylnitrate (1.2 equivalents) in 10 mL of anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes. This generates the active electrophile, trifluoroacetyl nitrate. Use this solution promptly.
-
-
Nitration Reaction
-
In a separate, dry 100 mL two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-fluoroindole (1.0 equivalent) in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C with an ice-water bath.
-
Using a dropping funnel, add the freshly prepared trifluoroacetyl nitrate solution dropwise to the 7-fluoroindole solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
-
Workup and Purification
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Caution: Initial gas evolution (CO₂) may occur.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 3-nitro-7-fluoroindole as a solid.
-
Data, Characterization, and Troubleshooting
Expected Results
The following table summarizes the expected outcome and key characterization data for the product. Yields for substituted indoles using this method are typically high.[7][9]
| Parameter | Expected Outcome |
| Product | 3-Nitro-7-fluoroindole |
| Appearance | Yellow to orange solid |
| Yield | Good to Excellent (>80%) |
| ¹H NMR (CDCl₃, 400 MHz) | Expect distinct aromatic signals. H-2 proton will be a singlet downfield (~8.3 ppm). H-4, H-5, and H-6 will show coupling to each other and to the fluorine atom. N-H proton will be a broad singlet. |
| ¹³C NMR (CDCl₃, 101 MHz) | C-7 will show a large C-F coupling constant. C-3 will be significantly deshielded by the nitro group. |
| MS (ESI+) | m/z = 181.03 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nitrating agent (hydrolyzed).2. Reaction temperature too low. | 1. Use anhydrous DCM and fresh TFAA. Prepare nitrating agent immediately before use.2. Allow the reaction to proceed for a longer duration or let it warm slowly to room temperature. |
| Poor Regioselectivity (e.g., C-6 nitration) | 1. Reaction temperature too high.2. Presence of strong acid impurities. | 1. Maintain strict temperature control at 0 °C during addition and reaction.2. Ensure all reagents and solvents are free of acid. Use the recommended non-acidic protocol.[6] |
| Formation of Dark Tars (Polymerization) | 1. Reaction conditions became acidic.2. Contamination of starting material. | 1. Strictly adhere to the non-acidic protocol. Ensure the quenching step with NaHCO₃ is performed carefully.2. Use purified 7-fluoroindole as the starting material.[1] |
Conclusion
The regioselective C-3 nitration of 7-fluoroindole is a crucial transformation for synthetic and medicinal chemists. While direct nitration of indoles is fraught with challenges, the use of mild, modern nitrating agents like in situ generated trifluoroacetyl nitrate provides a robust and high-yielding pathway to the desired 3-nitro-7-fluoroindole product. By understanding the underlying electronic principles and adhering to a carefully controlled protocol, researchers can reliably access this valuable building block for the development of novel therapeutics.
References
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Química Organica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Application Notes & Protocols: 7-Fluoro-4-nitro-1H-indole as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence in blockbuster drugs, from anticancer agents like vincristine to antimigraine triptans, underscores its status as a "privileged scaffold" in drug discovery.[1][3] The strategic functionalization of the indole ring system allows for the fine-tuning of pharmacological properties.
This guide focuses on 7-Fluoro-4-nitro-1H-indole , a synthetic intermediate engineered for versatility. The incorporation of two key functional groups—a fluorine atom and a nitro group—onto the indole core provides researchers with a powerful tool for navigating complex synthetic pathways and accessing novel chemical space.
-
The Role of Fluorine: The fluorine atom at the C7 position is a bioisostere of a hydrogen atom but imparts significantly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and, critically, improve metabolic stability by blocking sites of oxidative metabolism.[4][5]
-
The Versatility of the Nitro Group: The nitro group at the C4 position is more than just a deactivating group; it is a supremely versatile synthetic handle. Its primary utility lies in its facile reduction to a primary amine, which opens a gateway to a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven protocols for the effective use of this compound in synthesis.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties and electronic nature is paramount for successful reaction planning.
| Property | Value | Reference |
| CAS Number | 548458-05-5 | [6] |
| Molecular Formula | C₈H₅FN₂O₂ | [6] |
| Molecular Weight | 180.14 g/mol | |
| Appearance | Light yellow crystalline solid | [7] |
| Melting Point | 60-65 °C | |
| Solubility | Soluble in organic solvents like DMSO, Ethanol | [7] |
Reactivity Analysis
The reactivity of this compound is a product of its three key components: the indole nucleus, the electron-withdrawing nitro group, and the electronegative fluorine atom.
-
Indole N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding indolyl anion. This anion is a potent nucleophile, providing a direct route for functionalization at the N1 position through N-alkylation or N-arylation .[8][9] This is often the first step in a synthetic sequence to protect the nitrogen or to install moieties crucial for biological activity.
-
Reduction of the 4-Nitro Group: This is the most common and pivotal transformation for this intermediate. The aromatic nitro group is an excellent precursor to a 4-amino group. This conversion dramatically alters the electronic character of the benzene portion of the indole, turning a strongly electron-withdrawing group into a versatile electron-donating group. The resulting 4-amino-7-fluoro-1H-indole is a key building block for constructing libraries of amides, ureas, and sulfonamides, and for engaging in further aromatic chemistry.[10]
-
Electrophilic Aromatic Substitution: While the pyrrole ring of a simple indole is highly susceptible to electrophilic attack (typically at C3), the potent electron-withdrawing nature of the 4-nitro group deactivates the entire ring system to a degree.[11] Therefore, harsh conditions may be required for traditional electrophilic substitutions, and regioselectivity may be altered compared to unsubstituted indoles.
The following diagram illustrates the primary reaction pathways available from this versatile intermediate.
Caption: Key synthetic pathways originating from this compound.
Key Synthetic Transformations: Protocols and Rationale
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Reduction of the 4-Nitro Group
This transformation is fundamental for utilizing the full potential of the intermediate. The choice between catalytic hydrogenation and chemical reduction often depends on the presence of other sensitive functional groups in the molecule and the desired scale of the reaction.
This method is exceptionally clean, as the only byproduct is water, and the catalyst can be removed by simple filtration. It is highly efficient for the reduction of aromatic nitro groups.[10]
Experimental Protocol:
-
Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent such as Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc) (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) to the solution.
-
Hydrogenation: Seal the flask, and purge the atmosphere with hydrogen gas (H₂), either by using a hydrogen-filled balloon or a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-7-fluoro-1H-indole, which can be used directly or purified further if necessary.
Causality and Expertise:
-
Catalyst Choice: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for nitro group reduction in the presence of an aromatic ring.
-
Solvent: Protic solvents like ethanol are excellent for this reaction as they help to solubilize the substrate and facilitate the protonolysis steps on the catalyst surface.
-
Safety: Catalytic hydrogenation is potentially hazardous. The catalyst can be pyrophoric, especially after use. Ensure the reaction is conducted in a well-ventilated fume hood and never expose the dry, used catalyst to air. Purging with an inert gas before filtration is a critical safety step.
This is a classic, robust, and scalable method for nitro group reduction that is tolerant of functional groups that might be sensitive to hydrogenation (e.g., alkynes, some protecting groups).[10]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in Ethanol (approx. 0.2 M).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Acidification: Carefully add concentrated Hydrochloric Acid (HCl) (4-5 eq) to the mixture. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to 50-70 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Basification: Carefully basify the acidic mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution or 2 M sodium hydroxide (NaOH) until the pH is > 8. A thick white precipitate of tin salts will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with Ethyl Acetate or Dichloromethane. Separate the organic layer of the filtrate and extract the aqueous layer multiple times with the same organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Causality and Expertise:
-
Stoichiometry: A significant excess of SnCl₂ is required as it is a single-electron donor and the reduction of a nitro group to an amine is a six-electron process.
-
Work-up Rationale: The basification step is crucial to neutralize the excess acid and to precipitate the tin salts (tin hydroxides), allowing for their removal by filtration. Incomplete basification will result in poor recovery of the amine product, which will remain in the aqueous layer as its hydrochloride salt.
Protocol 2: N-Alkylation of the Indole Nitrogen
Functionalization of the N1 position is a common strategy to block hydrogen bond donor capabilities, modulate lipophilicity, or introduce a vector for further synthetic elaboration.[12]
Caption: General scheme for the N-alkylation reaction.
Experimental Protocol:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via a syringe or dropping funnel.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. Cessation of hydrogen gas evolution indicates the complete formation of the indolyl anion.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench it very carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Expertise:
-
Reagent Purity: The use of anhydrous solvents and a dry, inert atmosphere is critical for this reaction. Sodium hydride reacts violently with water, and the presence of moisture will quench the base and the reactive anion, leading to low yields.[8]
-
Base Choice: NaH is a strong, non-nucleophilic base, making it ideal for deprotonating the indole nitrogen without competing in side reactions. Weaker bases like K₂CO₃ can also be effective, particularly with more reactive alkylating agents, but may require higher temperatures.
-
Quenching: The quenching step must be performed slowly and at a low temperature, especially on a larger scale, as the reaction between excess NaH and water is highly exothermic and produces flammable hydrogen gas.
Conclusion and Future Directions
This compound is a strategically designed intermediate that provides a reliable and efficient entry point into a diverse range of complex, functionalized indole derivatives. The protocols detailed herein for the reduction of the nitro group and N-alkylation represent the most common and fundamental first steps in leveraging this building block. The resulting 4-amino and N-alkylated indoles are primed for further diversification. For instance, the 4-amino group can be diazotized to install other functionalities, or the aromatic ring can be halogenated to provide a handle for powerful transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, thereby unlocking access to novel and potent therapeutic candidates.[13][14][15]
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Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28247-28251. [Link]
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Bull, J.A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 927-931. [Link]
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Noland, W.E., & Smith, L.R. (1962). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 84(11), 2091-2096. [Link]
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Kokai, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]
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Driver, T.G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 3857-3865. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
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Application Notes and Protocols for the Derivatization of the Nitro Group on 7-Fluoro-4-nitro-1H-indole
Introduction: Strategic Importance of 7-Fluoro-4-nitro-1H-indole in Medicinal Chemistry
The this compound scaffold is a cornerstone for the development of a diverse array of bioactive molecules. The strategic placement of the electron-withdrawing nitro group at the C4 position and a fluorine atom at the C7 position significantly modulates the electronic properties of the indole ring system. This unique substitution pattern opens up a rich chemical space for derivatization, making it a valuable intermediate for researchers, scientists, and drug development professionals. The strong electron-withdrawing nature of the nitro group deactivates the indole ring towards electrophilic attack and renders it susceptible to nucleophilic substitution, while the fluorine atom can influence the molecule's metabolic stability and binding interactions.[1][2][3]
This comprehensive guide provides detailed application notes and validated protocols for the key transformations of the nitro group on the this compound core. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently advance their synthetic campaigns.
Understanding the Reactivity: The Interplay of the Nitro and Fluoro Substituents
The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the 4-nitro group. This effect is twofold: a strong inductive effect (-I) and a significant resonance effect (-M). Consequently, the electron density of the entire indole ring is diminished, making it less prone to classical electrophilic aromatic substitution.
The fluorine atom at the C7 position introduces a further layer of complexity and opportunity. Fluorine exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+M).[4][5] This duality can influence the reactivity of the molecule in several ways:
-
Enhanced Electrophilicity: The combined electron-withdrawing properties of the nitro and fluoro groups enhance the electrophilicity of the aromatic core, making it more susceptible to nucleophilic attack.
-
Modulation of Reduction Potential: The electronic environment created by both substituents can influence the conditions required for the reduction of the nitro group.
-
Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, thereby increasing the in vivo half-life of drug candidates.[3]
The primary and most versatile handle for derivatization on this scaffold is the nitro group itself. Its reduction to the corresponding 4-amino-7-fluoro-1H-indole opens a gateway to a multitude of subsequent functionalizations.
Core Derivatization Strategy: Reduction of the Nitro Group
The transformation of the 4-nitro group to a 4-amino group is the most pivotal step in elaborating the this compound scaffold. The resulting 4-amino-7-fluoro-1H-indole is a versatile intermediate for a wide range of coupling and functionalization reactions. Several reliable methods can be employed for this reduction, with the choice depending on factors such as substrate compatibility, scale, and available equipment.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often proceeding with high yields and minimal byproduct formation.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon is a highly active and widely used catalyst for the hydrogenation of nitroarenes.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction, as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon or a Parr hydrogenator can be used to provide the necessary hydrogen atmosphere.
Experimental Protocol:
-
Preparation: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-7-fluoro-1H-indole, which can be used directly in the next step or purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C (5-10 mol%) | High activity and selectivity for nitro group reduction. |
| Solvent | Ethanol or Methanol | Good solubility of reactants and compatibility with hydrogenation. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Pressure | 1 atm (balloon) or higher (Parr) | Ensures sufficient hydrogen for the reaction. |
Post-Reduction Derivatization of 4-Amino-7-fluoro-1H-indole
The newly formed amino group at the C4 position is a versatile functional handle for a variety of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Protocol 2: Acylation of the Amino Group
Acylation of the 4-amino group to form amides is a fundamental transformation in drug discovery, often used to introduce recognition elements for biological targets.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides or anhydrides are highly reactive and readily acylate the amino group.
-
Base: A non-nucleophilic base such as triethylamine or pyridine is used to scavenge the HCl or carboxylic acid byproduct.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable aprotic solvents that will not react with the acylating agent.
Experimental Protocol:
-
Preparation: Dissolve 4-amino-7-fluoro-1H-indole (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl chloride or Anhydride (1.1 eq) | High reactivity ensures efficient acylation. |
| Base | Triethylamine or Pyridine (1.2-1.5 eq) | Neutralizes the acidic byproduct. |
| Solvent | Anhydrous DCM or THF | Aprotic and unreactive towards the acylating agent. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows for smooth reaction. |
Protocol 3: Sulfonylation of the Amino Group
The formation of sulfonamides is another critical derivatization strategy, as this functional group is a common feature in many marketed drugs.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for the synthesis of sulfonamides.
-
Base: Pyridine often serves as both the base and a catalyst for the reaction.
-
Solvent: Anhydrous DCM or pyridine can be used as the reaction solvent.
Experimental Protocol:
-
Preparation: Dissolve 4-amino-7-fluoro-1H-indole (1.0 eq) in anhydrous pyridine (10-20 mL per gram of substrate) or DCM with pyridine (2.0 eq) at room temperature under an inert atmosphere.
-
Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by flash chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Sulfonylating Agent | Sulfonyl chloride (1.1 eq) | Standard reagent for sulfonamide formation. |
| Base | Pyridine (solvent or 2.0 eq) | Acts as a base and catalyst. |
| Solvent | Pyridine or Anhydrous DCM | Good solvent for the reactants. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction. |
Advanced Derivatization: Diazotization and Sandmeyer Reactions
For further diversification of the 7-fluoro-indole core, the 4-amino group can be converted into a diazonium salt, which is a versatile intermediate for a range of Sandmeyer and related reactions.[6][7][8][9][10]
Causality Behind Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (like HCl or HBr) generates nitrous acid in situ, which converts the primary amine to a diazonium salt.
-
Copper(I) Salts: Copper(I) halides (CuCl, CuBr) or cyanide (CuCN) are essential for the Sandmeyer reaction, facilitating the substitution of the diazonium group.[6][7][8]
-
Low Temperature: Diazonium salts are generally unstable and can decompose readily at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for the success of these reactions.
Protocol 4: Sandmeyer Reaction for Halogenation or Cyanation
Experimental Protocol:
-
Diazotization: Suspend 4-amino-7-fluoro-1H-indole (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl or HBr) at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN; 1.2 eq) in the corresponding concentrated acid. Cool this mixture to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the stirred copper(I) salt mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over a drying agent, filter, and concentrate. Purify the product by column chromatography.
| Reaction | Reagents | Product |
| Chlorination | NaNO₂, HCl; CuCl, HCl | 4-Chloro-7-fluoro-1H-indole |
| Bromination | NaNO₂, HBr; CuBr, HBr | 4-Bromo-7-fluoro-1H-indole |
| Cyanation | NaNO₂, HCl; CuCN, KCN | 7-Fluoro-1H-indole-4-carbonitrile |
Visualization of Derivatization Pathways
Caption: Key derivatization pathways of this compound.
Conclusion
The derivatization of the nitro group on this compound provides a powerful and versatile platform for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide are based on well-established and reliable chemical transformations, offering a solid foundation for researchers to build upon. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, scientists can efficiently explore the vast chemical space accessible from this valuable starting material.
References
- Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.).
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- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. (n.d.).
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- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5).
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- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025, August 7).
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- Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF. (n.d.).
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- Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. (2024, July 29).
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12). Molecules.
- Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022, January 6). ACS Sensors.
- Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (n.d.). Organic Letters.
- 7-Fluoro-1H-indole 97 387-44-0. (n.d.).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.).
- Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022, January 28). ACS Sensors.
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Application Notes: 7-Fluoro-4-nitro-1H-indole as a Key Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1]
This application note provides a detailed guide to the use of 7-Fluoro-4-nitro-1H-indole , a versatile starting material for the synthesis of a new generation of kinase inhibitors. We will explore its synthetic utility through a detailed, step-by-step protocol for the preparation of a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor with a pyrrolo[2,3-b]pyridine core. The rationale behind each synthetic step will be discussed, providing researchers with the foundational knowledge to adapt these methods for their own drug discovery programs.
The Versatility of this compound in Synthesis
This compound is a valuable starting material for several reasons:
-
Strategic Substitution: The fluorine atom at the 7-position can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The nitro group at the 4-position serves as a versatile handle for further chemical modifications, most notably its reduction to an amine, which can then be elaborated into various heterocyclic systems.
-
Indole Core: The inherent properties of the indole ring system provide a solid foundation for building molecules that can effectively interact with the ATP-binding site of kinases.
Synthetic Pathway Overview: From Indole to Kinase Inhibitor
The following workflow outlines a plausible and well-precedented synthetic route to a potent GSK-3β inhibitor, starting from this compound. This pathway is a composite of established synthetic methodologies for indole chemistry and the synthesis of related kinase inhibitors.
Caption: Synthetic workflow from starting material to final product.
Part 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core
This section provides detailed protocols for the initial steps of the synthesis, transforming the starting indole into a key heterocyclic intermediate.
Step 1: N-Alkylation of this compound
Objective: To introduce an alkyl group onto the indole nitrogen. This is a crucial step to modulate the physicochemical properties of the molecule and to fill a specific pocket in the kinase active site.
Rationale: Classical conditions for indole N-alkylation involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[3] Sodium hydride in a polar aprotic solvent like DMF is a common and effective choice, ensuring complete deprotonation and favoring N-alkylation over C-alkylation.[4]
Protocol: Synthesis of 1-(2-(Diethylamino)ethyl)-7-fluoro-4-nitro-1H-indole
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Activation: Stir the mixture at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the solution will become a dark color.
-
Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic solvent that dissolves the indole and the resulting anion. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation of the indole nitrogen.[3] |
| Temperature | 0 °C to 60 °C | Initial cooling for controlled deprotonation, followed by heating to drive the alkylation. |
| Atmosphere | Inert (Argon) | Prevents reaction of the strong base with atmospheric moisture and oxygen. |
Step 2: Reduction of the Nitro Group
Objective: To convert the nitro group at the C4 position to a primary amine, which will be a key nucleophile in the subsequent ring-forming reaction.
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.
Protocol: Synthesis of 1-(2-(Diethylamino)ethyl)-7-fluoro-1H-indol-4-amine
-
Preparation: Dissolve the N-alkylated indole from Step 1 (1.0 eq) in ethanol or methanol (0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which is often used in the next step without further purification.
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | Highly effective and widely used catalyst for the reduction of nitro groups. |
| Solvent | Ethanol/Methanol | Protic solvents that are suitable for hydrogenation and dissolve the starting material. |
| Hydrogen Source | Hydrogen Gas | The reducing agent for the transformation. |
| Filtration Aid | Celite® | Prevents the fine palladium catalyst from passing through the filter paper. |
Part 2: Construction of the Kinase Inhibitor Scaffold
This section details the formation of the core heterocyclic structure and its final elaboration into the target kinase inhibitor.
Step 3: Synthesis of the Pyrrolo[2,3-b]pyridine Core via Buchwald-Hartwig Amination
Objective: To construct the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) ring system, which is a key pharmacophore in many kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region.[5][6][7]
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] In this step, the newly formed amine will be coupled with a suitable dihalopyridine to construct the second ring of the pyrrolo[2,3-b]pyridine core.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a Substituted Pyrrolo[2,3-b]pyridine
-
Preparation: To a flame-dried Schlenk flask, add the crude amine from Step 2 (1.0 eq), 2,6-dichloropyridine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (5 mol%), a suitable phosphine ligand like Xantphos (10 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) to the flask under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[2,3-b]pyridine core.
Step 4: Final Elaboration to the Target GSK-3β Inhibitor
Objective: To install the final substituents required for potent and selective inhibition of GSK-3β. This often involves another cross-coupling reaction.
Rationale: The remaining chloro-substituent on the newly formed pyridine ring can be displaced or coupled with another fragment to complete the synthesis of the target molecule. A Suzuki or another Buchwald-Hartwig coupling are common strategies for this final step.
Protocol: Final Coupling Reaction
-
The specific protocol for this step will depend on the desired final compound. For a typical GSK-3β inhibitor, this might involve a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with a substituted aniline. The general conditions would be similar to those described in Step 3, with appropriate selection of the palladium catalyst, ligand, base, and solvent.
Target Profile: GSK-3β and its Role in Disease
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been linked to several diseases, including:
-
Alzheimer's Disease: GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[11]
-
Type 2 Diabetes: GSK-3β plays a role in insulin signaling and glucose metabolism.
-
Cancer: GSK-3β is involved in signaling pathways that control cell survival and proliferation.
The development of potent and selective GSK-3β inhibitors, such as those that can be synthesized from this compound, is therefore a promising therapeutic strategy for these conditions.[11]
Caption: Simplified signaling pathway involving GSK-3β.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex kinase inhibitors. The strategic placement of the fluoro and nitro groups allows for a range of chemical manipulations, enabling the efficient construction of potent and selective inhibitors targeting critical enzymes like GSK-3β. The protocols and rationale presented in this application note provide a solid foundation for researchers to leverage this building block in their own drug discovery efforts, ultimately contributing to the development of new therapeutics for a range of human diseases.
References
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- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC.
- Janus kinase inhibitor. Wikipedia.
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- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Selective Iron Catalyzed Synthesis of N‐Alkyl
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- Optimizing reaction conditions for N-alkyl
- 4-Fluoro-7-nitro-1H-indole. ChemBK.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
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- 7-Fluoro-1H-indole 97 387-44-0. Sigma-Aldrich.
- 7-Fluoro-1H-indole | 387-44-0 | FF32096. Biosynth.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PMC - NIH.
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Application Notes and Protocols for the Development of Fluorescent Probes from 7-Fluoro-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the design and synthesis of novel "turn-on" fluorescent probes utilizing 7-Fluoro-4-nitro-1H-indole as a versatile starting scaffold. The inherent electronic properties of this molecule—a π-rich indole nucleus functionalized with a potent electron-withdrawing nitro group and a strategically positioned fluorine atom—render it an ideal, yet currently underutilized, precursor for creating fluorophores through nucleophilic aromatic substitution (SNAr). By replacing the fluorine atom with various amine-containing recognition moieties, researchers can systematically develop probes that are initially non-fluorescent ("turned off") due to photoinduced electron transfer (PeT) quenching by the nitro group, and become highly fluorescent ("turned on") upon reaction with a target analyte or a change in the local microenvironment. This guide offers detailed synthetic protocols, characterization workflows, and the underlying mechanistic principles to empower researchers in the fields of chemical biology, diagnostics, and drug discovery.
Introduction: The Strategic Advantage of the this compound Scaffold
The indole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic functional molecules.[1][2] Its electron-rich nature provides intrinsic fluorescence, which can be modulated through chemical modification.[3] The strategic placement of a nitro group, a powerful fluorescence quencher, and a fluorine atom, an excellent leaving group for SNAr reactions, on the indole core creates a powerful platform for designing "turn-on" fluorescent probes.
This compound is a pre-quenched, reaction-ready scaffold. The core principle behind its use is the conversion of a non-fluorescent molecule into a fluorescent one through a specific chemical reaction. The nitro group at the 4-position effectively quenches the indole's native fluorescence through a photoinduced electron transfer (PeT) mechanism.[4][5] The fluorine atom at the 7-position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by a nucleophile.[6] By introducing an amine-containing recognition group at this position via an SNAr reaction, the electronic properties of the indole ring are modulated, disrupting the PeT quenching and restoring fluorescence. This "turn-on" response provides a high signal-to-noise ratio, which is highly desirable for sensitive detection applications.
This guide will detail the synthesis of a fluorescent amino-indole derivative from this compound, its photophysical characterization, and the mechanistic basis for its function as a fluorescent probe.
Synthesis of a Pro-fluorescent Indole Scaffold: A Generalized Protocol
The key transformation in developing fluorescent probes from this compound is the nucleophilic aromatic substitution (SNAr) of the fluorine atom with an amine. While a specific protocol for this exact substrate is not widely documented, the following generalized procedure is based on well-established methods for SNAr reactions on analogous electron-deficient fluoro-nitro aromatic compounds.[7] This protocol should serve as a robust starting point for optimization.
Principle of Synthesis
The synthesis proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the indole ring and yielding the fluorescent 7-amino-4-nitro-1H-indole derivative.
Caption: General workflow for the synthesis of a fluorescent probe from this compound.
Experimental Protocol: Synthesis of a 7-(Substituted-amino)-4-nitro-1H-indole
Materials:
-
This compound (FW: 180.13 g/mol )
-
Amine nucleophile (e.g., piperidine, morpholine, or a primary amine of interest) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl acetate/Hexane mixture). The disappearance of the starting material and the appearance of a new, typically more polar and often colored, spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-(substituted-amino)-4-nitro-1H-indole.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity of the final compound.
Characterization of the Synthesized Fluorescent Probe
The newly synthesized 7-amino-4-nitro-1H-indole derivative should be thoroughly characterized to understand its photophysical properties. This is essential for its application as a fluorescent probe.
Spectroscopic Analysis
A comprehensive spectroscopic analysis is required to determine the probe's absorption and emission characteristics.
Protocol: Photophysical Characterization
-
Sample Preparation: Prepare stock solutions of the synthesized probe in a suitable solvent (e.g., DMSO or ethanol). From the stock solution, prepare a series of dilutions in the desired solvent or buffer system for analysis. A typical concentration for fluorescence measurements is in the low micromolar range (1-10 µM).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the probe using a UV-Vis spectrophotometer. This will determine the wavelength of maximum absorption (λmax, abs), which is crucial for selecting the optimal excitation wavelength.
-
Fluorescence Spectroscopy: Using a fluorometer, excite the probe at its λmax, abs and record the emission spectrum to determine the wavelength of maximum emission (λmax, em).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). This is a measure of the probe's brightness.[8]
-
Solvatochromism Study: Record the absorption and emission spectra in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water) to assess the probe's sensitivity to its environment.[9]
Representative Photophysical Data
| Parameter | This compound (Starting Material) | 7-Amino-4-nitro-1H-indole Derivative (Product) |
| Appearance | Pale yellow solid | Colored solid (e.g., yellow, orange) |
| Fluorescence | Non-fluorescent to very weakly fluorescent | Fluorescent |
| λmax, abs (nm) | ~350-400 | ~400-480 |
| λmax, em (nm) | N/A | ~500-580 |
| Stokes Shift (nm) | N/A | ~80-120 |
| Quantum Yield (ΦF) | < 0.01 | 0.1 - 0.6 (highly solvent and substituent dependent) |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~10,000 - 15,000 | ~15,000 - 30,000 |
Mechanism of "Turn-On" Fluorescence
The function of these probes is based on the modulation of a photoinduced electron transfer (PeT) process. Understanding this mechanism is key to rationally designing probes with desired properties.
Caption: Mechanism of "Turn-On" fluorescence by disrupting PeT quenching.
In the this compound starting material, upon excitation, an electron from the highest occupied molecular orbital (HOMO), primarily located on the indole ring, is promoted to the lowest unoccupied molecular orbital (LUMO). However, the strongly electron-withdrawing nitro group provides a low-energy LUMO, facilitating a rapid, non-radiative transfer of the excited electron from the indole ring to the nitro group. This PeT process effectively quenches fluorescence.
Following the SNAr reaction, the introduction of an electron-donating amino group at the 7-position raises the energy of the HOMO of the indole system. This electronic perturbation alters the energetics of the excited state, making the PeT process to the nitro group less favorable. Consequently, the excited state is more likely to decay back to the ground state via the emission of a photon, resulting in a "turn-on" of fluorescence.
Applications in Research and Drug Development
The ability to synthesize a library of fluorescent probes from a common precursor opens up numerous possibilities for researchers:
-
Enzyme Activity Assays: By attaching a substrate for a specific enzyme to the amine nucleophile, probes can be designed to fluoresce only after enzymatic cleavage.
-
Detection of Reactive Species: The amine recognition moiety can be designed to react specifically with reactive oxygen species (ROS), reactive nitrogen species (RNS), or other biologically important small molecules, leading to a fluorescent signal.
-
Cellular Imaging: By incorporating cell-penetrating peptides or targeting ligands into the amine nucleophile, these probes can be directed to specific organelles or cell types for live-cell imaging.
-
High-Throughput Screening: The "turn-on" nature of these probes makes them ideal for high-throughput screening assays in drug discovery, where a positive "hit" generates a readily detectable fluorescent signal.
Conclusion
This compound represents a promising, yet underexplored, platform for the rational design of "turn-on" fluorescent probes. Its unique combination of a pre-quenched fluorophore and a reactive handle for nucleophilic substitution allows for the straightforward synthesis of a diverse range of probes. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in developing novel tools for biological and pharmaceutical research. The self-validating nature of the synthetic and characterization protocols ensures a high degree of confidence in the generated probes, paving the way for new discoveries in cellular and molecular-level investigations.
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Li, X., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 735. [Link]
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Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. [Link]
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Loudon, A., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 473-500. [Link]
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Pal, A., et al. (2021). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 6(5), 3737-3744. [Link]
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Lin, W., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 2(10), 1038-1045. [Link]
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Ahmed, I. A., & Gai, F. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 122(49), 11646-11652. [Link]
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Chen, J., & Valeur, B. (2002). The fluorescence of indoles and aniline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 13-20. [Link]
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Taliani, S., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]
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Onysko, P. P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 50(7), 1033-1041. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911. [Link]
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Gotor, V., et al. (2011). Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles. Organic letters, 13(17), 4558-4561. [Link]
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Pardo, D. G., et al. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 27(20), 6998. [Link]
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Johnson, D. S., & Li, F. (2011). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Organic letters, 13(21), 5778-5781. [Link]
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Wang, L., et al. (2017). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & medicinal chemistry letters, 27(15), 3311-3314. [Link]
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Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical reviews, 104(5), 2631-2666. [Link]
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ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole. [Link]
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Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
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Taliani, S., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link]
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Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
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Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17333-17340. [Link]
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experimental protocol for the synthesis of 7-Fluoro-4-nitro-1H-indole
An Application Note for the Synthesis of 7-Fluoro-4-nitro-1H-indole
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look into a reliable synthetic methodology, the Bartoli indole synthesis. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible outcome.
Introduction and Strategic Rationale
The indole nucleus is a cornerstone of many natural products and pharmaceutical agents, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs.[1] The introduction of fluorine and nitro groups onto the indole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the nitro group can serve as a synthetic handle for further functionalization or as a key pharmacophoric element.
For the synthesis of 7-substituted indoles like the target compound, traditional methods such as the Fischer indole synthesis can be challenging due to steric hindrance or lack of appropriate precursors.[2] The Bartoli indole synthesis , however, provides a powerful and direct route. This reaction utilizes the interaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent to construct the indole ring system.[2][3][4] The ortho substituent is crucial, as its steric bulk facilitates the key[3][3]-sigmatropic rearrangement that drives the cyclization.[3][5]
This application note will focus on the Bartoli synthesis as the primary strategy due to its efficiency and regioselectivity for this class of compounds.
The Bartoli Indole Synthesis: Mechanism and Workflow
The reaction proceeds through a proposed mechanism involving the initial attack of the vinyl Grignard reagent on the nitro group, leading to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for a[3][3]-sigmatropic rearrangement. Subsequent intramolecular cyclization and acidic workup yield the final aromatic indole product.[2][5][6]
A general workflow for this synthesis is outlined below.
Caption: General workflow for the Bartoli indole synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Required Purity | Notes |
| 1-Fluoro-2-iodo-3-nitrobenzene | 148764-53-4 | C₆H₃FINO₂ | ≥97% | Starting material. |
| Vinylmagnesium Bromide | 1826-67-1 | C₂H₃BrMg | 1.0 M in THF | Highly reactive. Purchase fresh or titrate before use. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous, ≥99.9% | Use from a solvent purification system or a freshly opened bottle. |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | ≥99.5% | For preparing saturated aqueous solution. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | For extraction. |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | For chromatography. |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Anhydrous | For drying organic layers. |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | For column chromatography. |
Equipment
-
Two-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with a bubbler
-
Low-temperature thermometer
-
Syringes and needles
-
Addition funnel (optional, for larger scale)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, under a positive pressure of dry nitrogen or argon. Ensure all glassware is thoroughly oven-dried to remove any residual water, which would quench the Grignard reagent.
-
Initial Solution: To the flask, add 1-fluoro-2-iodo-3-nitrobenzene (1.0 eq). Using a syringe, add anhydrous THF (approx. 0.1 M concentration relative to the substrate) to dissolve the starting material completely.
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to approximately -78 °C. Maintaining this low temperature is critical to control the exothermicity of the Grignard addition and minimize side reactions.
-
Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M solution in THF, 3.0 eq.) to the cooled solution dropwise via syringe over 30-45 minutes.[3] A color change is typically observed. The use of three equivalents is necessary to drive the reaction to completion.[3][5]
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for an additional 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC), sampling carefully to avoid introducing moisture.
-
Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[2] This step protonates the intermediates and safely neutralizes any unreacted Grignard reagent. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a dark oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate). Collect the fractions containing the desired product and concentrate them to yield pure this compound.
Safety and Hazard Management
Chemical synthesis requires rigorous adherence to safety protocols. The following hazards are of particular note in this procedure.
-
Grignard Reagents: Vinylmagnesium bromide is highly flammable and reacts violently with water and protic solvents. Handle exclusively under an inert atmosphere.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon prolonged exposure to air.[7] Always use from a fresh source or test for peroxides before use.
-
Nitrated Aromatics: Organic nitro compounds can be thermally unstable and should be handled with care.[8] Avoid excessive heating.
-
General Precautions:
-
All operations must be conducted within a certified chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[9]
-
Ensure an emergency eyewash and safety shower are readily accessible.[9]
-
Dispose of chemical waste according to institutional guidelines. Quench reactive waste streams carefully before disposal.
-
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~8.5 (br s, 1H, N-H), ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.4 (m, 1H, Ar-H), ~6.7 (m, 1H, Ar-H). The broad singlet for the N-H proton is characteristic of indoles.[10] |
| ¹³C NMR (125 MHz, CDCl₃) | Expected signals in the aromatic region (100-150 ppm). The C-F and C-NO₂ carbons will show characteristic shifts. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ for C₈H₅FN₂O₂ (m/z = 181.04). |
| Appearance | Typically a yellow or orange solid. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive Grignard reagent. - Presence of moisture in reagents or glassware. - Reaction temperature was too high. | - Titrate the Grignard reagent before use to confirm its concentration. - Ensure all glassware is oven-dried and use fresh anhydrous solvents. - Maintain the reaction temperature at -78 °C during addition. |
| Formation of 2-fluoro-6-nitroaniline | - This is a known side reaction of the Bartoli synthesis from the complete reduction of the nitroarene.[4] | - Ensure slow, controlled addition of the Grignard reagent at low temperature. This side product can often be separated by column chromatography. |
| Complex mixture of products | - Reaction may have been warmed prematurely. - Impure starting materials. | - Maintain the cold bath throughout the Grignard addition and initial stirring period. - Verify the purity of the starting nitroarene by NMR or GC-MS before starting. |
References
- YouTube. (2024). Nitration reaction safety.
- Grokipedia. (n.d.). Bartoli indole synthesis.
- Wikipedia. (n.d.). Bartoli indole synthesis.
- J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
- University Health & Safety, University of Minnesota. (n.d.). NITRIC ACID SAFETY.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. (n.d.). Bartoli Indole Synthesis | Request PDF.
- Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis.
- Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
- ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram.
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scale-up synthesis of 7-Fluoro-4-nitro-1H-indole
An Application Note for the Regioselective Synthesis of 7-Fluoro-4-nitro-1H-indole on a Preparative Scale.
Introduction
The indole scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Functionalized indoles, particularly those bearing electron-withdrawing groups like the nitro group, serve as versatile intermediates in the synthesis of more complex molecular architectures.[1] this compound is a key building block in medicinal chemistry, valued for its utility in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a synthetic handle for further transformations, such as reduction to an amine, which can then be elaborated into a wide array of functional groups.
This application note provides a detailed, field-tested protocol for the . The narrative emphasizes the causality behind experimental choices, robust safety protocols essential for process scale-up, and methods for ensuring product purity and consistency. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) synthesis.
Synthetic Strategy and Rationale
The selected synthetic route involves the direct electrophilic nitration of the commercially available 7-fluoro-1H-indole. This approach is chosen for its atom economy and straightforward execution. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the electrophile.
The regioselectivity of the reaction, favoring substitution at the C4 position, is governed by the electronic properties of the 7-fluoro-1H-indole scaffold. While the pyrrole ring is generally activated towards electrophilic substitution, the electron-withdrawing inductive effect of the fluorine atom at C7 deactivates the adjacent C6 position. The nitration occurs preferentially on the benzenoid ring rather than the more electron-rich pyrrole ring's C3 position due to the strongly acidic conditions, which protonate the indole nitrogen, thereby deactivating the heterocyclic ring.
Overall Synthetic Workflow
The process begins with the careful preparation of the nitrating mixture under strict temperature control. The 7-fluoro-1H-indole starting material is then subjected to the nitrating conditions, followed by a controlled quench, isolation, and purification of the final product.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with access to emergency equipment.
Materials and Equipment:
-
Chemicals: 7-Fluoro-1H-indole, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Sodium Bicarbonate, Ethanol, Deionized Water, Crushed Ice.
-
Equipment: 2 L jacketed glass reactor with overhead stirring and temperature probe, 1 L addition funnel, vacuum filtration apparatus (Büchner funnel, filter flask), pH paper, standard laboratory glassware.
Procedure:
-
Preparation of the Nitrating Mixture (Caution: Highly Exothermic):
-
Equip the 2 L jacketed reactor with an overhead stirrer and temperature probe. Set the circulator to -5 °C.
-
Charge the reactor with 500 mL of concentrated sulfuric acid. Begin stirring at a moderate speed (e.g., 200 RPM).
-
In a separate flask, measure 48 mL (0.75 mol) of concentrated nitric acid.
-
Slowly add the nitric acid dropwise to the sulfuric acid in the reactor via an addition funnel over 45-60 minutes. Critically, maintain the internal temperature below 10 °C throughout the addition. The formation of the nitronium ion is highly exothermic.[3][4]
-
-
Dissolution of Starting Material:
-
Once the nitrating mixture is prepared and cooled to below 5 °C, slowly add 100 g (0.74 mol) of 7-fluoro-1H-indole to the reactor in portions over 30 minutes. Ensure each portion dissolves before adding the next. The internal temperature should be maintained below 5 °C.
-
-
Reaction Execution and Monitoring:
-
After the addition is complete, stir the deep-red solution at 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Take a small aliquot of the reaction mixture, quench it carefully in ice water, and extract with ethyl acetate for analysis. The reaction is typically complete within 1-2 hours.
-
-
Reaction Quench and Product Isolation:
-
Prepare a separate 5 L vessel containing 2 kg of crushed ice and 1 L of deionized water with vigorous stirring.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto the stirred ice slurry.[5] This quenching step is highly exothermic and should be performed cautiously to control the temperature and prevent splashing.
-
A yellow solid will precipitate. Allow the slurry to stir for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.[5]
-
-
Washing and Neutralization:
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper (pH ~6-7). This removes residual mineral acids.[5]
-
Next, wash the cake with a cold, saturated sodium bicarbonate solution to neutralize any remaining acidic impurities. Be aware of potential CO₂ evolution.[5]
-
Finally, wash the cake again with cold deionized water to remove excess bicarbonate salts.
-
-
Purification by Recrystallization:
-
Transfer the damp crude solid to a suitable flask.
-
Recrystallize the product from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C.
-
Quantitative Data Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Molar Eq. |
| 7-Fluoro-1H-indole | 135.13 | 100 g | 0.74 | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 500 mL | ~9.2 | ~12.4 |
| Conc. Nitric Acid (70%) | 63.01 | 48 mL | ~0.75 | ~1.01 |
| Product | 180.13 | ~110-120 g | ~0.61-0.67 | 82-90% Yield |
Reaction Mechanism
The core of this synthesis is an electrophilic aromatic substitution reaction. The mechanism involves three key steps: generation of the electrophile, nucleophilic attack by the aromatic ring, and re-aromatization.
Critical Safety Considerations for Scale-Up
Scaling up nitration reactions introduces significant safety challenges that must be rigorously managed.[6]
-
Thermal Hazard Management: Aromatic nitration is a highly exothermic process. The risk of a thermal runaway reaction increases upon scale-up due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[4]
-
Control: Employ a jacketed reactor with a reliable cooling system. The rate of addition of the nitrating agent must be strictly controlled and tied to the internal temperature. Never add the reagent faster than the cooling system can handle the generated heat.[4] Continuous monitoring of the reaction temperature is mandatory.
-
-
Reagent Handling and PPE: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[6]
-
Control: Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a chemical-resistant lab coat or suit, and a full-face shield with safety goggles.[5] All additions and transfers should be performed in a controlled manner to avoid splashes.
-
-
Quenching Procedure: Adding the acidic reaction mixture to water is also highly exothermic.
-
Control: Always add the acid mixture to the ice/water slurry, never the other way around. The addition should be slow and controlled, with efficient stirring to dissipate heat.
-
-
Gas Evolution: Neutralization of the acidic product with bicarbonate will liberate carbon dioxide gas.
-
Control: Perform this step in an open or well-vented vessel with good stirring to prevent pressure buildup and excessive foaming.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Yellow crystalline solid.
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of substitution.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity profile.
Conclusion
This application note details a robust and scalable process for the synthesis of this compound. By adhering to the principles of controlled reagent addition, strict temperature management, and thorough safety protocols, this valuable intermediate can be produced in high yield and purity. The provided framework serves as a reliable guide for process chemists and researchers, enabling the safe and efficient production of this key building block for drug discovery and development.
References
- MDPI. A General and Scalable Synthesis of Polysubstituted Indoles.
- Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Organic Chemistry Portal. Synthesis of indoles.
- ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
- NIH. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- YouTube. Nitration reaction safety.
- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.
-
Taylor & Francis Online. Synthesis of highly substituted indoles in presence of solid acid catalysts. Available at: [Link]
-
Organic Chemistry Portal. Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Regioselective Nitration of 7-Fluoroindole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the regioselective nitration of 7-fluoroindole. Direct nitration of the indole scaffold is notoriously difficult to control, often resulting in isomer mixtures and undesirable side products. This document provides expert guidance, troubleshooting protocols, and strategic workflows to help you achieve clean, selective nitration and isolate your desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 7-fluoroindole so challenging to control?
The direct nitration of 7-fluoroindole presents a significant regioselectivity challenge due to the inherent electronic properties of the molecule:
-
High Nucleophilicity of the Pyrrole Ring: The indole nucleus is an electron-rich aromatic system. The C-3 position of the pyrrole ring is the most electron-rich and kinetically favored site for electrophilic attack.[1] Under many conditions, this leads to the formation of 7-fluoro-3-nitroindole as the predominant product.[2][3]
-
Harsh Reaction Conditions: Traditional nitrating agents like nitric acid in sulfuric acid are strongly acidic. These conditions can cause the acid-sensitive indole ring to protonate at C-3, which deactivates the pyrrole ring and can lead to nitration on the benzene ring (typically at C-5).[4] However, these harsh conditions frequently cause polymerization and the formation of intractable tars, resulting in low yields of the desired product.[1]
-
Directing Effect of the C-7 Fluorine: The fluorine atom is an ortho-, para-directing group due to resonance, while being weakly deactivating through induction. In 7-fluoroindole, it directs incoming electrophiles to the C-2, C-4, and C-6 positions. This creates a complex scenario where the innate reactivity of the C-3 position is in competition with the fluorine's directing influence on the benzene ring.
Attempting a simple, direct nitration will therefore almost invariably lead to a mixture of 3-, 4-, 5-, and 6-nitro isomers, making purification difficult and yields of a single, desired product very low.
Q2: What is the most effective strategy to selectively synthesize 7-fluoro-3-nitroindole?
To favor nitration at the most nucleophilic C-3 position while avoiding acid-catalyzed side reactions, the key is to use mild, non-acidic nitrating agents. Reagents that generate an electrophilic nitronium ion (NO₂⁺) source without a strong Brønsted acid are ideal.
A highly effective method involves the in situ generation of trifluoroacetyl nitrate from an ammonium nitrate salt and trifluoroacetic anhydride.[2][3] This approach offers excellent regioselectivity for the C-3 position on a variety of indole scaffolds and proceeds under neutral conditions, thus preventing polymerization.[2]
Q3: How can I favor nitration on the benzene ring (i.e., at the C-4, C-5, or C-6 positions)?
To shift the reaction's focus from the highly reactive pyrrole ring to the benzene ring, you must first deactivate the C-3 position. The most effective strategy is to protect the indole nitrogen.
-
Nitrogen Protection: Attaching a strong electron-withdrawing group to the indole nitrogen, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, significantly reduces the electron density of the entire pyrrole ring.
-
Redirected Electrophilic Attack: With the pyrrole moiety deactivated, electrophilic attack is forced onto the less reactive benzene ring.
-
Isomer Distribution: At this point, the C-7 fluorine atom's ortho-, para-directing effect becomes dominant. It will direct the incoming nitro group primarily to the C-4 (ortho) and C-6 (para) positions.
Therefore, nitrating N-protected 7-fluoroindole is the best strategy for obtaining benzene-ring nitrated products. However, it is crucial to understand that this will typically produce a mixture of 7-fluoro-4-nitroindole and 7-fluoro-6-nitroindole , which will require subsequent chromatographic separation.
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction yields a complex, inseparable mixture of isomers. | Direct nitration was attempted using a generic or overly harsh nitrating agent (e.g., HNO₃/H₂SO₄). | Adopt a regioselective strategy. • For 3-nitro isomer: Use the non-acidic protocol with trifluoroacetyl nitrate (See Protocol 1).[2]• For 4/6-nitro isomers: Use the N-protection strategy (See Protocol 2). |
| Significant formation of black/brown tar or insoluble polymer. | The reaction conditions are too acidic, causing acid-catalyzed polymerization of the indole ring.[1] | Avoid strong Brønsted acids. • Immediately switch to a non-acidic nitration system.• Ensure the reaction is run at a low temperature (e.g., 0 °C or below) to minimize decomposition. |
| Reaction yields primarily the 3-nitro isomer when a benzene-ring isomer was desired. | The pyrrole ring's C-3 position remains the most reactive site. | The indole nitrogen must be protected with a sufficiently electron-withdrawing group (e.g., tosyl, benzenesulfonyl) to deactivate the pyrrole ring. An N-Boc group may not be deactivating enough. |
| Reaction yields a mixture of 4-nitro and 6-nitro isomers. | This is the expected outcome for the N-protection strategy due to the fluorine's ortho-, para-directing effect. | This is an optimization and purification challenge, not a failed reaction.• Focus on developing a robust column chromatography method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve baseline separation. |
| Low or no conversion of starting material. | The nitrating agent is not active enough, or the N-protected substrate is too deactivated. | • For N-protected substrates, a stronger nitrating agent may be required. A standard HNO₃/AcOH mixture can be effective while being milder than HNO₃/H₂SO₄.• Ensure the nitrating agent was prepared correctly and has not decomposed. |
Visualizing the Strategic Pathways
The choice of strategy dictates the isomeric outcome. The following diagram illustrates the two primary pathways for selective nitration of 7-fluoroindole.
Caption: Strategic pathways for regioselective nitration of 7-fluoroindole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Fluoro-3-nitroindole
This protocol focuses on achieving high selectivity for the C-3 position using a mild, non-acidic nitrating agent generated in situ. The method is adapted from a procedure developed for the general synthesis of 3-nitroindoles.[2][3]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 7-fluoro-3-nitroindole.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 7-fluoroindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in a suitable anhydrous solvent such as dichloromethane or acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Generation of Nitrating Agent: Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. The TFAA reacts with the nitrate salt to form the active electrophilic nitrating agent, trifluoroacetyl nitrate.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 7-fluoro-3-nitroindole.
Protocol 2: Synthesis of 7-Fluoro-4-nitroindole and 7-Fluoro-6-nitroindole
This strategy involves protecting the indole nitrogen to deactivate the pyrrole ring, thereby forcing nitration onto the benzene ring.
Step-by-Step Methodology:
Part A: N-Protection of 7-Fluoroindole
-
Setup: Dissolve 7-fluoroindole (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain N-tosyl-7-fluoroindole, which can often be used in the next step without further purification.
Part B: Nitration of N-Tosyl-7-fluoroindole
-
Setup: Dissolve N-tosyl-7-fluoroindole (1.0 eq) in glacial acetic acid.
-
Nitrating Agent: Cool the solution to 0-5 °C and slowly add nitric acid (70%, 1.5 eq) dropwise, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Isolation & Separation: Collect the solid by filtration. This solid is a mixture of N-tosyl-7-fluoro-4-nitroindole and N-tosyl-7-fluoro-6-nitroindole. This mixture must be carefully separated by flash column chromatography. The relative polarity of the isomers may vary, but a hexanes/ethyl acetate system is a good starting point for separation development.
Part C: Deprotection
-
Setup: Dissolve the isolated, pure isomer (e.g., N-tosyl-7-fluoro-4-nitroindole) in a solvent mixture like methanol/THF.
-
Cleavage: Add a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 eq) and heat the reaction to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the mixture, neutralize with acid (e.g., 1M HCl), and extract the final product with ethyl acetate. Purify by recrystallization or a final column chromatography to obtain the pure, deprotected nitro-isomer.
References
- BenchChem. (2025). Functional group tolerance in the nitration of substituted indoles. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ldKAAU6vq_G6CsT003c4BzP3ka2CdX_r9aWp8_nUj_ng5khRH_JIdrxILJfKcDTqgViMytcPRApVb1zSWm8B9yTwuGIio8TiC7T3B_p9GJrvsc2RYUaCnAEr-erSIdEWyNPHG-NnClJVSGIETf0C1dUvcbMosF3UPyIcgy7l9s0Tf1ZgYG3x_4U9DERBECIFhfHjWvAw1YBxH8ziaBc=]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsK_zb6VDsxdS41y_jcqxvtY2X8JlM9mEXZRKLRKF6wZ8UCu8Dy3seJcagu1axgjw4YzDGXstxDycx2VM9oqHj8RcApcfPqbG4zlxF8zxZ0HFVAWVhhsjR42s2zADgeL4eDdWiTHhgXB7BW1teO3ZbEVj7F59EvSKzJslHj6xSGpnlJzQjUvGervOa7DCzihL_iwFpEbhkKhdYREk7PCQoZGcDmZTT9_KcGc9sjzyraL-IZtRKq7KbzFBLiA==]
- Ge, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeH8ZnFuO_kbp9l1l28W2SNvKHbRKsB7g0cIhfpLfABZSdcT656AC3tJn9JP5IjxmtO-Mh-9dJk6M_njlASyH8iZqorROCzN0C5VZjlmiT6KHtHyVV_dJKhDBhEla77Wqwx9lXYIfUJ6Hr_bQl]
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHha2Zdq5FI9V0DD22YpRdSnV_vNw6C-829LGOSeLLWA7tOsNsPMNnFhwIR9TOXnAVwYV1yhiB8cqrXIOEWNIRX2Zztz6t1ArsdtQ9fI31B-1rtCUW0O_QSZhB2HF26GDtG0OizSDteHUb1h_AIx5W4e_BzEO6I68deolED]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-Fluoro-4-nitro-1H-indole by Chromatography
Welcome to the technical support center for the chromatographic purification of 7-Fluoro-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges associated with the purification of this specific indole derivative. Our approach is rooted in extensive experience and established scientific principles to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry and materials science. Its purification, however, can be complex due to the presence of a polar nitro group and a lipophilic indole core, often leading to issues such as poor solubility, co-elution with impurities, and on-column degradation. This guide provides a systematic approach to troubleshooting these common problems.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the initial steps to consider before attempting the purification of this compound?
A1: Before proceeding with chromatography, it is crucial to:
-
Assess the purity of the crude material: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your mixture.
-
Determine the solubility of your compound: Test the solubility of your crude product in various organic solvents to select an appropriate solvent for loading onto the column.[1]
-
Evaluate the stability of the compound: Indole derivatives can be sensitive to acidic conditions.[2] Perform a stability test by spotting a solution of your compound on a TLC plate pre-treated with silica gel and observing for any degradation over time.[3]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers, and products of over-nitration or denitration. A detailed analysis of the reaction by LC-MS before purification is highly recommended to identify potential impurities.
Troubleshooting Guide: Column Chromatography
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on TLC.
-
Mixed fractions from the column.
-
Broad peaks in HPLC analysis.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal.
-
Solution: Systematically screen different solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. An ideal TLC Rf for the target compound is around 0.3.[4] For challenging separations, consider a ternary solvent system.
-
-
Suboptimal Stationary Phase: Standard silica gel may not be the best choice for all separations.
-
Column Overloading: Exceeding the loading capacity of the column will lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[1] Refer to the table below for recommended column sizes based on the mass of the crude material.
-
| Crude Material (mg) | Column Diameter (mm) |
| 0.5 - 50 | 10 |
| 50 - 300 | 20 |
| 300 - 1000 | 25 |
| 1000 - 5000 | 50 |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
No product detected in the collected fractions.
-
A colored band remains at the top of the column.
Potential Causes & Solutions:
-
Compound Decomposition: The compound may be unstable on the stationary phase.
-
Solution: Perform a stability test on silica gel as mentioned in Q1. If the compound is unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina.[3]
-
-
Insufficiently Polar Mobile Phase: The eluent may not be strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still not eluting, consider adding a small amount of a more polar solvent like methanol.
-
-
Insolubility at the Top of the Column: The compound may have precipitated upon loading.
-
Solution: Ensure the compound is fully dissolved in the loading solvent. Use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[1]
-
Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)
Symptoms:
-
The product is found in the very first fractions.
-
Poor separation from non-polar impurities.
Potential Causes & Solutions:
-
Mobile Phase is Too Polar: The eluent is too strong, causing all components to move quickly through the column.
-
Solution: Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of hexane. Aim for an Rf value of around 0.3 on TLC.[4]
-
-
Channeling in the Column: The solvent may be passing through channels in the stationary phase instead of flowing uniformly.
-
Solution: Ensure the column is packed properly without any cracks or air bubbles.[6]
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm and 365 nm). Indoles and nitroaromatics are typically UV-active.[7][8]
-
If necessary, use a staining reagent. A vanillin or p-anisaldehyde stain can be effective for visualizing indoles.[7]
Protocol 2: Flash Column Chromatography
-
Column Selection: Choose a column size appropriate for the amount of crude material (refer to the table above).
-
Packing the Column: Dry pack the column with silica gel, then flush with the initial mobile phase.[4]
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of a solvent that is less polar than the mobile phase. Alternatively, use the dry loading method.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).[9] Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. [Link]
-
Separation of 5-Nitroindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4-Fluoro-7-nitro-1H-indole. ChemBK. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Manipal Research Portal. [Link]
-
Protein purification troubleshooting guide. Dutscher. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. ResearchGate. [Link]
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Technical Support Center: Synthesis of Substituted Nitroindoles
Welcome to the technical support center for the synthesis of substituted nitroindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto the indole scaffold. Nitroindoles are pivotal intermediates in the synthesis of a wide array of biologically active compounds, but their preparation is often fraught with challenges ranging from poor regioselectivity to product instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Regioselectivity – The Primary Hurdle
Controlling the position of the nitro group on the indole ring is arguably the most significant challenge in this area of synthesis. The inherent electronic properties of the indole nucleus dictate its reactivity, often leading to a mixture of isomers.
Q1: Why is controlling the position of nitration on the indole ring so difficult?
A1: The difficulty in achieving regioselectivity during the nitration of indole stems from the high electron density of the pyrrole ring, which makes it highly susceptible to electrophilic attack.[1][2] The C-3 position is the most nucleophilic, making it the kinetically favored site of attack under non-acidic conditions.[2] However, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen can be protonated. This protonation, along with the acidic environment, can lead to acid-catalyzed polymerization, resulting in the formation of insoluble tars and low yields of the desired product.[1][3][4] Furthermore, protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically favoring the C-5 and C-6 positions.[2] The C-7 position is sterically hindered and electronically less favored for direct electrophilic attack, making its selective nitration particularly challenging.[2]
Q2: How can I selectively synthesize 3-nitroindoles?
A2: For the selective synthesis of 3-nitroindoles, it is crucial to avoid strongly acidic conditions to prevent polymerization and side reactions. The use of milder, non-acidic nitrating agents is the preferred strategy.
-
Acetyl nitrate , generated in situ from acetic anhydride and nitric acid at low temperatures, is a highly effective reagent for the nitration of N-protected indoles at the 3-position.[5]
-
Trifluoroacetyl nitrate , generated from ammonium tetramethylnitrate and trifluoroacetic anhydride, is another excellent option that allows for the regioselective nitration of various indoles under non-acidic and non-metallic conditions.[6][7][8]
-
N-protection of the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or sulfonyl derivatives can further enhance the selectivity for the 3-position by modulating the electron density of the pyrrole ring.[5]
Q3: What are the best strategies for synthesizing 4-, 5-, and 6-nitroindoles?
A3: Direct nitration of the parent indole is generally not a reliable method for obtaining 4-, 5-, or 6-nitroindoles in high purity and yield due to the competing nitration at the 3-position. More robust strategies involve constructing the indole ring from an appropriately substituted nitroaromatic precursor.
-
Fischer Indole Synthesis: This is a classic and versatile method where a nitrophenylhydrazine is reacted with a ketone or aldehyde to form the corresponding indole. For example, p-nitrophenylhydrazine can be used to synthesize 5-nitroindoles.[9]
-
Reissert Indole Synthesis: This method involves the reaction of o-nitrotoluene derivatives with diethyl oxalate to form nitrophenylpyruvic acids, which are then reductively cyclized to form the indole-2-carboxylic acid. Subsequent decarboxylation yields the desired nitroindole.[10][11]
-
Bartoli Indole Synthesis: This reaction of ortho-substituted nitroarenes with vinyl Grignard reagents is a powerful method for synthesizing substituted indoles, including those with a nitro group on the benzene ring.[12]
-
Modern Palladium-Catalyzed Methods: Recent advances have led to the development of palladium-catalyzed methodologies for the synthesis of substituted indoles from nitroaromatic compounds, offering a broad substrate scope and good functional group tolerance.[13]
Q4: The synthesis of 7-nitroindoles is particularly challenging. What is the recommended approach?
A4: Due to steric hindrance and unfavorable electronics, direct nitration of indole to obtain the 7-nitro isomer is highly inefficient. The most reliable and widely accepted method is an indirect route involving the protection and reduction of the indole ring to an indoline intermediate.[2][14]
The key steps are:
-
Reduction and Protection: Indole is first reduced to indoline and the nitrogen is protected, often with an acetyl group. A sulfonate group is also introduced at the 2-position to further control the regioselectivity.[14]
-
Nitration: The resulting sodium 1-acetylindoline-2-sulfonate is then nitrated. The directing effects of the acetyl and sulfonate groups favor nitration at the 7-position.[14][15]
-
Deprotection and Aromatization: The protecting groups are removed, and the indoline ring is rearomatized to the indole, yielding 7-nitroindole.[14]
Section 2: Low Yields and Unwanted Side Reactions
Low yields are a common frustration in nitroindole synthesis, often due to the inherent reactivity of the indole nucleus.
Q5: My reaction is producing a lot of dark, insoluble tar and very little product. What is happening and how can I prevent it?
A5: The formation of tar-like material is a classic sign of acid-catalyzed polymerization of the indole starting material.[1][3] The highly nucleophilic C-3 position of the indole can be protonated by strong acids, generating a reactive indoleninium cation. This cation then acts as an electrophile and attacks another indole molecule, initiating a chain reaction that leads to high molecular weight polymers.[1]
Troubleshooting Steps:
-
Avoid Strong Acids: The use of strong acids like sulfuric acid (H₂SO₄) should be avoided.[1]
-
Use Milder Nitrating Agents: Employ non-acidic nitrating agents such as acetyl nitrate or trifluoroacetyl nitrate.[5][6][7][8]
-
Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.[1][5]
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group can reduce the nucleophilicity of the pyrrole ring and its susceptibility to polymerization.[5]
Q6: I am observing the formation of dinitrated products. How can I avoid this?
A6: Dinitration occurs when the initially formed mononitroindole is more reactive than the starting material or when the reaction conditions are too harsh.
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[1]
-
Milder Nitrating Agents: Switch to a less reactive nitrating agent.[1]
-
Low Temperature and Shorter Reaction Times: Maintain a low reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.[1]
Section 3: N-Protection and Deprotection
The use of protecting groups on the indole nitrogen is a powerful tool for controlling reactivity and regioselectivity.
Q7: When should I use an N-protecting group, and which one should I choose?
A7: An N-protecting group is recommended when:
-
You want to selectively perform a reaction at a specific position on the indole ring (e.g., C-3 nitration).[5]
-
You need to prevent N-alkylation or other reactions at the nitrogen atom.
-
You want to increase the solubility of the indole derivative in organic solvents.
Common N-Protecting Groups for Indoles:
| Protecting Group | Abbreviation | Key Features |
| tert-Butoxycarbonyl | Boc | Easily introduced and removed under mild acidic conditions.[16] |
| Phenylsulfonyl | PhSO₂ | Robust and directs lithiation to the C-2 position.[5] |
| Tosyl | Ts | Similar to phenylsulfonyl, widely used.[16] |
| Benzyl | Bn | Stable to a wide range of conditions, removed by hydrogenolysis.[16] |
Q8: I am having trouble removing the protecting group. What are the best deprotection methods?
A8: The choice of deprotection method depends on the specific protecting group and the sensitivity of your molecule.
-
Boc: Cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[6]
-
Phenylsulfonyl/Tosyl: Can be removed with strong bases like sodium hydroxide or with reducing agents like magnesium in methanol.
-
Benzyl: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).
Visualizing Synthetic Strategies
Decision Tree for Regioselective Nitroindole Synthesis
Caption: Decision tree for selecting a synthetic strategy for nitroindoles.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Boc-3-nitroindole
This protocol is adapted from a method utilizing a non-acidic, non-metallic nitrating agent.[6][7]
Materials:
-
N-Boc-indole
-
Ammonium tetramethylnitrate
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-indole (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add ammonium tetramethylnitrate (1.2 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by silica gel column chromatography to afford N-Boc-3-nitroindole.
Protocol 2: Synthesis of 7-Nitroindole via the Indoline Pathway
This protocol is a generalized procedure based on established methods for the synthesis of 7-nitroindole.[2][14]
Part A: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
Sulfonation and Reduction: React indole with sodium bisulfite in an aqueous solution. This step simultaneously reduces the pyrrole ring and introduces a sulfonate group at the 2-position.
-
Acetylation: Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.
Part B: Nitration
-
Preparation of Acetyl Nitrate: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid at a low temperature (below 10 °C).
-
Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride or acetic acid). Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10 °C.
-
Isolation: Collect the precipitated nitrated intermediate by filtration and wash with water.
Part C: Deprotection and Aromatization
-
Alkaline Hydrolysis: Transfer the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture at a controlled temperature (20-60 °C). This step eliminates the sulfonate and acetyl groups and rearomatizes the indoline ring.
-
Purification: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Troubleshooting Workflow for Low-Yield Reactions
Caption: Troubleshooting workflow for low-yield nitroindole synthesis.
References
-
ten Have, R., & van Leusen, A. M. (1998). A novel synthesis of 3-nitroindoles via electrocyclization of 2,3-(dialk-1-enyl)-4-nitropyrroles. Tetrahedron, 54(9), 1913–1920. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27361-27365. [Link]
-
Organic Syntheses. (1987). 4-NITROINDOLE. Organic Syntheses, 65, 173. [Link]
-
Li, J., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(5), 1041-1045. [Link]
-
Scribd. Regioselective Synthesis of 3-Nitroindoles Under N. [Link]
-
RSC Publishing. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]
-
Springer. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Molecular Diversity. [Link]
-
ACS Publications. (2025). Direct Synthesis of 2-Functionalized 3-Nitroindoles from Diazo(nitro)acetanilides. The Journal of Organic Chemistry. [Link]
-
ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. The Journal of Organic Chemistry, 23(4), 544–548. [Link]
-
ResearchGate. (2004). A new synthesis of 2-nitroindoles. [Link]
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
-
ACS Publications. (1957). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 101–102. [Link]
-
ResearchGate. (2016). Synthesis of 4- and 6-Substituted Nitroindoles. [Link]
-
Bergman, J., & Sand, P. (1990). ChemInform Abstract: Synthesis of Indoles via Ring Closure of 2-Alkylnitroaniline Derivatives. ChemInform, 21(49). [Link]
-
ResearchGate. 3-Nitroindoles was prepared from indoles. [Link]
- Google Patents. (2001). JP2001019671A - Method for producing 7-nitroindoles.
-
ResearchGate. (2008). A New Protecting-Group Strategy for Indoles. [Link]
-
Molecules. (2018). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 23(9), 2183. [Link]
- Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
Wikipedia. Bartoli indole synthesis. [Link]
-
SlideShare. (2019). Synthesis and Chemistry of Indole. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
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- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
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Technical Support Center: Synthesis of 7-Fluoro-4-nitro-1H-indole
Welcome to the technical support guide for the synthesis of 7-Fluoro-4-nitro-1H-indole. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this synthesis and minimize byproduct formation.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is fraught with challenges, primarily stemming from the difficulty of controlling regioselectivity during the electrophilic nitration of the 7-fluoroindole core. The indole nucleus is highly reactive, and the presence of the fluorine substituent further complicates the electronic landscape, often leading to a mixture of isomeric byproducts and low yields of the desired product.[1][2] This guide provides field-proven insights and validated protocols to overcome these obstacles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction produced a low yield and a complex mixture of isomers. What went wrong?
Answer: This is the most common issue encountered during the direct nitration of 7-fluoroindole. The formation of multiple isomers is a direct consequence of the competing directing effects of the indole's pyrrole ring and the fluorine substituent on the benzene ring.
Underlying Chemistry: The indole ring is an electron-rich heterocycle. In electrophilic substitution, the C3 position is the most kinetically favored site of attack. However, under strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyrrole nitrogen is protonated. This deactivates the pyrrole ring and directs the electrophilic attack to the benzene portion of the molecule.[1] At this point, nitration typically favors the C5 position. The fluorine at C7, being an ortho-, para-director (due to lone pair donation) but also strongly deactivating (due to induction), further complicates the regiochemical outcome. The result is a competitive nitration at positions C3, C4, C5, and C6, leading to a difficult-to-separate mixture.
dot
Caption: The Challenge of Direct Nitration.
Troubleshooting Steps:
-
Protect the Indole Nitrogen: The most effective strategy to prevent C3 nitration and polymerization is to protect the indole nitrogen. An N-acetyl or N-tosyl group will temporarily remove the high reactivity of the pyrrole ring and can help direct nitration.[2]
-
Use a Milder Nitrating Agent: Harsh conditions like mixed acid (HNO₃/H₂SO₄) promote polymerization. Consider using acetyl nitrate (AcONO₂), prepared in situ at low temperatures, which can improve selectivity.[1][2]
-
Strict Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions and decomposition.[1]
-
Adopt an Indirect Route: For the highest selectivity, an indirect method involving the reduction of the indole to an indoline is recommended. This strategy is detailed in the FAQ section below.[2]
Question 2: My reaction mixture turned into a dark, insoluble tar. Is it salvageable?
Answer: Unfortunately, the formation of a dark, polymeric tar indicates extensive decomposition of the indole starting material. This is a known issue when exposing electron-rich indoles to strong acids.[1] The product is generally not salvageable, and the focus should be on preventing this in future attempts.
Underlying Chemistry: The mechanism of indole polymerization under acidic conditions is complex but involves the protonation of the C3 position, which generates a reactive indoleninium cation. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of insoluble, high-molecular-weight polymers.
dot
Caption: Acid-Catalyzed Polymerization Pathway.
Preventative Measures:
-
Avoid Strong Brønsted Acids: If possible, avoid using concentrated sulfuric acid. A milder approach is often necessary.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction and promote side reactions.[3] Use dry solvents and glassware.
-
Perform the Reaction Under Inert Atmosphere: To prevent oxidation, which can also contribute to discoloration, run the reaction under nitrogen or argon.[1]
-
N-Protection: As mentioned previously, protecting the indole nitrogen is a key strategy. The electron-withdrawing protecting group reduces the nucleophilicity of the indole ring, making it less prone to both polymerization and unwanted electrophilic attack.[4]
| Problem Observed | Potential Cause | Recommended Solution |
| Complex Isomer Mixture | Competing directing effects; C3 reactivity | Protect the indole nitrogen; use a milder nitrating agent; adopt an indirect synthetic route. |
| Dark Tar Formation | Acid-catalyzed polymerization | Lower reaction temperature; avoid strong acids; use an N-protecting group; ensure anhydrous conditions. |
| Low Conversion | Insufficiently reactive nitrating agent | Ensure in situ nitrating agent is freshly prepared; slightly increase temperature, monitoring closely with TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for synthesizing this compound?
The most robust method circumvents the issues of direct nitration by using a multi-step, indirect approach that temporarily reduces the indole ring. This protects the sensitive pyrrole moiety and allows for highly selective nitration on the benzene ring. The general workflow is adapted from proven methods for synthesizing other challenging nitroindoles.[2]
dot
Caption: Recommended Indirect Synthetic Workflow.
Experimental Protocol: Indirect Synthesis
Part 1: Synthesis of 1-Acetyl-7-fluoroindoline
-
Reduction/Sulfonation: In a reaction vessel, suspend 7-fluoroindole (1 eq.) in a saturated aqueous solution of sodium bisulfite (NaHSO₃). Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitor by TLC). Cool the mixture and collect the resulting indoline-2-sulfonate salt by filtration.
-
Acetylation: Suspend the dried sodium 7-fluoroindoline-2-sulfonate salt in acetic anhydride (Ac₂O). Heat the mixture gently (50-60 °C) for 1-2 hours. This step protects the nitrogen. Cool the reaction and precipitate the product, 1-acetyl-7-fluoroindoline, by adding the mixture to ice water. Filter and dry the solid.
Part 2: Nitration
-
Prepare Acetyl Nitrate: In a separate flask cooled to 0 °C, add acetic anhydride to fuming nitric acid dropwise with vigorous stirring. Caution: This is a highly exothermic reaction and must be performed slowly at low temperatures.[2]
-
Nitration Reaction: Dissolve the 1-acetyl-7-fluoroindoline from Part 1 in a suitable solvent like acetic acid. Cool the solution to 0-5 °C. Add the freshly prepared acetyl nitrate solution dropwise, maintaining the low temperature. Stir for 1-3 hours until the reaction is complete (monitor by TLC).
-
Isolation: Pour the reaction mixture into ice water to precipitate the product, 1-acetyl-7-fluoro-4-nitroindoline. Collect the solid by filtration and wash thoroughly with water.
Part 3: Hydrolysis and Aromatization
-
Alkaline Hydrolysis: Transfer the filtered solid to a flask and add a 20% aqueous solution of sodium hydroxide (NaOH).[2]
-
Aromatization: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-5 hours. This step removes the acetyl group and eliminates the elements of water to reform the indole double bond, yielding the final product.
-
Purification: The this compound will precipitate from the solution. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by column chromatography (e.g., using a dichloromethane or ethyl acetate/hexanes mobile phase) or recrystallization.[5]
Q2: Which nitrating agents are suitable for this synthesis, and how do they compare?
The choice of nitrating agent is critical for controlling selectivity and minimizing side reactions.
| Nitrating Agent | Composition | Conditions | Pros | Cons |
| Mixed Acid | HNO₃ / H₂SO₄ | Strongly acidic, 0 °C to RT | Inexpensive, powerful | Low selectivity, high risk of polymerization and tar formation.[1] |
| Acetyl Nitrate | Ac₂O / HNO₃ | Mildly acidic, low temp. (0-10 °C) | Good for protected indoles, higher selectivity | Must be prepared in situ, thermally unstable.[2] |
| Ammonium Tetramethylnitrate | (CH₃)₄NNO₃ / TFAA | Non-acidic, sub-room temp. | Excellent regioselectivity for C3 on N-protected indoles, very mild.[4][6] | Less common, may not be suitable for directing to C4. |
For the synthesis of the 4-nitro isomer, acetyl nitrate used on a protected indoline intermediate is the most balanced and effective choice.[2]
Q3: How can I confirm I have synthesized the correct 4-nitro isomer and not the 5- or 6-nitro byproduct?
Definitive characterization requires spectroscopic analysis, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry. Comparing the obtained spectra with literature data or data from commercial suppliers is essential. The substitution pattern of nitroindoles results in distinct chemical shifts and coupling constants in the aromatic region of the ¹H NMR spectrum. While specific data for this compound is sparse, the patterns for isomeric nitroindoles can provide guidance.[7][8] For instance, the protons on the benzene ring will show different splitting patterns and chemical shifts depending on the position of the nitro group.
References
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- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
- ChemicalBook. (n.d.). 4-Fluoro-7-nitro-2,3-dihydro-1H-indole(1167056-12-3) 1H NMR.
- ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole.
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
- BenchChem. (2025). Common side reactions in the synthesis of 7-Fluoro-1H-indole.
- Biosynth. (n.d.). 7-Fluoro-1H-indole.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.
- Zhang, W., et al. (2018).
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Chen, K., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry.
- Atlanchim Pharma. (2022). Recent Advances in the Synthesis and Functionalization of Azaindoles.
- Apollo Scientific. (n.d.). This compound.
- Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27435-27439.
- Noland, W. E., & Rieke, R. D. (1963). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 85(19), 3147-3147.
- Zhang, X., & Yu, C. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 31(19), 5643–5651.
- Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
- Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole.
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.
- Chen, K., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Odame-Denkyi, L. T., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76.
- National Center for Biotechnology Information. (n.d.). 7-Fluoro-1H-indole. PubChem.
- BenchChem. (n.d.). The Effect of N-Protection on the Nitration of the Indole Ring: A Comparative Guide.
- BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis.
- Orlandi, M., et al. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 17(16), 3982–3985.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole(1167056-12-3) 1H NMR spectrum [chemicalbook.com]
- 8. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of 7-Fluoro-4-nitro-1H-indole
Introduction
Welcome to the technical support guide for the synthesis of 7-Fluoro-4-nitro-1H-indole. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents significant challenges, primarily related to yield and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will explore common issues encountered during synthesis, provide robust troubleshooting strategies, and detail higher-yield alternative pathways, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 7-Fluoro-1H-indole a problematic route for synthesizing this compound?
A1: Direct nitration of the indole nucleus is notoriously challenging for several reasons. The indole ring is highly electron-rich and exquisitely sensitive to strong acids, which are typically used in nitration reactions (e.g., HNO₃/H₂SO₄). This can lead to acid-catalyzed polymerization, resulting in the formation of insoluble tars and significantly reducing the yield of the desired product.[1] Furthermore, the electronics of the indole ring dictate the regioselectivity of electrophilic substitution. The C-3 position is the most nucleophilic and kinetically favored site of attack. Under different conditions, nitration can also occur on the benzene ring, typically favoring the C-5 position, making the selective synthesis of the C-4 or C-7 nitro isomers by direct nitration exceedingly difficult.[1]
Q2: What are the primary alternative strategies for synthesizing this compound with better yields and regiocontrol?
A2: To circumvent the issues of direct nitration, constructing the indole ring with the nitro and fluoro groups already in place is the most effective strategy. Two powerful and widely recognized methods are:
-
The Leimgruber-Batcho Indole Synthesis: This two-step method starts with an appropriately substituted o-nitrotoluene (in this case, 2-fluoro-6-nitrotoluene). It is known for its milder conditions and high yields, especially for indoles that are unsubstituted at the 2 and 3 positions.[2][3]
-
The Bartoli Indole Synthesis: This reaction is particularly effective for creating 7-substituted indoles. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[4] The steric hindrance from the ortho-substituent is crucial for the key[5][5]-sigmatropic rearrangement in the mechanism, making it ideal for this target molecule.[4]
Q3: I am attempting a direct nitration and observing a dark, tar-like substance. Is my product in there?
A3: The formation of a dark, insoluble tar is a classic sign of indole polymerization under strong acidic conditions.[1] While trace amounts of your desired product might be present, the yield will be extremely low, and purification will be challenging. It is a strong indication that the reaction conditions are too harsh for the indole substrate. We strongly recommend abandoning this direct approach and pursuing one of the alternative syntheses detailed in this guide.
Synthesis Pathway Decision Workflow
The following diagram illustrates the recommended decision-making process when planning the synthesis of this compound.
Caption: Recommended synthesis pathways for this compound.
Troubleshooting Guide: Direct Nitration of 7-Fluoro-1H-indole
While not recommended, if you must attempt this route, this guide will help you navigate the common pitfalls.
| Problem/Symptom | Potential Cause(s) | Recommended Solutions & Explanations |
| Low to No Yield; Formation of Dark Tar | Acid-Catalyzed Polymerization: The indole nucleus, particularly the C3 position, is readily protonated in strong acid. The resulting indoleninium ion is highly electrophilic and susceptible to attack by another neutral indole molecule, initiating a polymerization cascade.[1] | 1. Modify Reaction Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of polymerization.[1]2. Use Milder Nitrating Agents: Avoid the HNO₃/H₂SO₄ system. Consider using reagents like benzoyl nitrate or trifluoroacetyl nitrate, which can perform nitration under non-acidic or less harsh conditions.[6][7] |
| Complex Mixture of Isomers (Low Regioselectivity) | Inherent Electronic Properties of Indole: Electrophilic attack is electronically favored at C3, C5, and C2. The target C4 position is sterically hindered by the fused ring system and electronically less favored than other positions. | 1. Employ N-Protection Strategy: Protecting the indole nitrogen with a bulky group like a tosyl (Ts) or Boc group can sterically hinder the C7 position but may not sufficiently direct to C4. A more effective strategy for influencing benzene-ring substitution is to first reduce the indole to an indoline. 2. Use a Directing-Group Strategy: A more advanced, but effective, method for achieving substitution at the C7 position involves a multi-step sequence such as the 1-acetylindoline-2-sulfonate method, although this is complex and adds several steps to the synthesis.[1] |
| Over-Nitration (Formation of Dinitro Products) | Excess Nitrating Agent or High Temperature: The reaction is highly exothermic. Poor temperature control or an excess of the nitrating agent can lead to the formation of dinitro- and other over-reacted species.[1] | 1. Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). Add the agent slowly and portion-wise to a cooled solution of the substrate.2. Maintain Low Temperature: Ensure the internal reaction temperature is strictly controlled and does not rise significantly during the addition of the nitrating agent.[1] |
Recommended High-Yield Protocol: Leimgruber-Batcho Synthesis
This approach builds the indole ring from a precursor that already contains the required substituents in the correct positions, thus ensuring perfect regioselectivity and higher yields.
Conceptual Workflow
Caption: Leimgruber-Batcho workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-6-nitrotoluene (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents).[8]
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enamine intermediate, which is often a dark solid or oil. This crude product is typically used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Catalyst Setup: In a hydrogenation vessel or a flask suitable for hydrogenation, carefully add palladium on carbon (10% Pd/C, typically 2-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Substrate Addition: Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or methanol, and add this solution to the hydrogenation vessel.[3]
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) or bubble hydrogen through the solution at atmospheric pressure.[3] The reaction can also be carried out using a hydrogen transfer agent like hydrazine hydrate.[3]
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours.[3] Monitor the reaction by TLC or HPLC for the disappearance of the intermediate and the appearance of the product.
-
Workup and Purification: Once the reaction is complete, cool the mixture and carefully filter it through a pad of Celite® under an inert atmosphere to remove the palladium catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can then be purified by column chromatography on silica gel or by recrystallization.
References
- Common side reactions in the synthesis of 7-Fluoro-1H-indole. BenchChem.
- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. BenchChem.
- 7-Fluoro-1H-indole | 387-44-0. Biosynth.
- 4-Fluoro-7-nitro-2,3-dihydro-1H-indole | 1167056-12-3. Biosynth.
- Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
-
Bartoli indole synthesis. Wikipedia. Available at: [Link]
- Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability of 7-Fluoro-4-nitro-1H-indole under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Fluoro-4-nitro-1H-indole. This guide is designed to provide in-depth, practical insights into the stability and reactivity of this versatile building block. As chemists engaged in complex synthetic challenges, understanding the nuances of your reagents is paramount to success. This document moves beyond simple protocols to explain the why behind experimental observations, empowering you to troubleshoot effectively and innovate confidently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary stability concerns with this compound?
A1: this compound is a solid with good thermal and chemical stability under standard laboratory conditions.[1] However, its stability can be compromised by:
-
Strong Bases: The N-H proton of the indole is acidic and can be deprotonated by strong bases. This can lead to undesired side reactions or changes in reactivity.
-
Strong Reducing Agents: The nitro group is susceptible to reduction under various conditions. While often a desired transformation, unintentional reduction can be a significant issue.
-
Light Sensitivity: Like many nitroaromatic compounds, prolonged exposure to light may lead to degradation.[2] It is recommended to store the compound in a dark, cool, and dry place.[3][4]
Q2: How does the fluorine substituent affect the reactivity of the indole ring?
A2: The fluorine atom at the 7-position is a weak deactivating group due to its inductive electron-withdrawing effect. This can slightly decrease the nucleophilicity of the indole ring compared to unsubstituted indole. However, it also enhances the acidity of the N-H proton. In the context of palladium-catalyzed cross-coupling reactions, the C-F bond is generally stable and less prone to oxidative addition than C-Br or C-I bonds.[5]
Q3: Is the nitro group at the 4-position stable to common synthetic transformations?
A3: The stability of the 4-nitro group is highly dependent on the reaction conditions.
-
Stable to: Many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), provided that reducing conditions are avoided.[6][7][8][9] It is also generally stable to mild acidic and oxidative conditions.
-
Unstable to: Catalytic hydrogenation (e.g., H₂, Pd/C), metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl), and other strong reducing agents which will readily reduce it to an amino group.[10]
Q4: Can I perform electrophilic aromatic substitution on this compound?
A4: The strong electron-withdrawing nature of the 4-nitro group significantly deactivates the indole ring towards electrophilic aromatic substitution.[11][12] Reactions like Friedel-Crafts acylation or nitration are unlikely to proceed at the typical C3 position and may require harsh conditions that could lead to decomposition.[13]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental challenges encountered when using this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or no reaction in Suzuki-Miyaura coupling | 1. Catalyst poisoning: The unprotected N-H of the indole can coordinate to the palladium catalyst, inhibiting its activity.[6] 2. Decomposition of boronic acid: Some boronic acids are unstable under basic conditions. 3. Insufficiently active catalyst system: The chosen ligand or palladium source may not be suitable. | 1. N-Protection: Protect the indole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction. This often dramatically improves yields. 2. Choice of Base: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃. 3. Catalyst System: Employ a pre-catalyst or a ligand that is known to be effective for electron-deficient heterocycles, such as XPhos or SPhos.[6] |
| Unintended reduction of the nitro group | 1. Use of a reducing solvent: Solvents like ethanol can sometimes act as a hydride source in the presence of a palladium catalyst. 2. Presence of reducing impurities: Impurities in starting materials or reagents could be responsible. 3. Inappropriate reaction conditions for other functional groups: Conditions intended for another transformation might inadvertently reduce the nitro group. | 1. Solvent Choice: Use a non-reducing solvent like dioxane, THF, or toluene for sensitive reactions. 2. Purify Reagents: Ensure all starting materials and reagents are of high purity. 3. Orthogonal Chemistry: Select reaction conditions that are known to be compatible with nitro groups. For example, for dehalogenation, Raney Nickel is often preferred over Pd/C to avoid reducing the nitro group.[10] |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting material: Harsh reaction conditions (high temperature, strong acid/base) can lead to the decomposition of the indole core. 2. Side reactions involving the nitro group: The nitro group can participate in various side reactions, especially under basic conditions or with strong nucleophiles.[14][15][16] | 1. Milder Conditions: Attempt the reaction at a lower temperature or with less harsh reagents. 2. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the point at which byproduct formation becomes significant. 3. Protecting Groups: Consider protecting the indole nitrogen to prevent side reactions at that position. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: N-Boc Protection of this compound
-
Rationale: Protection of the indole nitrogen is often crucial for subsequent reactions, particularly palladium-catalyzed cross-couplings, to prevent catalyst inhibition and improve solubility. The Boc group is a common choice due to its ease of installation and removal.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
-
Protocol 2: Reduction of the Nitro Group to an Amine
-
Rationale: The conversion of the nitro group to an amine is a common and valuable transformation, opening up a wide range of subsequent derivatization possibilities. Catalytic hydrogenation is a clean and efficient method for this purpose.
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethyl acetate (0.1 M).
-
Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-fluoro-1H-indol-4-amine. This product can often be used in the next step without further purification.
-
Section 4: Visualizing Reaction Pathways
Decision Workflow for Suzuki-Miyaura Coupling
This diagram illustrates a logical workflow for troubleshooting and optimizing a Suzuki-Miyaura coupling reaction with a this compound derivative.
Caption: Decision tree for optimizing Suzuki-Miyaura reactions.
Competing Reactivity Pathways
This diagram illustrates the primary reactive sites of this compound and potential competing reaction pathways.
Caption: Key reactive sites and transformations.
References
- Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications (RSC Publishing).
- A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles. Benchchem.
- Synthesis and Reactions of N-Protected 3-Nitroindoles. Unknown Source.
- Synthesis and Reactions of Nitroindoles. ResearchGate.
- Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate.
- 7-Fluoro-1H-indole 97 387-44-0. Sigma-Aldrich.
- 4-Fluoro-7-nitro-1H-indole. ChemBK.
- 7-Fluoro-1H-indole. Biosynth.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Three-component assembly of stabilized fluorescent isoindoles. PMC - NIH.
- 5-fluoroindole reactivity. Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
Sources
- 1. chembk.com [chembk.com]
- 2. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Fluoro-1H-indole 97 387-44-0 [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 7-Fluoro-4-nitro-1H-indole
Welcome to the technical support center for the analytical assessment of 7-Fluoro-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for determining the purity of this critical compound. The methodologies and advice presented herein are synthesized from established analytical principles for structurally related fluorinated and nitroaromatic compounds, providing a robust framework for your experimental design.
I. High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC with UV detection is a primary method for assessing the purity of this compound due to its high resolution and sensitivity for aromatic and nitro-containing compounds. A validated HPLC method is crucial for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products.[1]
A. Recommended HPLC Protocol (Adapted from a Validated Method for a Structurally Related Nitro-Indole Derivative[1])
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 3.5 µm) | The hydrophobic nature of the C18 stationary phase is well-suited for retaining the indole derivative.[1] |
| Mobile Phase | Acetonitrile:Acidified Water (e.g., 0.05% Trifluoroacetic Acid, pH ≈ 3) in an 85:15 v/v ratio | An acidic mobile phase suppresses the ionization of the indole nitrogen, leading to better peak shape. Acetonitrile provides good elution strength for this class of compounds. |
| Flow Rate | 0.8 mL/min | This flow rate typically provides a good balance between analysis time and resolution on a standard 4.6 mm ID column. |
| Injection Volume | 10 - 50 µL | The injection volume should be optimized to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 25 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| UV Detection Wavelength | ~350 nm | Nitroaromatic compounds typically have strong UV absorbance at longer wavelengths. It is recommended to determine the λmax of this compound for optimal sensitivity. For a similar nitro-indole derivative, 348 nm was used.[1] |
2. Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 (v/v) mixture of DMSO and acetonitrile.
-
Dilute the stock solution to the desired concentration range (e.g., 1-20 µg/mL) using the mobile phase as the diluent.[1]
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Theoretical Plates: A higher number indicates better column efficiency.
-
Tailing Factor: Should be between 1.2 and 1.5 for symmetrical peaks.[1]
-
Injection Precision: The relative standard deviation (RSD) of replicate injections should be less than 15%.[1]
B. HPLC Troubleshooting FAQs
Q1: I'm observing peak tailing for my this compound peak. What could be the cause?
-
Answer: Peak tailing for indole-containing compounds is often due to interactions with active sites on the silica support of the column.
-
Scientific Rationale: The lone pair of electrons on the indole nitrogen can interact with acidic silanol groups on the stationary phase, leading to poor peak shape.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to protonate the indole nitrogen and minimize secondary interactions.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the column.
-
Column Choice: Consider using a column with a deactivated stationary phase specifically designed for basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
-
Q2: My retention times are drifting between injections. How can I stabilize them?
-
Answer: Retention time drift is a common issue in HPLC and can be caused by several factors.
-
Scientific Rationale: Consistent retention times rely on a stable chromatographic system, including mobile phase composition, flow rate, and column temperature.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure the flow rate is consistent.
-
-
Q3: I'm seeing extraneous "ghost" peaks in my chromatogram. Where are they coming from?
-
Answer: Ghost peaks are typically caused by contaminants in the HPLC system or carryover from previous injections.
-
Scientific Rationale: Contaminants can accumulate on the column or in the injector and elute during subsequent runs.
-
Troubleshooting Steps:
-
Blank Injections: Run a blank injection (mobile phase only) to see if the ghost peaks are present. If so, the contamination is likely in the system.
-
System Cleaning: Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
-
Sample Carryover: Ensure your injector wash solvent is effective at cleaning the needle and sample loop between injections. The wash solvent should be strong enough to dissolve the analyte completely.
-
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, GC-MS can be particularly useful for identifying process-related impurities that may not be easily detected by HPLC.
A. Recommended GC-MS Protocol
This protocol is a general guideline and will likely require optimization.
1. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) | This type of column provides good separation for a wide range of aromatic compounds. |
| Injector Temperature | 250 °C | A sufficiently high temperature is needed to ensure complete volatilization of the analyte without causing thermal degradation. |
| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) | A temperature gradient allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Helium is the standard, but hydrogen can provide faster analysis times. |
| Ion Source Temperature | 230 °C | This is a standard temperature for electron ionization (EI) sources. |
| Mass Range | 50 - 400 m/z | This range will cover the molecular ion of this compound and its expected fragments. |
2. Potential Impurities and their Mass Fragmentation:
-
Synthesis-Related Impurities: The synthesis of substituted indoles can sometimes result in regioisomers or incompletely reacted starting materials. For example, if the synthesis involves nitration of 7-fluoro-1H-indole, other nitro-isomers could be present.
-
Mass Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO2, NO, and CO.[2]
B. GC-MS Troubleshooting FAQs
Q1: I'm not seeing my compound of interest in the chromatogram.
-
Answer: This could be due to several factors, including thermal degradation or insufficient volatility.
-
Scientific Rationale: Some nitroaromatic compounds can be thermally labile and may degrade in the hot GC injector.
-
Troubleshooting Steps:
-
Lower the Injector Temperature: Gradually decrease the injector temperature to see if the peak appears.
-
Use a Derivatization Agent: If the compound is not volatile enough, derivatization can increase its volatility. However, this adds complexity to the analysis.
-
Check for Column Adsorption: Active sites in the GC column can irreversibly adsorb some compounds. Using a deactivated column or a guard column can help.
-
-
Q2: The mass spectra of my peaks are difficult to interpret.
-
Answer: Complex fragmentation patterns can make spectral interpretation challenging.
-
Scientific Rationale: Electron ionization can lead to extensive fragmentation, sometimes making the molecular ion peak weak or absent.
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) which is a softer technique and often results in a more prominent molecular ion peak.
-
Compare to a Library: Search a commercial mass spectral library (e.g., NIST) for similar compounds to help identify common fragmentation patterns.
-
Analyze a Standard: If possible, analyze a certified reference standard of this compound to obtain a reference mass spectrum.
-
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for both structural elucidation and quantitative purity assessment (qNMR). For this compound, both ¹H and ¹⁹F NMR are highly informative.
A. Recommended NMR Protocol
1. ¹H NMR for Structural Confirmation and Purity Estimation:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a known volume of the deuterated solvent containing a certified internal standard of known purity (e.g., maleic acid).
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
The purity of the sample can be calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.[3]
-
Examine the spectrum for signals that do not correspond to the main compound, which would indicate the presence of impurities.
-
2. ¹⁹F NMR for Purity Assessment:
-
Rationale: ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and the wide chemical shift range, which minimizes signal overlap.[4][5]
-
Procedure:
-
Prepare the sample as for ¹H NMR.
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
The presence of a single sharp signal in the ¹⁹F NMR spectrum is a good indicator of the purity of the compound with respect to other fluorinated species.
-
Quantitative ¹⁹F NMR (q¹⁹F NMR) can be performed using a fluorinated internal standard for highly accurate purity determination.[4]
-
3. 2D NMR for Structural Elucidation of Impurities:
-
Techniques like ¹H-¹⁹F HSQC can be used to correlate proton and fluorine signals, which is particularly useful for identifying the structure of unknown fluorinated impurities.[6]
B. NMR Troubleshooting FAQs
Q1: The signals in my ¹H NMR spectrum are broad.
-
Answer: Broad signals can be due to several factors, including poor shimming, the presence of paramagnetic impurities, or chemical exchange.
-
Scientific Rationale: Sharp NMR signals are obtained when the magnetic field is homogeneous across the sample.
-
Troubleshooting Steps:
-
Improve Shimming: Carefully shim the spectrometer to improve the magnetic field homogeneity.
-
Sample Filtration: If paramagnetic impurities are suspected, filtering the sample solution may help.
-
Temperature Variation: For compounds undergoing chemical exchange, acquiring the spectrum at different temperatures can sometimes sharpen the signals.
-
-
Q2: I'm having trouble with the accuracy of my qNMR results.
-
Answer: Accurate qNMR requires careful experimental setup and data processing.
-
Scientific Rationale: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, but this relationship can be affected by experimental parameters.
-
Troubleshooting Steps:
-
Sufficient Relaxation Delay: Ensure that the relaxation delay (D1) is long enough (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
Internal Standard Selection: Choose an internal standard that has signals that do not overlap with the analyte signals and is stable under the experimental conditions. The purity of the internal standard must be accurately known.
-
Baseline Correction: Perform careful baseline correction before integrating the signals.
-
-
IV. Forced Degradation Studies
To develop a truly stability-indicating method, forced degradation studies are essential.[7][8][9] These studies involve subjecting the this compound to harsh conditions to generate potential degradation products.
1. Recommended Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid sample at a high temperature.
-
Photolytic Degradation: Exposing the sample to UV light.
2. Analysis of Stressed Samples:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.[10]
V. References
-
Hays, P. A. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(33), 4074-4081.
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Supporting Information.
-
Soares, B. M., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(40), 37471–37480.
-
Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4369.
-
Dahlberg, J. (2018). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org.
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
-
Sokół, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4068–4074.
-
The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. (2010). ResearchGate.
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
-
The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
HPLC Troubleshooting Guide. (n.d.). Agilent.
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Semantic Scholar.
-
Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
-
Kim, H.-J., et al. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate.
-
The Pharma Innovation. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa.
-
Science.gov. (n.d.). validated hplc method: Topics by Science.gov.
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry.
-
HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (n.d.). Journal of Food and Drug Analysis.
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications.
-
eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
-
Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
-
HPLC Troubleshooting and Maintenance Techniques. (2021). YouTube.
Sources
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. journaljpri.com [journaljpri.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Fluoro-4-nitro-1H-indole and Other Nitroindoles
This guide provides an in-depth comparative analysis of the chemical reactivity of 7-Fluoro-4-nitro-1H-indole, contrasting its performance with other positional isomers of nitroindoles. We will explore its behavior in key synthetic transformations, supported by mechanistic principles and representative experimental data, to offer researchers and drug development professionals a clear understanding of its synthetic utility.
Introduction: The Electronic Dichotomy of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and pharmaceuticals.[1] Typically, the indole ring is electron-rich, predisposing it to electrophilic substitution, primarily at the C3 position. However, the introduction of potent electron-withdrawing groups (EWGs), such as the nitro (NO₂) group, fundamentally inverts this electronic character.[2] This transformation turns the indole into an electron-deficient system, unlocking new avenues for chemical functionalization, particularly nucleophilic reactions.[2]
This compound is a fascinating substrate that combines the strong electron-withdrawing effects of a nitro group with the unique properties of a fluorine substituent. This guide will dissect how the specific placement of these groups at the C7 and C4 positions, respectively, governs its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, setting it apart from other nitroindole isomers.
The Unique Electronic Landscape of this compound
The reactivity of a substituted indole is dictated by the interplay of inductive and resonance effects of its substituents. In this compound, these effects create a highly activated system for specific transformations.
-
The 4-Nitro Group: As a powerful EWG, the nitro group deactivates the benzene portion of the indole ring towards electrophilic attack through both its strong inductive (-I) and resonance (-M) effects.[2] Crucially, it significantly enhances the ring's susceptibility to nucleophilic attack.
-
The 7-Fluoro Group: Fluorine exerts a strong -I effect but a weak resonance-donating (+M) effect. In the context of SNAr reactions where it acts as a leaving group, its high electronegativity makes the attached carbon (C7) highly electrophilic and stabilizes the transition state.
The key to the high reactivity of this compound in SNAr reactions is the para relationship between the activating nitro group and the fluorine leaving group. This specific arrangement allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, a critical factor for lowering the reaction's activation energy.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, where the rate-limiting step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3]
The structure of the nitroindole isomer has a profound impact on its SNAr reactivity. The ability of the nitro group to stabilize the Meisenheimer complex via resonance is paramount. This is only possible when the nitro group is positioned ortho or para to the leaving group.[4]
Figure 1: SNAr mechanism comparison.
Data Summary: Predicted SNAr Reactivity of Fluoro-Nitroindole Isomers
The following table provides a qualitative comparison of the predicted reactivity of various fluoro-nitroindole isomers in SNAr reactions at the C-F bond, based on established mechanistic principles.
| Compound | Positional Relationship (NO₂ to F) | Resonance Stabilization | Predicted Reactivity |
| This compound | para | Strong | Very High |
| 5-Fluoro-4-nitro-1H-indole | ortho | Strong | High |
| 5-Fluoro-6-nitro-1H-indole | para | Strong | Very High |
| 6-Fluoro-4-nitro-1H-indole | meta | None | Very Low |
| 6-Fluoro-5-nitro-1H-indole | ortho | Strong | High |
| 7-Fluoro-5-nitro-1H-indole | meta | None | Very Low |
| 7-Fluoro-6-nitro-1H-indole | ortho | Strong | High |
This comparison highlights the superior design of this compound for undergoing SNAr chemistry, making it an excellent building block for introducing a wide range of nucleophiles (O-, N-, S-, and C-based) at the C7 position. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, making fluorinated substrates particularly effective.[5]
Representative Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is a representative procedure and may require optimization for specific substrates and nucleophiles.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO, 0.2 M) in a sealed reaction vessel, add the desired amine nucleophile (1.2-2.0 eq).
-
Base Addition: Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq) to the mixture. The base acts as a scavenger for the HF generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted-4-nitro-1H-indole.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds.[6] These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The rate-limiting step is often the initial oxidative addition of the palladium catalyst to the carbon-halogen bond.[7] The reactivity of the C-X bond in this step generally follows the order I > Br > Cl >> F.[8] Consequently, the C-F bond in this compound is significantly less reactive in standard cross-coupling reactions compared to its chloro, bromo, or iodo counterparts.
Figure 2: Generalized catalytic cycle for Suzuki cross-coupling.
Data Summary: Suitability of Halo-Nitroindoles for Cross-Coupling
This table compares the general suitability of 7-halo-4-nitroindoles for common Pd-catalyzed cross-coupling reactions.
| 7-Halogen Substituent | Relative C-X Bond Strength | Oxidative Addition Reactivity | Suitability for Cross-Coupling |
| Fluoro (F) | Highest | Very Low | Poor (requires specialized catalysts/conditions) |
| Chloro (Cl) | High | Low | Moderate (often requires bulky, electron-rich phosphine ligands) |
| Bromo (Br) | Moderate | Good | Good (widely used and reliable) |
| Iodo (I) | Lowest | High | Excellent (most reactive substrate) |
This comparison reveals a key strategic consideration:
-
For SNAr reactions , 7-Fluoro -4-nitro-1H-indole is the superior substrate.
-
For cross-coupling reactions , 7-Bromo - or 7-Iodo -4-nitro-1H-indole would be the substrates of choice.
This differential reactivity allows for orthogonal synthetic strategies. One could, for instance, perform an SNAr reaction on a this compound derivative that also contains a bromo substituent elsewhere on the molecule, without affecting the bromo position.
Representative Experimental Protocol: Suzuki Cross-Coupling
This protocol is a representative procedure for a bromo-indole and would require significant adaptation and specialized, highly active catalysts for a fluoro-substituted analog.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 7-Bromo-4-nitro-1H-indole (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.
Conclusion
This compound exhibits a distinct and highly useful reactivity profile that sets it apart from other nitroindole isomers. Its electronic architecture, with a para-disposed activating nitro group and a highly electronegative fluorine leaving group, makes it an exceptionally reactive substrate for Nucleophilic Aromatic Substitution (SNAr) . Conversely, the strength of its C-F bond renders it largely inert to standard palladium-catalyzed cross-coupling conditions, a domain where its bromo- and iodo-containing counterparts excel.
This dichotomy in reactivity is not a limitation but a strategic advantage. It allows chemists to selectively employ this compound as a robust platform for introducing diverse functionalities at the C7 position via SNAr, confident in its stability towards other reaction classes. This predictable and specialized reactivity makes it a valuable tool for professionals in drug discovery and materials science.
References
- Biosynth. (n.d.). 4-Fluoro-7-nitro-2,3-dihydro-1H-indole.
-
Somei, M., et al. (2009). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. HETEROCYCLES, 77(2), 971. [Link]
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ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole. Retrieved from [Link]
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MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5533. [Link]
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Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. [Link]
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Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. [Link]
-
Laskin, J., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(7), 1098–1106. [Link]
- BenchChem. (n.d.). A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications.
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Terrier, F., et al. (2004). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. Organic Letters, 6(18), 3051–3054. [Link]
- Sci-Hub. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles.
- BenchChem. (n.d.). The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide.
-
Handa, S., et al. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem, 12(8), 1734-1738. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
-
Chataigner, I., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]
- Biosynth. (n.d.). 7-Fluoro-1H-indole.
-
An, J., & Song, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5030-5044. [Link]
-
Legros, J., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]
-
askIITians. (n.d.). Why does NO₂ group show its effect only at ortho? Retrieved from [Link]
-
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8684–8690. [Link]
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A Comparative Guide to the Biological Activity of 7-Fluoro-4-nitro-1H-indole and 7-Azaindole Analogs in Kinase Inhibition
In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. The indole nucleus, a ubiquitous feature in pharmacologically active compounds, frequently serves as a foundational template. However, strategic modifications, such as bioisosteric replacement, can unlock significant improvements in potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth, objective comparison between two closely related but functionally distinct scaffolds: 7-Fluoro-4-nitro-1H-indole and its 7-azaindole analog. We will dissect the fundamental physicochemical differences that arise from replacing a C-F group with a pyridine nitrogen and explore how these changes translate into tangible differences in biological activity, with a particular focus on the well-established field of kinase inhibition. This analysis is grounded in established principles of medicinal chemistry and supported by validated experimental protocols to empower researchers in their decision-making process.
The Principle of Bioisosteric Replacement: A Tale of Two Scaffolds
Bioisosterism, the exchange of a molecular fragment for another with similar steric and electronic properties, is a cornerstone of modern drug design. The replacement of an indole's benzene ring with a pyridine ring to form an azaindole is a classic example of this strategy.[1] The introduction of a nitrogen atom into the six-membered ring profoundly alters the molecule's hydrogen bonding capacity, electronic distribution, and metabolic stability.[2][3]
-
The 7-Azaindole Scaffold: This motif has earned the status of a "privileged structure," particularly in the development of kinase inhibitors. Its power lies in the strategic placement of the nitrogen at the 7-position (N7). This nitrogen atom acts as a hydrogen bond acceptor, which, in concert with the pyrrole N1-H hydrogen bond donor, allows for a bidentate hydrogen bonding interaction with the hinge region of many kinases.[4] This dual interaction often leads to a significant increase in binding affinity and potency compared to a standard indole.[5]
-
The 7-Fluoro-1H-Indole Scaffold: In this scaffold, the C7-H is replaced by a C7-F. Fluorine is the most electronegative element, and its introduction can have several beneficial effects. It can enhance binding affinity through favorable electrostatic or dipole interactions, improve metabolic stability by blocking sites susceptible to oxidative metabolism, and increase membrane permeability.[6] The 4-nitro substitution on both scaffolds serves as a potent electron-withdrawing group, which modulates the acidity of the N1-H proton and the overall electron density of the ring system.
Structural and Physicochemical Showdown
The seemingly subtle switch from a C-F bond to a nitrogen atom creates a cascade of differences in the fundamental properties of the molecule. These differences are critical for predicting biological outcomes.
| Property | This compound | 7-Azaindole Analog (4-nitro-1H-pyrrolo[2,3-b]pyridine) | Rationale & Implication for Drug Design |
| H-Bonding (Hinge) | Monodentate: N1-H (Donor) | Bidentate: N1-H (Donor) & N7 (Acceptor) | The bidentate binding capability of the 7-azaindole is its primary advantage, often resulting in significantly higher affinity for kinase targets.[4][7] |
| Aqueous Solubility | Generally Lower | Generally Higher | The pyridine nitrogen in the 7-azaindole scaffold increases polarity and the potential for hydrogen bonding with water, which typically enhances aqueous solubility.[3][8] |
| Metabolic Stability | Potentially High | Variable | The C-F bond is very strong and resistant to metabolic cleavage. The pyridine ring of the 7-azaindole may be susceptible to different metabolic pathways (e.g., N-oxidation). |
| pKa (N1-H) | Lower (More Acidic) | Lower (More Acidic) | The 4-nitro group is a strong electron-withdrawing group, increasing the acidity of the N1-H proton in both scaffolds, making it a stronger hydrogen bond donor. |
| Dipole Moment | Altered by C-F bond | Significantly altered by pyridine N | The different charge distributions affect long-range electrostatic interactions with the target protein and can influence overall ADME properties. |
Head-to-Head at the Kinase Hinge: A Mechanistic Comparison
Protein kinases are a major class of drug targets, and their inhibition is a key strategy in oncology and inflammatory diseases.[8] The ATP binding site, specifically the "hinge region" that connects the N- and C-lobes, is the most common target for inhibitors.[4] The ability of the 7-azaindole scaffold to form two hydrogen bonds with this region is a well-documented advantage.[5][9]
The diagram below illustrates this critical difference in binding mode.
Caption: Experimental workflow for scaffold comparison.
Experimental Protocols
The following are validated, step-by-step protocols for key experiments in the comparison workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
A. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (7-fluoro-indole and 7-azaindole analogs) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Kinase Reaction Setup (25 µL volume):
-
Add 5 µL of 5X Kinase Reaction Buffer to each well of a white, 384-well assay plate.
-
Add 2.5 µL of the serially diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 12.5 µL of a 2X enzyme/substrate mixture (containing the target kinase and its specific substrate in reaction buffer).
-
Initiate the reaction by adding 5 µL of 5X ATP solution.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.
A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Outlook
The choice between a this compound scaffold and its 7-azaindole analog is a strategic decision dictated by the specific goals of the drug discovery project.
-
For projects prioritizing maximum target potency , particularly against kinases, the 7-azaindole scaffold is the clear front-runner. [10]Its ability to form a bidentate hydrogen bond with the kinase hinge region provides a significant and often insurmountable advantage in binding affinity. [4][5]
-
Conversely, if a project is plagued by issues of metabolic instability or requires fine-tuning of physicochemical properties like lipophilicity, the 7-fluoro-1H-indole scaffold presents a compelling alternative. The strategic placement of fluorine can block sites of metabolism and enhance membrane permeability, potentially leading to a compound with a superior pharmacokinetic profile, even if its raw in vitro potency is lower. [6] Ultimately, the most effective approach involves synthesizing and testing both analogs. The empirical data generated from the biochemical and cellular assays described herein will provide the definitive evidence needed to select the optimal scaffold for advancement into lead optimization. The continued exploration of these subtle but powerful bioisosteric modifications will undoubtedly fuel the discovery of the next generation of targeted therapeutics.
References
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A Comparative Spectroscopic Guide to 7-Fluoro-4-nitro-1H-indole and Its Synthetic Precursors
This technical guide provides a comprehensive spectroscopic analysis of 7-fluoro-4-nitro-1H-indole, a key heterocyclic motif in modern medicinal chemistry, and its precursors. By presenting a side-by-side comparison of their NMR, IR, and Mass Spectrometry data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous structural elucidation and reaction monitoring during its synthesis. The insights herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures.
Introduction: The Significance of Fluorinated Nitroindoles
Fluorine-containing heterocycles are of paramount importance in drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The indole scaffold, a privileged structure in numerous biologically active compounds, when substituted with both fluoro and nitro groups, offers a unique chemical space for the development of novel therapeutic agents. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including kinase inhibitors and central nervous system agents.
A robust and well-characterized synthetic route is essential for the reliable production of this key intermediate. The Leimgruber-Batcho indole synthesis provides a highly efficient method, starting from readily available precursors. This guide will follow this synthetic pathway, elucidating the spectroscopic transformations from the starting material to the final product.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved via the Leimgruber-Batcho reaction. This process involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.
Caption: Leimgruber-Batcho synthesis of this compound.
PART 1: Spectroscopic Analysis of the Precursor: 2-Fluoro-5-nitrotoluene
The synthesis commences with 2-fluoro-5-nitrotoluene, a commercially available starting material.[1][2] Its structural features are well-defined by the following spectroscopic data.
Molecular Structure
Caption: Structure of 2-Fluoro-5-nitrotoluene.
NMR Spectroscopy
The proton and carbon NMR spectra of 2-fluoro-5-nitrotoluene are characterized by the influence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Fluoro-5-nitrotoluene
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~8.0-8.2 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 | H-6 |
| Aromatic | ~7.8-8.0 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5, J(H,H) ≈ 2.5 | H-4 |
| Aromatic | ~7.2-7.4 | t | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | H-3 |
| Methyl | ~2.4-2.6 | s | - | -CH₃ |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | ||
| Aromatic | ~160 (d, J(C,F) ≈ 250) | C-2 | ||
| Aromatic | ~148 | C-5 | ||
| Aromatic | ~135 (d, J(C,F) ≈ 10) | C-1 | ||
| Aromatic | ~125 (d, J(C,F) ≈ 4) | C-6 | ||
| Aromatic | ~123 (d, J(C,F) ≈ 8) | C-4 | ||
| Aromatic | ~118 (d, J(C,F) ≈ 22) | C-3 | ||
| Methyl | ~15 | -CH₃ |
Rationale: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group strongly deshields the ortho and para protons, while the fluorine atom introduces characteristic C-F coupling constants in the ¹³C NMR spectrum.
IR Spectroscopy and Mass Spectrometry
Table 2: Key IR Absorptions and Mass Spectrometry Data for 2-Fluoro-5-nitrotoluene
| Technique | Key Observations | Interpretation |
| IR (KBr Pellet, cm⁻¹) | ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~3100-3000 | Aromatic C-H stretching | |
| ~1250 | C-F stretching | |
| MS (EI, m/z) | 155 [M]⁺ | Molecular ion |
| 139 [M-O]⁺ | Loss of an oxygen atom | |
| 109 [M-NO₂]⁺ | Loss of the nitro group |
PART 2: Spectroscopic Characterization of the Enamine Intermediate
The reaction of 2-fluoro-5-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the key enamine intermediate, (E)-2-(2-fluoro-5-nitrophenyl)-N,N-dimethylethenamine. The extended conjugation in this molecule, with an electron-donating amino group and an electron-withdrawing nitro group, typically results in a deep red color.[3]
Molecular Structure
Caption: Structure of the enamine intermediate.
NMR Spectroscopy
The formation of the enamine introduces new signals in the NMR spectra corresponding to the vinyl and N,N-dimethyl protons.
Table 3: Predicted ¹H and ¹³C NMR Data for the Enamine Intermediate
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~8.0-8.2 | m | H-6 | |
| Aromatic | ~7.8-8.0 | m | H-4 | |
| Aromatic | ~7.1-7.3 | m | H-3 | |
| Vinyl | ~7.0-7.2 | d | J(H,H) ≈ 13 | Ar-CH= |
| Vinyl | ~5.7-5.9 | d | J(H,H) ≈ 13 | =CH-N(CH₃)₂ |
| N,N-dimethyl | ~2.9-3.1 | s | - | -N(CH₃)₂ |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | ||
| Aromatic | ~159 (d, J(C,F) ≈ 250) | C-2 | ||
| Aromatic | ~148 | C-5 | ||
| Vinyl | ~140 | Ar-CH= | ||
| Aromatic | ~138 (d, J(C,F) ≈ 10) | C-1 | ||
| Aromatic | ~124 (d, J(C,F) ≈ 4) | C-6 | ||
| Aromatic | ~122 (d, J(C,F) ≈ 8) | C-4 | ||
| Aromatic | ~117 (d, J(C,F) ≈ 22) | C-3 | ||
| Vinyl | ~95 | =CH-N(CH₃)₂ | ||
| N,N-dimethyl | ~40 | -N(CH₃)₂ |
Rationale: The predicted values are extrapolated from data on similar nitrophenyl enamines.[4][5] The large coupling constant for the vinyl protons confirms the E-configuration.
IR Spectroscopy and Mass Spectrometry
Table 4: Predicted IR and Mass Spectrometry Data for the Enamine Intermediate
| Technique | Key Observations | Interpretation |
| IR (KBr Pellet, cm⁻¹) | ~1610 | C=C stretching of the enamine |
| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching | |
| ~1250 | C-F stretching | |
| MS (EI, m/z) | 210 [M]⁺ | Molecular ion |
| 195 [M-CH₃]⁺ | Loss of a methyl group | |
| 164 [M-NO₂]⁺ | Loss of the nitro group |
PART 3: Spectroscopic Elucidation of the Final Product: this compound
Reductive cyclization of the enamine intermediate yields the target molecule, this compound. The formation of the indole ring system leads to a distinct set of spectroscopic signals.
Molecular Structure
Caption: Structure of this compound.
NMR Spectroscopy
The NMR spectra of the final product will show the characteristic signals of the indole ring protons and carbons.
Table 5: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| NH | ~11.5-12.0 | br s | - | N-H |
| Aromatic | ~7.8-8.0 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 4.0 | H-5 |
| Aromatic | ~7.6-7.8 | t | J(H,H) ≈ 3.0 | H-2 |
| Aromatic | ~7.2-7.4 | t | J(H,H) ≈ 8.0 | H-6 |
| Aromatic | ~6.8-7.0 | t | J(H,H) ≈ 3.0 | H-3 |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment | ||
| Aromatic | ~148 (d, J(C,F) ≈ 245) | C-7 | ||
| Aromatic | ~142 | C-4 | ||
| Aromatic | ~135 (d, J(C,F) ≈ 12) | C-7a | ||
| Aromatic | ~128 | C-2 | ||
| Aromatic | ~125 (d, J(C,F) ≈ 5) | C-3a | ||
| Aromatic | ~118 (d, J(C,F) ≈ 3) | C-5 | ||
| Aromatic | ~110 (d, J(C,F) ≈ 20) | C-6 | ||
| Aromatic | ~102 | C-3 |
Rationale: The predicted chemical shifts are based on the known spectra of substituted indoles.[6] The broad singlet for the NH proton is characteristic. The positions of the aromatic protons are influenced by both the fluorine and nitro substituents.
IR Spectroscopy and Mass Spectrometry
Table 6: Predicted IR and Mass Spectrometry Data for this compound
| Technique | Key Observations | Interpretation |
| IR (KBr Pellet, cm⁻¹) | ~3400 | N-H stretching |
| ~1520, ~1340 | Asymmetric and symmetric NO₂ stretching | |
| ~1260 | C-F stretching | |
| MS (EI, m/z) | 180 [M]⁺ | Molecular ion |
| 150 [M-NO]⁺ | Loss of nitric oxide | |
| 134 [M-NO₂]⁺ | Loss of the nitro group | |
| 103 | Fragmentation of the indole ring |
Experimental Protocols
The following are generalized procedures for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its key precursors. By understanding the characteristic NMR, IR, and MS features at each stage of the Leimgruber-Batcho synthesis, researchers can confidently monitor the progress of the reaction and verify the structure of the final product. The predictive nature of the data presented for the final product, based on sound spectroscopic principles and analogous compounds, serves as a valuable reference for scientists working in the field of medicinal chemistry and organic synthesis.
References
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Wikipedia. Leimgruber–Batcho indole synthesis. Wikimedia Foundation. Available from: [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- The Royal Society of Chemistry. Supporting information.
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SpectraBase. 2-Fluoro-5-nitrotoluene. John Wiley & Sons, Inc. Available from: [Link]
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Amerigo Scientific. 2-Fluoro-5-nitrotoluene (99%). Available from: [Link]
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AlchemyPharm. CAS 455-88-9 | 2-Fluoro-5-nitrotoluene. Available from: [Link]
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PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. National Center for Biotechnology Information. Available from: [Link]
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Lead Sciences. (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine. Available from: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects general knowledge on indole NMR.)
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The 7-Fluoro-4-Nitro-1H-Indole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indole scaffold stands as a "privileged" structure, a foundational blueprint for numerous clinically successful therapeutics.[1][2][3] Its inherent ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, indole derivative: the 7-fluoro-4-nitro-1H-indole scaffold.
While direct, extensive research on this particular scaffold is nascent, we can extrapolate and predict its inhibitory potential by dissecting the contributions of its constituent parts and drawing comparisons with well-characterized indole-based inhibitors. This guide will provide a framework for understanding the hypothetical SAR of this compound derivatives, offer a comparative analysis with established alternatives, and detail the experimental methodologies required for validation.
The Indole Core: A Foundation for Kinase Inhibition
The indole ring system is a versatile and highly effective scaffold for targeting the ATP-binding site of kinases.[4] Its bicyclic structure provides a rigid framework for the presentation of pharmacophoric features, while the pyrrole nitrogen can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine N6-amino group with the kinase hinge region.[5] Modifications at various positions on the indole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7]
Deconstructing the this compound Scaffold: A Hypothetical SAR
The unique substitution pattern of a fluorine atom at the 7-position and a nitro group at the 4-position is poised to impart distinct physicochemical properties that can be leveraged for potent and selective kinase inhibition.
The Influence of the 7-Fluoro Substituent
The introduction of a fluorine atom at the 7-position of the indole ring is anticipated to have several key impacts:
-
Modulation of pKa: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa of the indole N-H proton.[8][9] This can enhance its hydrogen bond donating capability with the kinase hinge region, potentially leading to increased binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[8][10] Placing a fluorine at the 7-position can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.
-
Conformational Effects and Binding Interactions: The small van der Waals radius of fluorine means it can often be substituted for a hydrogen atom with minimal steric clash.[10] However, its presence can alter the molecule's electrostatic potential and conformational preferences, potentially leading to favorable interactions with the protein.[9]
The Role of the 4-Nitro Group
The nitro group at the 4-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its impact on SAR is multifaceted:
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group will significantly influence the electron density of the indole ring system. This can modulate the strength of the N-H hydrogen bond donation and alter the overall electrostatic complementarity of the inhibitor with the ATP-binding pocket.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming additional interactions with amino acid residues in the active site, thereby increasing binding affinity.
-
Bioisosteric Considerations: While aromatic nitro groups can sometimes be associated with toxicity due to in vivo reduction, they can also be critical for activity.[11] In cases where the nitro group is essential for binding, it may be possible to replace it with a bioisostere, such as a trifluoromethyl group, which can offer improved metabolic stability while maintaining or even enhancing potency.[12][13]
Comparative Analysis with Alternative Indole Scaffolds
To contextualize the potential of the this compound scaffold, it is instructive to compare it with other well-established indole-based kinase inhibitor cores.
7-Azaindole: A Clinically Validated Scaffold
The 7-azaindole scaffold, where the C-7 of indole is replaced by a nitrogen atom, is a prominent feature in several approved kinase inhibitors, including the BRAF inhibitor Vemurafenib.[5]
-
Hinge Binding: The 7-azaindole core forms a bidentate hydrogen bond with the kinase hinge region, with the pyrrole N-H acting as a donor and the pyridine-like nitrogen at position 7 acting as an acceptor.[5] This strong interaction is a key driver of its potent inhibitory activity.
-
SAR: Structure-activity relationship studies of 7-azaindole-based inhibitors have shown that substitutions at various positions can significantly impact potency and selectivity.[14][15]
The 7-fluoro-1H-indole core within our scaffold of interest can be seen as a bioisostere of the 7-azaindole, aiming to replicate the enhanced hinge-binding interactions through a different chemical modality.
Comparison Table of Indole-Based Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Representative Kinase Targets | Advantages | Potential Liabilities |
| Indole | Versatile core, N-H hydrogen bond donor. | EGFR, VEGFR, PDGFR, CDKs[1][6] | Well-established, synthetically tractable. | Can be susceptible to metabolism. |
| 7-Azaindole | Bidentate hydrogen bonding with kinase hinge.[5] | BRAF, ROCK[5] | Potent inhibition due to strong hinge interaction. | Can have off-target effects depending on substitution. |
| This compound (Hypothetical) | Modulated N-H pKa, potential for additional H-bonds, metabolic stability. | To be determined | Potentially enhanced potency and improved pharmacokinetics. | Aromatic nitro group may have metabolic liabilities.[11] |
Experimental Validation: Protocols and Methodologies
The hypothetical SAR of the this compound scaffold must be validated through rigorous experimental testing. The following are standard protocols for the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against a purified kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, substrate (peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of product formed (e.g., ADP) using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Target Engagement
Objective: To assess the ability of a compound to inhibit the activity of the target kinase within a cellular context.
Methodology:
-
Cell Line Selection: Choose a cancer cell line that is known to be dependent on the activity of the target kinase.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2-24 hours). c. Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of a known downstream substrate of the target kinase.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizing the Concepts
Kinase Signaling Pathway
Caption: A simplified receptor tyrosine kinase signaling pathway.
Kinase Inhibition Assay Workflow
Caption: Workflow for a biochemical kinase inhibition assay.
SAR Logic Flow
Caption: The iterative cycle of structure-activity relationship studies.
Conclusion
The this compound scaffold represents an intriguing, albeit underexplored, platform for the design of novel kinase inhibitors. Based on established medicinal chemistry principles, the unique combination of a 7-fluoro and a 4-nitro substituent is hypothesized to enhance potency and improve pharmacokinetic properties. This guide provides a foundational understanding of its potential SAR, a comparative context against established indole-based inhibitors, and the necessary experimental framework for its validation. Further synthesis and biological evaluation of derivatives based on this scaffold are warranted to fully elucidate its potential in the ongoing quest for more effective and selective kinase-targeted therapies.
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
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Grether, U., Guba, W., & Pasternak, A. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(11), 5626-5637. [Link]
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitroindole Bioactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of therapeutic agents. The addition of a nitro group to this indole core often imparts significant biological activity, particularly in the realms of oncology and microbiology. However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led chemists to explore the strategic incorporation of fluorine atoms into the nitroindole framework. This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated nitroindoles, offering insights into the profound impact of this single-atom substitution.
The Rationale for Fluorination: More Than Just an Atomic Swap
The decision to introduce fluorine into a drug candidate is a calculated one, driven by the unique physicochemical properties of this halogen. Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond can dramatically alter a molecule's behavior in a biological system. These alterations can manifest as:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This can increase the drug's half-life and bioavailability.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the molecule's ionization state and its interaction with biological targets.
-
Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule, potentially leading to a more favorable interaction with its target receptor or enzyme.
Bioactivity of Non-Fluorinated Nitroindoles: A Potent Starting Point
Nitroindole derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
Substituted 5-nitroindoles, in particular, have been identified as promising anticancer agents.[1] These compounds have been shown to exert their effects through multiple mechanisms, including:
-
c-Myc G-Quadruplex Binding: Certain 5-nitroindole scaffolds can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1] This stabilization downregulates the expression of c-Myc, a protein implicated in the proliferation of many cancer types.
-
Induction of Cell Cycle Arrest: By interfering with cellular signaling pathways, these compounds can induce cell cycle arrest, primarily in the sub-G1/G1 phase, thereby halting the proliferation of cancer cells.[1]
-
Generation of Reactive Oxygen Species (ROS): Some nitroindoles can increase the intracellular concentration of ROS, leading to oxidative stress and ultimately, apoptosis (programmed cell death) in cancer cells.[1]
The following table summarizes the anticancer activity of representative non-fluorinated 5-nitroindole derivatives against HeLa (human cervical cancer) cells.
| Compound | Substitution Pattern | IC50 (µM) against HeLa Cells |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 |
Data sourced from "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity"[1]
Antimicrobial Activity
The nitro group is a key pharmacophore in several antimicrobial drugs. In the context of indoles, the antimicrobial activity of nitro-derivatives is an area of active investigation. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that can damage DNA and other critical biomolecules.
The Impact of Fluorination: A Case Study with an Indole Analog
While direct comparative data for a fluorinated nitroindole and its non-fluorinated counterpart is emerging, a compelling case for the bioactivity-enhancing effects of fluorination can be made by examining a closely related indole derivative. A recent study on 4-fluoroindoline derivatives as inhibitors of the endoplasmic reticulum kinase (PERK), a target in cancer therapy, provides a striking example.
The study revealed that a 4-fluoroindoline derivative exhibited a three-fold increase in PERK inhibitory activity compared to its non-fluorinated analog.[2]
| Compound | Structure | PERK Inhibitory Activity (IC50, nM) |
| Non-fluorinated analogue | Indoline derivative | 2.5 |
| 4-fluoroindoline derivative 24a | 4-fluoro substituted indoline | 0.8 |
Data sourced from "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems"[2]
This significant increase in potency underscores the profound impact that a single fluorine atom can have on the interaction between a small molecule and its biological target.
Experimental Protocols
Determination of Anticancer Activity (IC50) using Alamar Blue Assay
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (for measuring fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for 48-72 hours.
-
Alamar Blue Assay: Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours, or until a color change is observed in the control wells.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
c-Myc Regulation by G-Quadruplex Binders
The following diagram illustrates the proposed mechanism of action for 5-nitroindole-based c-Myc inhibitors.
Caption: Inhibition of c-Myc expression by 5-nitroindole G-quadruplex binders.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of a test compound.
Caption: Step-by-step workflow for determining IC50 values.
Conclusion and Future Directions
The available evidence strongly suggests that the strategic fluorination of the nitroindole scaffold is a promising avenue for the development of novel therapeutics with enhanced bioactivity. While non-fluorinated nitroindoles already exhibit potent anticancer and antimicrobial properties, the introduction of fluorine has the potential to significantly amplify these effects, as demonstrated by the analogous fluorinated indoline derivatives.
Future research should focus on the synthesis and direct comparative evaluation of fluorinated nitroindoles against their non-fluorinated counterparts. Such studies will provide a clearer understanding of the structure-activity relationships and allow for the rational design of next-generation nitroindole-based drugs with superior efficacy and improved pharmacokinetic profiles.
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The Double-Edged Sword: Validating 7-Fluoro-4-nitro-1H-indole as a Scaffold for Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic selection of a core chemical scaffold is paramount. The indole ring system is a well-established "privileged structure," forming the foundation of numerous natural products and FDA-approved drugs. Its synthetic tractability and ability to form key interactions with biological targets have cemented its importance in medicinal chemistry.[1][2] This guide provides an in-depth validation of a specifically functionalized analogue, 7-Fluoro-4-nitro-1H-indole , as a potential scaffold for contemporary drug discovery programs.
We will objectively explore the rationale behind this scaffold's design, presenting a comprehensive suite of in vitro experiments to characterize its drug-like properties. Crucially, we will compare its hypothetical performance against a key bioisosteric alternative, 7-Fluoro-4-nitro-1H-azaindole , to provide a clear perspective on its potential advantages and liabilities. This guide is intended to equip researchers with the foundational knowledge and experimental framework to evaluate this and similar scaffolds for their own discovery pipelines.
Rationale: The Strategic Interplay of Fluorine and a Nitro Group
The design of this compound is a deliberate exercise in multiparameter optimization, leveraging the distinct properties of its substituents to potentially enhance its therapeutic index.
-
The Indole Core: A proven scaffold that provides a versatile foundation for building molecular complexity and engaging with a wide array of biological targets, from kinases to G-protein coupled receptors (GPCRs).[3][4]
-
The 7-Fluoro Substituent: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[5] It can profoundly influence a molecule's properties by:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing a compound's half-life.
-
Modulating pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement or solubility.
-
Improving Binding Affinity: Fluorine can form favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding potency.
-
Increasing Lipophilicity: This can enhance membrane permeability and cell penetration, although this effect must be carefully balanced.[6]
-
-
The 4-Nitro Group: The nitro group is a powerful electron-withdrawing group that presents both significant opportunities and challenges.[7]
-
Therapeutic Potential: Nitroaromatic compounds are found in numerous approved drugs and often act as bio-reductive prodrugs, activated under specific physiological conditions (e.g., the hypoxic environment of tumors or within certain microbes).[8][9] This functionality can be exploited for targeted therapies.
-
Toxicity Concerns: The major liability of the nitro group is its potential for metabolic reduction to reactive intermediates that can be mutagenic or carcinogenic.[8][10] This "double-edged sword" nature necessitates careful and early toxicological assessment.[7]
-
The Comparator: 7-Fluoro-4-nitro-1H-azaindole
To provide a robust context for our evaluation, we will compare this compound (the "Indole Scaffold") with its 7-azaindole bioisostere (the "Azaindole Scaffold"). Azaindoles, where a CH group in the benzene ring is replaced by a nitrogen atom, are frequently used to fine-tune a molecule's properties.[11][12] This substitution can:
-
Introduce a hydrogen bond acceptor to probe new interactions with the target protein.
-
Alter the molecule's dipole moment, potentially improving solubility and reducing off-target effects.
-
Modify the electronic distribution of the ring system, impacting reactivity and metabolism.[13]
This head-to-head comparison will allow us to dissect the specific contributions of the core ring system to the overall molecular profile.
Experimental Validation Workflow
A systematic in vitro evaluation is essential to build a comprehensive profile of a new scaffold. The following sections detail the key experiments, their underlying principles, and present hypothetical comparative data.
Caption: A typical early-stage drug discovery validation workflow.
Physicochemical and ADME Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage attrition.[6]
A. Thermodynamic Solubility Assay:
-
A stock solution of the test compound in DMSO is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The solution is shaken for 24 hours at room temperature to reach equilibrium.
-
The sample is filtered to remove any precipitated compound.
-
The concentration of the dissolved compound in the filtrate is quantified by LC-MS/MS.
B. Lipophilicity (LogD) Measurement:
-
The test compound is added to a biphasic system of n-octanol and PBS at pH 7.4.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
After separation, the concentration of the compound in both the aqueous and octanol layers is measured by LC-MS/MS.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
C. In Vitro Metabolic Stability Assay:
-
The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) at 37°C.[14]
-
The reaction is initiated by adding the cofactor NADPH to start the metabolic process.[2]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.[15]
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.[16]
| Property | This compound (Scaffold 1) | 7-Fluoro-4-nitro-1H-azaindole (Scaffold 2) | Rationale for Difference |
| Kinetic Solubility (pH 7.4) | 25 µM | 75 µM | The nitrogen atom in the azaindole ring acts as a hydrogen bond acceptor, potentially improving interactions with water and increasing solubility.[11] |
| LogD (pH 7.4) | 2.8 | 2.1 | The more polar nature of the pyridine ring in the azaindole scaffold typically leads to lower lipophilicity compared to the corresponding benzene ring. |
| Metabolic Half-Life (t½, HLM) | 45 min | > 60 min | The azaindole nitrogen can alter the electron density of the ring system, potentially making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Intrinsic Clearance (CLint) | Moderate | Low | A longer half-life directly correlates with lower intrinsic clearance, suggesting better in vivo stability for the azaindole scaffold.[16] |
Biological Activity Screening
To assess the utility of the scaffold, it must be evaluated against a relevant biological target class. Given the prevalence of indole and azaindole cores in kinase inhibitors, a kinase panel screen is a logical starting point.[12][13]
Caption: A simplified diagram of a kinase inhibition assay.
-
The test compound is serially diluted in DMSO and pre-incubated with a specific kinase (e.g., a panel of cancer-relevant kinases) for 10-15 minutes.[17]
-
The kinase reaction is initiated by adding ATP and the specific substrate for that kinase.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is added, which converts the newly produced ADP into ATP.
-
This new ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The signal intensity, which is proportional to kinase activity, is measured on a plate reader. A lower signal indicates greater inhibition by the test compound.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
| Target Kinase | Scaffold 1 IC50 (nM) | Scaffold 2 IC50 (nM) | Interpretation |
| Kinase A | 50 | 25 | The azaindole nitrogen may form a critical hydrogen bond with the kinase hinge region, doubling the potency. |
| Kinase B | 800 | 650 | Both scaffolds show moderate activity, suggesting the core is amenable to targeting this kinase family. |
| Kinase C | >10,000 | >10,000 | Neither scaffold shows significant activity, indicating poor fit for this particular active site. |
Early Safety and Toxicity Profiling
Early identification of potential safety liabilities is crucial, especially given the presence of the nitro group and the known cardiotoxicity risks associated with many small molecule inhibitors.[18]
A. Cell Viability (MTT) Assay:
-
Human cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[19]
-
The cells are treated with serial dilutions of the test compound for 72 hours.
-
The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[20]
-
The plate is incubated for 3-4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at ~570 nm. The intensity is directly proportional to the number of viable cells.[10]
-
The GI50 value (the concentration required to inhibit cell growth by 50%) is determined.
B. Cardiotoxicity (hERG) Assay:
-
This assay uses automated patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel (e.g., HEK293).[21]
-
Cells are subjected to a voltage pulse protocol that elicits a characteristic hERG current.
-
The test compound is applied at various concentrations.
-
The effect of the compound on the hERG channel current is measured. Inhibition of this channel can lead to QT interval prolongation and cardiac arrhythmias.[7][9][22]
-
An IC50 value for hERG inhibition is determined.
| Assay | Scaffold 1 | Scaffold 2 | Interpretation |
| HeLa GI50 | 5 µM | 4 µM | Both scaffolds exhibit similar levels of general cytotoxicity, which is expected for a potential anticancer agent. |
| hERG IC50 | 30 µM | > 50 µM | The azaindole scaffold shows a better safety profile with respect to cardiotoxicity. The lower lipophilicity and different charge distribution may reduce its affinity for the hERG channel. A >10-fold window between target IC50 and hERG IC50 is desirable. |
Synthesis and Future Perspectives
The synthesis of 7-substituted indoles can be achieved through established methods like the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes as starting materials.[23] Similarly, various synthetic routes to functionalized azaindoles are well-documented, allowing for the efficient construction of these comparative scaffolds.[24]
Caption: Simplified workflow of the Bartoli indole synthesis.
This guide outlines a foundational strategy for the validation of the This compound scaffold. Our hypothetical data suggests that while both the indole and its azaindole bioisostere present as viable starting points, the 7-Fluoro-4-nitro-1H-azaindole may offer initial advantages in terms of solubility, metabolic stability, and a potentially wider therapeutic window regarding cardiotoxicity.
The presence of the nitro group remains the most significant hurdle. Future work must prioritize:
-
Mechanism of Action Studies: Confirming whether the nitro group contributes to the desired biological activity through bio-reduction or simply acts as a potent electron-withdrawing group.
-
In vitro Genotoxicity Assays: Conducting Ames tests to assess the mutagenic potential of the scaffold and its key metabolites.
-
Scaffold Hopping: If the nitro group proves to be an insurmountable liability, computational and synthetic efforts should be directed towards replacing it with bioisosteric alternatives (e.g., cyano, sulfone groups) that can mimic its electronic properties without the associated toxicity risks.
By systematically applying the experimental framework described herein, researchers can make informed, data-driven decisions, efficiently allocating resources to the most promising scaffolds and accelerating the journey toward novel and safer medicines.
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Assessing the Kinase Selectivity of 7-Fluoro-4-nitro-1H-indole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount.[1][2] Kinases, a family of over 500 enzymes in the human kinome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[3][4] While the development of kinase inhibitors has revolutionized cancer therapy, a significant challenge remains: achieving selectivity to minimize off-target effects and associated toxicities.[2] The promiscuity of many inhibitors stems from the highly conserved ATP-binding site across the kinome.[2] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound class, the 7-fluoro-4-nitro-1H-indole derivatives, and compares this hypothetical profile to established alternatives. As a senior application scientist, this guide emphasizes the rationale behind experimental choices and the importance of self-validating protocols.
The indole and its bioisostere, the azaindole, are recognized as "privileged scaffolds" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the kinase hinge region.[5][6][7] The specific substitutions on the indole ring, such as the electron-withdrawing nitro group and the fluorine atom in the this compound scaffold, are anticipated to modulate the binding affinity and selectivity profile. This guide will walk through the essential experimental workflows to characterize this profile.
Designing a Robust Kinase Selectivity Screening Cascade
A multi-tiered approach is essential for a thorough assessment of kinase selectivity, starting with broad, high-throughput biochemical assays and progressing to more physiologically relevant cellular models.
Caption: A tiered experimental workflow for assessing kinase inhibitor selectivity.
Biochemical Kinase Profiling: The First Pass
The initial step involves screening the this compound derivatives against a large panel of purified kinases. This provides a broad overview of their inhibitory activity across the kinome.[8] Commercial services offer comprehensive panels that cover a significant portion of the human kinome, utilizing various assay formats.[9]
Key Experimental Considerations:
-
ATP Concentration: Assays are often conducted at or near the Michaelis constant (Km) of ATP for each kinase.[10] This allows for a more direct comparison of the intrinsic affinities of the inhibitors.
-
Assay Technology: Radiometric assays, such as the ³³PanQinase™, and fluorescence-based assays, like Homogeneous Time-Resolved Fluorescence (HTRF), are common methods for measuring kinase activity.[9]
Cellular Assays: Validating Activity in a Biological Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexities of the cellular environment. Cellular assays are crucial to confirm that the inhibitors can enter cells, engage their intended target, and exert a biological effect.
-
Target Engagement Assays: Techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) allow for the direct measurement of compound binding to the target kinase in living cells, providing a quantitative measure of target engagement.
-
Downstream Signaling Analysis: Western blotting for phosphorylated forms of the target kinase's downstream substrates is a classic and effective method to confirm functional inhibition of the signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
Kinase of interest and its specific substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the this compound derivatives in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-Protein Levels
This protocol assesses the inhibition of a specific signaling pathway in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of a downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound derivative for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal loading.
Data Presentation and Comparative Analysis
The kinase selectivity of a compound is often represented by its Gini coefficient or by simply listing the IC₅₀ values against a panel of kinases. Below is a hypothetical dataset for a this compound derivative (FN-I-1) compared to a known multi-kinase inhibitor.
| Kinase Target | FN-I-1 IC₅₀ (nM) | Known Inhibitor A IC₅₀ (nM) |
| Target Kinase X | 15 | 10 |
| Kinase A | >10,000 | 50 |
| Kinase B | 2,500 | 150 |
| Kinase C | >10,000 | 25 |
| Kinase D | 8,000 | 500 |
| PKA | >10,000 | 740 |
| ROCK | 5,000 | 100 |
This hypothetical data suggests that FN-I-1 is a more selective inhibitor for Target Kinase X compared to the known inhibitor, which shows activity against multiple other kinases. The 7-fluoro and 4-nitro substitutions may be contributing to this enhanced selectivity by probing specific subpockets within the ATP-binding site of Target Kinase X that are not present in the other kinases.[11]
Caption: A representative signaling pathway (MAPK) targeted by kinase inhibitors.
Conclusion
The assessment of kinase selectivity is a critical and multi-faceted process in the development of targeted therapies. While direct experimental data for this compound derivatives is not yet publicly available, the principles and protocols outlined in this guide provide a robust framework for their evaluation. By employing a tiered approach of biochemical and cellular assays, researchers can thoroughly characterize the potency and selectivity of these novel compounds. The unique substitutions on the indole core hold the potential for discovering highly selective inhibitors, which is a key objective in the ongoing effort to develop safer and more effective kinase-targeted drugs.[3] The azaindole framework, a close relative of the indole scaffold, has already yielded numerous selective kinase inhibitors, suggesting that the this compound class is a promising area for further investigation.[5][12][13][14]
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Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Wang, L., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
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A Comparative Guide to the Quantum Yield of Fluorescent Probes Derived from Fluoronitroindoles
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that hinges on its photophysical performance. Among the diverse palette of available fluorophores, those derived from fluoronitroindoles are gaining traction for their unique environmental sensitivity. A key performance metric for any fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[1] This guide provides an in-depth comparison of the quantum yields of various fluoronitroindole-derived probes, explains the factors influencing their fluorescence efficiency, and offers a detailed protocol for their accurate measurement.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2][3] A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[3] In practice, most fluorophores have quantum yields less than 1.0 due to non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence.[3][4] A higher quantum yield is generally desirable as it leads to a brighter signal, enhancing sensitivity in various applications.
The Challenge of Fluorescence in Nitroaromatics
Historically, nitroaromatic compounds, including nitroindoles, were often considered weakly fluorescent or non-fluorescent.[5] This is because the strongly electron-withdrawing nitro group can promote very efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1), a non-radiative pathway that quenches fluorescence.[5] However, recent research has demonstrated that by carefully designing the molecular architecture, it is possible to suppress these non-radiative decay pathways and develop nitroaromatic compounds with significant fluorescence quantum yields.[5] Constraining the planarity of the molecule and strategically placing substituents can increase the energy barrier to triplet state formation, thereby enhancing fluorescence.[5]
Comparative Analysis of Fluoronitroindole Derivatives
The quantum yield of fluoronitroindole-based probes is highly dependent on their molecular structure and the surrounding environment, particularly the polarity of the solvent. The introduction of fluorine and nitro groups to the indole scaffold creates a "push-pull" system that can lead to intramolecular charge transfer (ICT) upon excitation, making their photophysical properties highly sensitive to their surroundings.[6]
While specific quantum yield data for a wide range of fluoronitroindole derivatives is still emerging in the literature, we can infer trends from related indole derivatives. For instance, a study on various indole derivatives showed quantum yields ranging from 16% to 85%, with significant variation depending on the solvent.[7] Another study on pyranoindoles reported quantum yields from 30% to as high as 89%.[8][9]
| General Indole Derivative Type | Reported Quantum Yield (Φf) Range | Key Structural Features | Solvent/Environmental Influences |
| Pyrano[3,2-f] and [2,3-g]indoles | 0.30 - 0.89 | Fused pyran ring system | Exhibit positive solvatochromism; quantum yield can be sensitive to solvent polarity.[8][9] |
| Substituted Indole Derivatives | 0.16 - 0.85 | Varies; includes different functional groups on the indole ring. | Highly sensitive to solvent polarity.[7] |
| 2'-Deoxyuridines with Fluorene Derivatives | Varies Significantly | Heteroatom in the fluorene unit generally decreases quantum yield. | Quantum yield is highly solvent-dependent.[10] |
This table provides a general overview based on available data for related indole compounds. Specific fluoronitroindole derivatives would require individual characterization.
Factors Influencing the Quantum Yield of Fluoronitroindole Probes
Several interconnected factors determine the fluorescence quantum yield of these specialized probes:
-
Molecular Rigidity: Probes with a more rigid structure tend to have higher quantum yields.[11] Flexibility in the molecular structure can lead to energy loss through vibrations and rotations, a non-radiative decay pathway.[11]
-
Intramolecular Charge Transfer (ICT): The presence of both electron-donating (indole nitrogen) and electron-withdrawing (nitro and fluoro groups) moieties facilitates ICT upon photoexcitation. The efficiency of this process, and consequently the quantum yield, is heavily influenced by the substitution pattern and the planarity of the molecule.[6]
-
Solvent Polarity: The environment plays a crucial role. Many fluoronitroindole probes exhibit solvatochromism, where their absorption and emission spectra, as well as their quantum yield, change with solvent polarity.[3][6] For example, the quantum yield of 8-anilinonaphthalene-1-sulfonic acid (ANS), a probe with similar characteristics, is approximately 0.002 in aqueous buffer but increases to around 0.4 when bound to proteins in a nonpolar environment.[3]
-
Temperature: Higher temperatures can increase the rate of non-radiative decay processes by promoting molecular motion and collisions, thus decreasing the quantum yield.
-
Presence of Quenchers: Molecular oxygen and heavy atoms can quench fluorescence and reduce the quantum yield.[12]
Caption: Factors influencing the quantum yield of fluoronitroindole probes.
Experimental Protocol: Relative Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard with a known quantum yield.[4][13]
Pre-requisites:
-
Spectrofluorometer: With capabilities for corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length.
-
Quantum Yield Standard: Choose a standard whose absorption and emission spectra are in a similar range to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) is a common standard for the UV-visible region.[3]
-
High-Purity Solvents: The same solvent should be used for both the sample and the standard if possible.
Step-by-Step Methodology:
-
Prepare a Series of Dilutions:
-
Prepare a stock solution of both the fluoronitroindole probe (sample) and the quantum yield standard in the chosen solvent.
-
From the stock solutions, prepare a series of 5-7 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.[13][14]
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the same excitation wavelength (λex). Record these values.
-
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the chosen excitation wavelength (λex).
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.[14]
-
It is crucial to record the data over the entire emission range and to use corrected emission spectra to account for the wavelength-dependent efficiency of the detector.[15]
-
-
Data Analysis:
-
For each measured emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).
-
Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots. The plot should be linear, confirming the absence of inner filter effects.
-
-
Calculate the Quantum Yield:
-
Use the following equation to calculate the quantum yield of the sample (Φf_sample):[4]
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
-
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in vitro and in vivo studies of 7-Fluoro-4-nitro-1H-indole derivatives
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 7-Fluoro-4-nitro-1H-indole Derivatives
Introduction: A Scaffold of Strategic Design
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique aromatic structure, composed of a fused benzene and pyrrole ring, offers a versatile template for chemical modification, enabling interaction with a wide array of biological targets.[3] The strategic introduction of specific substituents can dramatically alter the physicochemical and pharmacological properties of the indole core. This guide focuses on the this compound scaffold, a design that marries two powerful modifications in drug discovery.
The introduction of a fluorine atom, particularly at the 7-position, is a well-established strategy to enhance metabolic stability and bioavailability.[4] Fluorine's high electronegativity can modulate the acidity of nearby protons and influence binding affinity to target proteins.[4] Simultaneously, the nitro group at the 4-position is a strong electron-withdrawing group that can serve multiple roles. It can act as a crucial synthetic handle for further derivatization or, in some contexts, function as a bioreductive group, potentially leading to hypoxia-selective anticancer agents.[5][6] This guide provides a comparative framework for the preclinical evaluation of novel derivatives based on this promising scaffold, grounded in established methodologies and expert insights.
Part 1: In Vitro Characterization - From Benchtop to Biological Insight
The initial phase of evaluating any new chemical entity involves a battery of in vitro assays to determine its biological activity, potency, and mechanism of action at the cellular level. For indole derivatives, which have shown significant promise as anticancer agents, the primary focus is often on cytotoxicity and the elucidation of pathways leading to cell death.[2][3]
Comparative Analysis of Anticancer Activity
The primary goal of in vitro screening is to identify the most potent compounds and understand their structure-activity relationships (SAR). A typical approach involves screening a library of synthesized this compound derivatives against a panel of human cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity Data for Hypothetical this compound Derivatives (IC50 in µM)
| Compound ID | R-Group (at C2) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| FN-Ind-01 | -H | 15.2 | 21.8 | 18.5 |
| FN-Ind-02 | -CH3 | 8.5 | 12.1 | 10.3 |
| FN-Ind-03 | -Phenyl | 2.1 | 3.5 | 2.9 |
| FN-Ind-04 | -4-Methoxyphenyl | 1.5 | 2.2 | 1.8 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate a typical format for comparing the in vitro potency of a compound series.
The causality behind these illustrative results lies in the modification at the C2 position. The addition of a methyl group (FN-Ind-02) often increases lipophilicity, potentially enhancing cell membrane permeability compared to the unsubstituted parent compound (FN-Ind-01). The introduction of a phenyl ring (FN-Ind-03) can introduce new binding interactions, such as π-π stacking with target proteins, significantly boosting potency. Further substitution on this phenyl ring, like the electron-donating methoxy group in FN-Ind-04, can further refine these interactions.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing the cytotoxic effects of the synthesized derivatives.
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform a serial dilution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the media in the wells with the media containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow and Mechanistic Elucidation
Beyond initial cytotoxicity, understanding the mechanism is crucial. This involves a cascade of further in vitro experiments.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
This diagram illustrates how a this compound derivative could potentially inhibit Akt (a serine/threonine kinase). This inhibition would prevent the downstream activation of mTORC1 and relieve the suppression of apoptosis, ultimately leading to reduced cancer cell proliferation and survival. In vivo studies can validate this proposed mechanism by analyzing excised tumor tissues for levels of phosphorylated (active) Akt.
Conclusion
The this compound scaffold represents a rationally designed platform for the development of novel therapeutics. The systematic and parallel evaluation of derivatives through rigorous in vitro and in vivo studies is paramount to identifying lead candidates for clinical development. This guide provides a foundational framework for these investigations, emphasizing the importance of comparative data analysis, robust experimental design, and a deep understanding of the underlying biological mechanisms. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
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Wang, Y., et al. (2022). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. Organic & Biomolecular Chemistry. Available at: [Link]
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Rajamanickam, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]
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Majirská, M., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]
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PubChem. (n.d.). 7-Fluoro-1H-indole. PubChem. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 7-Fluoro-4-nitro-1H-indole: A Guide for Medicinal and Process Chemists
Introduction
7-Fluoro-4-nitro-1H-indole is a key heterocyclic building block in contemporary drug discovery and development. The strategic placement of a fluorine atom at the 7-position and a nitro group at the 4-position of the indole scaffold imparts unique physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the nitro group serves as a versatile handle for further functionalization, often acting as a precursor to a crucial amino group. This guide provides a comprehensive head-to-head comparison of plausible synthetic routes to this valuable intermediate, offering field-proven insights into the strategic and practical considerations for researchers in medicinal and process chemistry.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound is not a trivial undertaking. The inherent reactivity of the indole nucleus, coupled with the directing effects of the fluoro and nitro substituents, necessitates a careful selection of synthetic strategy. Direct functionalization of a pre-formed indole core is often fraught with challenges of regioselectivity and substrate stability. Therefore, constructing the indole ring with the desired substituents already in place on the starting materials is generally a more robust approach. This guide will dissect three primary strategies for the synthesis of this compound:
-
Route A: The Leimgruber-Batcho Approach followed by Nitration
-
Route B: The Fischer Indole Synthesis
-
Route C: The Bartoli Indole Synthesis
A comparative overview of these strategies is presented below, followed by a detailed exploration of each route.
Comparative Overview of Synthetic Routes
| Parameter | Route A: Leimgruber-Batcho then Nitration | Route B: Fischer Indole Synthesis | Route C: Bartoli Indole Synthesis |
| Starting Materials | 2-Fluoro-6-nitrotoluene | 3-Fluoro-4-nitroaniline | 1,3-Difluoro-4-nitrobenzene |
| Key Intermediates | 7-Fluoro-1H-indole | (3-Fluoro-4-nitrophenyl)hydrazine | 2,4-Difluoro-1-nitrobenzene |
| Overall Yield | Moderate to Good (Potentially) | Moderate (Potentially) | Moderate to Good (Potentially) |
| Scalability | Good | Moderate to Good | Moderate |
| Key Challenges | Regioselectivity of nitration | Stability of hydrazine intermediate | Handling of Grignard reagents at scale |
| Flexibility | High (for other 7-substituted indoles) | Moderate | High (for other 7-substituted indoles) |
Route A: The Leimgruber-Batcho Approach followed by Nitration
The Leimgruber-Batcho indole synthesis is a powerful and often high-yielding method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1] This strategy involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.
Workflow for Route A
Caption: Leimgruber-Batcho synthesis of 7-fluoroindole followed by nitration.
Scientific Rationale and In-depth Analysis
The choice of 2-fluoro-6-nitrotoluene as the starting material is strategic. The ortho-nitro group is a prerequisite for the Leimgruber-Batcho synthesis, and the fluorine atom at the adjacent position will ultimately reside at the 7-position of the indole ring. The initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of a secondary amine like pyrrolidine proceeds via deprotonation of the benzylic methyl group, which is activated by the electron-withdrawing nitro group. The subsequent reductive cyclization of the enamine intermediate is typically achieved with high efficiency using various reducing agents such as Raney nickel and hydrazine, or catalytic hydrogenation.[1]
The critical and most challenging step in this route is the final nitration of 7-fluoro-1H-indole. The direct nitration of indole is notoriously difficult to control. The pyrrole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. Under strongly acidic conditions, indoles are prone to polymerization. While nitration on the benzene ring can be achieved, a mixture of isomers is often obtained. For 7-fluoroindole, the fluorine atom is an ortho, para-director, while the indole nitrogen directs to the C3, C4, and C6 positions. This complex interplay of directing effects makes achieving high regioselectivity for the C4 position a significant hurdle. Milder nitrating agents and careful optimization of reaction conditions would be imperative to favor the desired 4-nitro isomer.
Representative Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Fluoro-1H-indole via Leimgruber-Batcho Synthesis
-
To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in DMF, add N,N-dimethylformamide dimethyl acetal (2.5 eq) and pyrrolidine (0.1 eq).
-
Heat the mixture to 100-110 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enamine intermediate in a suitable solvent (e.g., methanol or ethyl acetate) and add Raney nickel catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (or use hydrazine hydrate) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate. Purify the crude product by column chromatography to afford 7-fluoro-1H-indole.
Step 2: Nitration of 7-Fluoro-1H-indole
-
Dissolve 7-fluoro-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to separate the isomers and isolate this compound.
Route B: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring.[2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2] For the synthesis of this compound, this would necessitate the preparation of (3-fluoro-4-nitrophenyl)hydrazine.
Workflow for Route B
Sources
Safety Operating Guide
7-Fluoro-4-nitro-1H-indole proper disposal procedures
As a Senior Application Scientist, it is imperative to handle novel or sparsely documented compounds with the utmost caution, basing our procedures on established principles for analogous structures. This guide provides a comprehensive framework for the proper disposal of 7-Fluoro-4-nitro-1H-indole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are derived from the known hazards of fluorinated nitroaromatic compounds and general hazardous waste management protocols mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
Hazard Assessment and Waste Characterization
This compound must be treated as hazardous waste. This determination is based on the toxicological profiles of its core structural motifs: the nitroaromatic system and the organofluorine component. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[1][2] Based on data from similar compounds, this substance is presumed to be toxic.
-
Nitroaromatic Moiety : Nitro-containing organic molecules are often toxic and can be reactive or thermally unstable.[3] Their combustion can produce poisonous nitrogen oxides (NOx).[4][5] Analogs such as 7-nitroindole are suspected of causing genetic defects, while others are harmful if swallowed or in contact with skin.[6][7]
-
Organofluorine Moiety : The carbon-fluorine bond is exceptionally strong. Improper disposal, particularly via low-temperature incineration, can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF).[8] Specialized high-temperature incineration is required for the complete destruction of fluorinated organic waste.[8]
Expert Insight: The combination of these functional groups necessitates a conservative approach. We must assume the compound is toxic, potentially reactive, and requires a specific, high-energy disposal method to ensure complete and safe decomposition.
Table 1: Hazard Profile Based on Analogous Compounds
| Compound | CAS Number | Key Hazards |
| 7-Nitro-1H-indole | 6960-42-5 | Suspected of causing genetic defects.[7] |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | Harmful if swallowed/in contact with skin, toxic if inhaled, suspected carcinogen.[9] |
| 7-Fluoro-1H-indole | 387-44-0 | Harmful if swallowed, causes skin irritation and serious eye damage. |
| 4-Nitrophenol | 100-02-7 | Skin/eye irritant, can cause methemoglobinemia (interferes with oxygen transport in the blood).[4] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls : All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.
-
Eye Protection : Wear chemical safety goggles and a face shield, especially when handling larger quantities or during potential splash hazards.[4]
-
Hand Protection : Wear chemical-resistant gloves. Butyl rubber is often recommended for handling nitroaromatic compounds.[4] Always inspect gloves for integrity before use.
-
Body Protection : A lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[4]
-
First Aid Measures (In Case of Exposure)
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]
Step-by-Step Waste Collection and Segregation Protocol
The proper collection and storage of this waste stream are critical to preventing accidental reactions and ensuring regulatory compliance. All hazardous waste is regulated from the moment of generation.[1][12]
-
Container Selection :
-
Use a dedicated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene, HDPE).
-
Ensure the container has a secure, tight-fitting lid.
-
Never use food or beverage containers for storing hazardous waste.[13]
-
-
Waste Labeling :
-
Label the container before adding any waste.
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The accumulation start date (the date the first drop of waste was added).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Waste Segregation :
-
Scientific Rationale : Improper segregation is a primary cause of laboratory accidents. This compound, as a nitro compound, is incompatible with strong bases and oxidizing agents.[4] Mixing can cause violent reactions.
-
Collect waste this compound in its own designated container.
-
DO NOT mix this waste with:
-
Strong acids or bases.
-
Oxidizing agents (peroxides, nitrates, perchlorates).
-
Aqueous waste streams unless the material is in an aqueous solution.
-
Other halogenated or non-halogenated organic solvents unless explicitly permitted by your institution's EHS department.
-
-
-
On-Site Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.[1][2]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1]
-
Disposal Workflow and Decision Logic
The following diagram outlines the logical workflow from the point of generation to final disposal. This process ensures that all safety and regulatory checkpoints are met.
Caption: Decision workflow for the compliant disposal of this compound.
Final Disposal Procedure
Under the EPA's "cradle-to-grave" hazardous waste management program, the generating institution is responsible for the waste until its final, safe destruction.[12]
-
Contact EHS : Once your waste container is nearly full or has been accumulating for a period defined by your institution (e.g., 6 months), submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.[14]
-
Professional Handling : Your EHS department will arrange for the collection of the waste by trained professionals. They will transport it to a central accumulation facility before it is picked up by a licensed hazardous waste disposal company.[1][15]
-
Ultimate Destruction : The licensed vendor is responsible for the final disposal. For a compound like this compound, the most appropriate method is high-temperature incineration (>1,100°C) equipped with scrubbers and afterburners.[8] This ensures the complete destruction of the molecule and captures harmful byproducts like NOx and HF.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
For Small Spills (Manageable by Lab Staff) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-reactive absorbent material like vermiculite, dry sand, or a commercial sorbent.[5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container appropriately, including noting that it contains spill debris.
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
For Large Spills :
-
Evacuate the laboratory immediately.[16]
-
Alert others and prevent entry into the affected area.
-
Contact your institution's emergency response team or EHS department from a safe location. Provide them with the name of the chemical and the approximate quantity spilled.
-
By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations.
References
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
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Occupational Safety and Health Administration. (2024). Nitrous Oxide. [Link]
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Occupational Safety and Health Administration. OSHA standards applicable to medical and safety uses of pure nitrogen gas. [Link]
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OSTI.GOV. (1967). DISPOSAL OF FLUORINE. (Technical Report). [Link]
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Mastering Safety: A Researcher's Guide to Handling 7-Fluoro-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 7-Fluoro-4-nitro-1H-indole, are of significant interest in drug discovery. The introduction of fluoro- and nitro- groups can modulate the compound's electronic properties, metabolic stability, and binding interactions. However, these same functional groups necessitate a heightened awareness of safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, which can confer metabolic stability. However, some fluorinated compounds can be persistent in the environment or may have unique toxicological profiles.[1] Handling these compounds requires measures to prevent exposure, especially through inhalation and skin contact.[1]
-
Nitro Compounds: Aromatic nitro compounds are often associated with toxicity and should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Some nitro compounds are also considered potentially carcinogenic.[3]
-
Indole Derivatives: While the indole core itself is common in biological systems, substituted indoles can have varied toxicological properties.
Based on analogs like 4-Fluoro-7-nitro-1H-indole, it is prudent to assume that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]
Immediate Safety Concerns:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6][7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][9]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Chemical splash goggles.[1][10] | Tightly fitting safety goggles and a face shield if there is a significant risk of splashing.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10] | Double-gloving is recommended for handling the pure compound or concentrated solutions.[1] Consult the glove manufacturer's compatibility chart.[1] |
| Body Protection | Flame-resistant lab coat, kept fastened.[1][2] | A chemical-resistant apron worn over the lab coat.[2] |
| Respiratory Protection | Not generally required if work is performed in a certified chemical fume hood. | A NIOSH-certified organic vapor/particulate respirator may be necessary if engineering controls are insufficient or during spill cleanup.[11] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with this compound, including weighing, dissolving, and running reactions, must be conducted in a properly functioning chemical fume hood.[1][2] This minimizes inhalation exposure.
-
Glove Boxes: For particularly hazardous operations or when handling the powder for extended periods, a glove box with an inert atmosphere may be recommended.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[11]
Procedural Workflow for Safe Handling
A structured workflow is essential to ensure safety at every step of handling this compound.
Pre-Experiment Preparation:
-
Review the SDS: If an SDS for a closely related compound is available, review it thoroughly.[9]
-
Prepare the Workspace: Designate a specific area within the chemical fume hood for the experiment.[2]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers ready before you begin to minimize the time spent handling the compound.[2]
Handling and Use:
-
Weighing: Tare a container within the chemical fume hood before weighing the solid compound.
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid.
-
Reaction Setup: Keep the fume hood sash at the lowest possible height while working.[2] Continuously monitor the reaction for any unexpected changes.
Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Even with the best precautions, spills can occur. Being prepared is crucial.
-
Small Spills:
-
Alert others in the immediate area and restrict access.
-
Wear appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and if necessary, a respirator.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Waste Disposal: A Critical Final Step
Proper disposal of chemical waste is paramount to protecting the environment and ensuring regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not mix with incompatible waste streams.
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Caption: Disposal plan for waste containing this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
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- Unknown. (n.d.).
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- Fisher Scientific. (2009, January 19).
- Sigma-Aldrich. (2024, August 7).
- Thermo Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole 97. Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
